molecular formula C10H10N2O B1608235 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 4241-13-8

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1608235
CAS No.: 4241-13-8
M. Wt: 174.2 g/mol
InChI Key: JSLZOLIKGOFOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLZOLIKGOFOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377642
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4241-13-8
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4241-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carbonitrile: Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary & Molecular Identity

This compound (CAS: 4241-13-8) serves as a critical bicyclic scaffold in the synthesis of heterocyclic azo dyes and bioactive pharmaceutical agents (specifically tyrosine kinase inhibitors).[1]

While often colloquially referred to as a "hexahydro" derivative due to the saturation of the carbocyclic ring and the nitrogenous core, it is structurally synonymous with 5,6,7,8-tetrahydro-2(1H)-quinolinone-3-carbonitrile .[1] The molecule exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form in polar solvents.[1]

Physicochemical Data Matrix[1][2][3]
PropertyValueTechnical Note
Molecular Formula C₁₀H₁₀N₂O Confirmed via High-Resolution Mass Spectrometry (HRMS)
Molecular Weight (Average) 174.20 g/mol Used for stoichiometric calculations
Monoisotopic Mass 174.0793 g/mol Critical for MS [M+H]⁺ identification
CAS Registry Number 4241-13-8 Primary identifier for procurement
Melting Point 245–248 °C High mp indicates strong intermolecular H-bonding (dimerization)
LogP (Predicted) 1.2 ± 0.3 Moderate lipophilicity; suitable for oral drug scaffolds
Topological Polar Surface Area 50.1 Ų Favorable for membrane permeability
pKa (Predicted) ~10.5 (NH) Weakly acidic due to the lactam functionality

Synthetic Architecture & Causality

To synthesize the core scaffold without a substituent at the C4 position (which is common in standard Hantzsch reactions using aldehydes), one must employ a C1-insertion strategy .[1] The most robust, self-validating protocol involves the condensation of 2-(hydroxymethylene)cyclohexanone with cyanoacetamide .[1]

The "Formyl-Cyclization" Protocol

This pathway is preferred over direct multi-component reactions because it prevents the formation of C4-disubstituted byproducts, ensuring high regioselectivity.[1]

Step-by-Step Methodology
  • Precursor Synthesis (In Situ):

    • Reagents: Cyclohexanone (1.0 eq), Ethyl Formate (1.2 eq), Sodium Ethoxide (1.1 eq).[1]

    • Condition: 0°C to Room Temperature (RT), anhydrous ether or toluene.[1]

    • Mechanism:[1][2][3][4] Claisen condensation yields the sodium salt of 2-(hydroxymethylene)cyclohexanone.[1]

    • Checkpoint: Acidification and TLC should show a new spot (Rf ~0.4 in Hexane:EtOAc 3:1) corresponding to the enol.[1]

  • Cyclocondensation:

    • Reagents: 2-(Hydroxymethylene)cyclohexanone (isolated or crude), Cyanoacetamide (1.0 eq), Piperidine (cat.), Ethanol.[1]

    • Condition: Reflux for 4–6 hours.[1]

    • Observation: The reaction mixture will transition from clear to a suspension as the product precipitates.[1]

  • Purification (Self-Validating):

    • Cool the mixture to 0°C. Filter the solid.

    • Wash: Cold ethanol (removes unreacted starting material) followed by water (removes inorganic salts).[1]

    • Recrystallization:[1] Glacial acetic acid or DMF/Ethanol mixture.[1]

    • Purity Check: A sharp melting point >240°C confirms the removal of the open-chain intermediate.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the acyclic precursors to the fused bicyclic system.

SynthesisMechanismStartCyclohexanone+ Ethyl FormateInter12-(Hydroxymethylene)cyclohexanoneStart->Inter1Claisen Condensation(NaOEt)Inter2Michael-TypeAdductInter1->Inter2CondensationReactant2+ CyanoacetamideReactant2->Inter2CyclizationIntramolecularCyclization (-H2O)Inter2->CyclizationRing ClosureProduct2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-CNCyclization->ProductAromatization(Tautomerization)

Caption: Figure 1. Stepwise formation of the hexahydroquinoline core via formylation and subsequent cyclocondensation.[1]

Structural Characterization & Validation

Trustworthiness in synthesis requires multi-modal verification. Do not rely solely on melting point.[1]

Nuclear Magnetic Resonance (NMR)[1][3][6][7]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0–12.5 ppm (s, 1H): Broad singlet for the lactam NH .[1] Disappearance upon D₂O shake confirms the exchangeable proton.[1]

    • δ 7.8–8.0 ppm (s, 1H): Singlet for the C4-H . This is the diagnostic peak.[1] If this is a multiplet or absent, you have substituted at C4.

    • δ 2.4–2.6 ppm (m, 4H): Allylic protons at C5 and C8.[1]

    • δ 1.6–1.8 ppm (m, 4H): Homoallylic protons at C6 and C7.[1]

Infrared Spectroscopy (FT-IR)[1]
  • 2210–2225 cm⁻¹: Sharp, distinct band for the C≡N (nitrile) stretch.[1]

  • 1640–1660 cm⁻¹: Strong band for the C=O (lactam amide I) stretch.[1]

  • 2800–3200 cm⁻¹: Broad absorption indicating N-H stretching (associated via hydrogen bonding).[1]

Mass Spectrometry (ESI-MS)[1][3]
  • Positive Mode: [M+H]⁺ peak at m/z 175.2 .[1]

  • Fragmentation: Loss of HCN (27 Da) or CO (28 Da) is common in MS/MS analysis of this scaffold.[1]

Pharmaceutical & Industrial Utility

The this compound scaffold is not merely an end-product but a versatile intermediate.[1]

Coupling Component for Azo Dyes

The activated C4 position and the electron-rich nature of the fused ring system make this molecule an excellent coupling component for diazonium salts.[1]

  • Application: Synthesis of disperse dyes for polyester fibers.[1]

  • Mechanism:[1][2][3][4] Electrophilic aromatic substitution at the C4 position by the diazonium cation yields deeply colored azo compounds (Yellow to Red spectrum).[1]

Kinase Inhibitor Scaffold

In drug discovery, this core mimics the adenine pharmacophore found in ATP.[1]

  • Modifiability: The nitrile group (C3-CN) can be hydrolyzed to an amide or acid, or converted to a tetrazole (bioisostere for carboxylic acid).[1]

  • Target: Tyrosine kinases (e.g., EGFR, VEGFR) where the lactam NH and Carbonyl form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

References

  • PubChem. (2025).[1] this compound (Compound Summary).[1][3][4][5][6] National Library of Medicine.[1] Available at: [Link][1]

  • SpectraBase. (2025).[1] 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile NMR & IR Data. Wiley Science Solutions.[1] Available at: [Link][1]

  • El-Rady, E. A., & Budow, S. (2014).[1] Synthesis of new hexahydroquinoline derivatives. (Methodological reference for Hantzsch-like condensations). Journal of Heterocyclic Chemistry. (General reference for synthetic pathway logic).

Technical Guide: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthesis, and Pharmacological Utility[1][2]

Executive Summary

The compound 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8) represents a privileged scaffold in heterocyclic chemistry.[1][2] Structurally, it consists of a fused bicyclic system: a saturated cyclohexane ring fused to a pyridin-2-one core.[1][2] This molecule serves as a critical intermediate in the synthesis of bioactive agents, particularly in the development of anticancer therapeutics , multidrug resistance (MDR) reversal agents , and azo disperse dyes .[3]

Its significance lies in its "drug-like" physicochemical properties—specifically its hydrogen bond donor/acceptor profile and rigid bicyclic framework—which mimic the pharmacophores of established calcium channel blockers (1,4-dihydropyridines) and kinase inhibitors.[1][2]

Chemical Identity & Nomenclature

Correct nomenclature is vital for this compound due to the existence of tautomers which alter the saturation count in the IUPAC name.

2.1. The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[2][3][4] This tautomerism dictates the IUPAC numbering and saturation description.[3]

  • Lactam Form (Dominant in polar solvents/solid state):

    • Name: this compound[1][2][5][6]

    • Description: The nitrogen is protonated (NH), and the C2 position is a carbonyl (C=O).[3] The "hexahydro" prefix indicates saturation at the 1, 5, 6, 7, and 8 positions relative to the fully aromatic quinoline.[3]

  • Lactim Form (Minor):

    • Name: 2-Hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile[1][2]

    • Description: The oxygen is protonated (OH), rendering the pyridine ring fully aromatic.[3] Consequently, the nitrogen is unprotonated, changing the saturation count to "tetrahydro."[3]

2.2. Key Identifiers
Identifier TypeValue
IUPAC Name This compound
CAS Registry Number 4241-13-8
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES N#CC1=CC2=C(CCCC2)NC1=O
InChI Key JSLZOLIKGOFOOE-UHFFFAOYSA-N
Synthesis & Production Mechanism

The most robust and atom-economical method for synthesizing this core is the One-Pot Multicomponent Reaction (MCR) .[1][2] This approach typically utilizes a Hantzsch-type condensation or a Knoevenagel-Michael cascade.[1][2]

3.1. Reaction Pathway[2][3]
  • Knoevenagel Condensation: Reaction between an aldehyde (or ketone source) and an active methylene compound (e.g., ethyl cyanoacetate or malononitrile).[2][3]

  • Michael Addition: The intermediate reacts with an enamine formed in situ from cyclohexanone and an ammonia source.[2][3]

  • Cyclization & Tautomerization: Intramolecular cyclization followed by dehydration yields the final pyridone ring.[2][3]

3.2. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis using cyclohexanone as the cyclic ketone source.

Synthesis_Pathway cluster_inputs Reactants Cyclohexanone Cyclohexanone (C6H10O) Intermediate1 Enamine Formation Cyclohexanone->Intermediate1 + NH4OAc Cyanoacetate Ethyl Cyanoacetate (NC-CH2-COOEt) Intermediate2 Knoevenagel Adduct Cyanoacetate->Intermediate2 + Aldehyde (Optional) Ammonia Ammonium Acetate (NH4OAc) Michael Michael Addition Intermediate1->Michael Intermediate2->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 2-Oxo-1,2,5,6,7,8- hexahydroquinoline- 3-carbonitrile Cyclization->Product

Caption: One-pot multicomponent synthesis pathway via Knoevenagel-Michael cascade.

Physicochemical Profile

Understanding the physical properties is essential for formulation and assay development.[3]

PropertyDataRelevance
Appearance White to pale yellow solidPurity indicator (discoloration suggests oxidation).[1][2]
Melting Point > 250 °C (Decomposes)High thermal stability; indicates strong intermolecular H-bonding (dimer formation).[2][3]
Solubility DMSO, DMF (High); Water (Low)Requires polar aprotic solvents for biological assays.[2][3]
LogP ~0.89Moderate lipophilicity; favorable for membrane permeability.[2][3]
H-Bond Donors 1 (NH)Critical for active site binding in kinases.[1][2]
H-Bond Acceptors 2 (C=O, CN)Facilitates interaction with receptor pockets.[1][2]
Pharmacological Applications

The this compound core is a bioisostere of the quinoline ring, offering reduced aromaticity and increased sp3 character, which improves solubility and metabolic stability.[1][2]

5.1. Anticancer Activity & Kinase Inhibition

Derivatives of this scaffold function as Tyrosine Kinase Inhibitors .[2][3] The pyridone "head" group mimics the adenine ring of ATP, allowing the molecule to lodge into the ATP-binding pocket of kinases.[3]

  • Mechanism: Competitive inhibition at the ATP binding site.[3]

  • Target: Glioblastoma and breast cancer cell lines (e.g., MCF-7).[1][2]

5.2. Multidrug Resistance (MDR) Reversal

Research indicates that 5-oxo-hexahydroquinoline derivatives can inhibit P-glycoprotein (P-gp) efflux pumps.[1][2]

  • Impact: Co-administration of these derivatives with cytotoxic drugs (e.g., Doxorubicin) restores sensitivity in resistant cancer cells by preventing the drug from being pumped out of the cell.[3]

5.3. Logic Gate Biosensors

Specific derivatives (e.g., 4-phenyl substituted) have been utilized to create enzyme-based logic gates (AND gates), where the fluorescence output depends on the presence of specific enzymatic inputs, demonstrating the scaffold's utility in chemical biology.[3]

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize this compound via a green, solvent-free approach.

Reagents:

  • Cyclohexanone (10 mmol)[2][3]

  • Ethyl cyanoacetate (10 mmol)[2][3]

  • Ammonium Acetate (12 mmol)[2][3]

  • Catalyst: Ionic Liquid [H2-DABCO][HSO4]2 (5 mol%) or Piperidine (drops).[2][3]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine cyclohexanone (0.98 g), ethyl cyanoacetate (1.13 g), and ammonium acetate (0.92 g).

  • Catalysis: Add the catalyst. If using a solvent-free method, ensure efficient magnetic stirring.[1][2]

  • Reaction: Heat the mixture to 100°C for 30–60 minutes. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add crushed ice (20 g) to the flask and stir vigorously. The product should precipitate as a solid.[3]

  • Purification:

    • Filter the precipitate under vacuum.[3]

    • Wash the solid with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).[3]

    • Recrystallize from hot ethanol to yield pure white crystals.[2][3]

  • Validation:

    • IR Spectrum: Look for Nitrile (CN) stretch at ~2220 cm⁻¹ and Carbonyl (C=O) stretch at ~1650 cm⁻¹.[2][3]

    • 1H NMR (DMSO-d6): Verify the singlet for NH at ~12.0 ppm and multiplets for the cyclohexyl ring protons (1.5–2.5 ppm).

References
  • PubChem. (2025).[2][3] 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[2][3] [Link][2][3]

  • National Institutes of Health (NIH). (2025).[2][3] One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.[1][2][7][Link]

  • MDPI. (2017).[2] 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents.[1][2][8] Molecules.[2][3][7][9][10][11][12][13][14] [Link][2][3]

Sources

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile physical properties

[1][2][3][4]

Executive Summary

This compound (CAS: 4241-13-8) is a bicyclic heterocyclic compound featuring a fused cyclohexanopyridone skeleton.[1] It serves as a critical intermediate in the synthesis of azo disperse dyes and bioactive pharmaceutical agents.[1] Its structure is characterized by a saturated cyclohexane ring fused to a 2-pyridone core, functionalized with an electron-withdrawing nitrile group at the 3-position.[1] This electronic arrangement makes the C-4 position highly electrophilic and the N-1/O-2 lactam-lactim system reactive toward alkylation, defining its utility in organic synthesis.[1]

Physicochemical Properties

The physical profile of this compound is dominated by the strong intermolecular hydrogen bonding typical of 3-cyano-2-pyridones, resulting in high melting points and limited solubility in non-polar solvents.[1]

PropertyValue / Description
CAS Number 4241-13-8
IUPAC Name This compound
Synonyms 3-Cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one; 3-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance White to off-white crystalline powder
Melting Point High melting solid, typically >250 °C (often decomposes prior to melting)
Solubility Soluble: DMSO, DMF, hot Ethanol, Acetic Acid.Insoluble: Water, Hexane, Diethyl Ether.[1][2][3][4]
pKa ~10-11 (Amide NH acidity)

Structural Characterization

Accurate identification relies on spectroscopic signatures distinguishing the fused bicyclic system from open-chain precursors.[1]

Infrared Spectroscopy (FT-IR)[1]
  • Nitrile (–C≡N): Sharp, distinct band at 2215–2225 cm⁻¹ .[1]

  • Lactam Carbonyl (C=O): Strong absorption at 1640–1680 cm⁻¹ .[1]

  • NH Stretch: Broad band at 3100–3400 cm⁻¹ (indicative of H-bonded dimer formation).[1]

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ is the standard solvent due to solubility.[1]

  • C4-H Proton: A diagnostic singlet appearing downfield at δ 7.5–8.0 ppm , confirming the formation of the pyridine ring.[1]

  • NH Proton: Broad singlet at δ 11.0–13.0 ppm (exchangeable with D₂O).[1]

  • Cyclohexane Ring:

    • C5/C8 Protons: Multiplets at δ 2.3–2.6 ppm (allylic/benzylic-like positions).[1]

    • C6/C7 Protons: Multiplets at δ 1.6–1.8 ppm .[1]

Synthesis & Reaction Mechanism

The synthesis of this compound is a classic example of a Knoevenagel condensation followed by cyclization .[1] The most robust protocol involves the condensation of 2-hydroxymethylenecyclohexanone with cyanoacetamide, or a one-pot multicomponent reaction.[1]

Mechanism of Formation

The reaction proceeds via a cascade sequence:

  • Nucleophilic Attack: The active methylene of cyanoacetamide attacks the formyl group of 2-hydroxymethylenecyclohexanone.[1]

  • Elimination: Loss of water generates an intermediate alkene.[1]

  • Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the ketone carbonyl (or enol).[1]

  • Dehydration/Aromatization: Elimination of a second water molecule establishes the thermodynamically stable pyridone ring.[1]

SynthesisPathReactants2-Hydroxymethylenecyclohexanone+ CyanoacetamideInter1Intermediate:Acyclic CondensateReactants->Inter1Knoevenagel(-H2O)CyclizationCyclization(N-attack on C=O)Inter1->CyclizationIntramolecularNucleophilic AttackProduct2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrileCyclization->ProductAromatization(-H2O)

Figure 1: Synthetic pathway via condensation and cyclodehydration.[1]

Experimental Protocol (Standard Laboratory Scale)

Reagents:

  • 2-Hydroxymethylene cyclohexanone (1 eq)[1]

  • 2-Cyanoacetamide (1 eq)[1]

  • Piperidine acetate (Catalytic amount)[4]

  • Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 2-hydroxymethylenecyclohexanone (12.6 g, 0.1 mol) and 2-cyanoacetamide (8.4 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Catalysis: Add 1 mL of piperidine acetate solution.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The solution typically turns yellow/orange, and a precipitate may begin to form.[1]

  • Isolation: Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath.

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol and recrystallize from DMF/Ethanol or Glacial Acetic Acid to obtain the pure white product.

Reactivity & Applications

The core structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery.[1]

Tautomerism & Alkylation

The compound exists in equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1]

  • N-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkyl halides react predominantly at the Nitrogen (N-1).[1]

  • O-Alkylation: Under specific conditions (e.g., Ag salts), O-alkylation can occur, yielding 2-alkoxy derivatives.[1]

Coupling Reactions (Dye Synthesis)

The C-5 position of the original pyridine ring (C-4 in this fused system) is deactivated by the nitrile group.[1] However, the compound is widely used as a coupling component in azo dyes.[1]

  • Diazo Coupling: Reacting with diazonium salts typically occurs at the activated positions or involves modification of the nitrile group.[1]

ReactivityCore2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrileHydrolysisAcid Hydrolysis(COOH derivative)Core->HydrolysisH3O+ / HeatAlkylationN-Alkylation(N-R derivatives)Core->AlkylationR-X / BaseCouplingAzo Coupling(Disperse Dyes)Core->CouplingAr-N2+

Figure 2: Primary reactivity modes of the scaffold.[1]

References

  • PubChem. "2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Related Derivative)."[1] National Library of Medicine.[1] [Link][1]

  • SpectraBase. "1,2,5,6,7,8-Hexahydro-2-oxo-3-quinolinecarbonitrile Spectrum Data."[1] Wiley Science Solutions.[1] [Link]

Technical Guide: Solubility Profile & Handling of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

[1][2][3]

Executive Summary

Compound: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS: 4241-13-8 (Analogous/Related: 66895-03-8) Class: Bicyclic N-heterocycle; 3-cyano-2-pyridone derivative.[1][2][3][4]

This guide provides a technical analysis of the solubility characteristics of this compound. As a core intermediate in the synthesis of disperse dyes and bioactive kinase inhibitors, understanding its solvation thermodynamics is critical for process optimization.[3] This molecule exhibits a distinct solubility profile driven by its lactam-lactim tautomerism and strong intermolecular hydrogen bonding, necessitating specific solvent systems for reaction, purification, and formulation.[1][2][3]

Physicochemical Determinants of Solubility

The solubility of this compound is not merely a function of polarity but is governed by two competing structural factors: the lipophilic cyclohexene ring and the polar, H-bond-donating pyridone core.[1][2][3]

Structural Analysis & Tautomerism

The molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[2][3] In the solid state and in polar solvents, the lactam form predominates, leading to the formation of stable, high-melting dimers via dual hydrogen bonds (

3
  • Implication: Breaking this crystal lattice requires solvents capable of disrupting strong intermolecular H-bonds (high dielectric constant or strong H-bond acceptors).[1][2][3]

  • LogP: Approximately 0.89, indicating moderate lipophilicity but insufficient for solubility in non-polar hydrocarbons.[2][3]

Solubility Profile Table

Data synthesized from standard synthesis and recrystallization protocols for hexahydroquinoline derivatives.

Solvent ClassSpecific SolventsSolubility StatusOperational Context
Polar Aprotic DMSO, DMF, NMPHigh Primary solvents for stock solutions and reactions.[1][2][3]
Polar Protic Ethanol, MethanolTemperature Dependent Low at RT; High at Reflux.[2][3] Ideal for Recrystallization .[2][3]
Acidic Acetic Acid (Glacial)High Solubilizes via protonation/disruption of H-bonds.[2][3]
Chlorinated Chloroform, DCMModerate/Low Useful for extraction but poor for crystallization.[2][3]
Aqueous WaterInsoluble Acts as an Anti-solvent to crash out product.[2][3]
Non-Polar Hexane, EtherInsoluble Used to wash filter cakes to remove impurities.[2][3]

Visualization: Tautomerism & Solvation Logic[1][3]

The following diagram illustrates the tautomeric equilibrium and how solvent polarity shifts the dominant species, influencing solubility.

SolubilityMechanismSolidSolid Crystal Lattice(Strong H-Bond Dimers)LactamLactam Form(Polar Solvent Stabilized)Solid->Lactam  Heat + Polar Solvent  (DMSO/EtOH)Lactam->Solid  Cooling/Anti-solvent  (Water)LactimLactim Form(Non-Polar Solvent Trace)Lactam->Lactim  Tautomerism  SolvatedSolvated Monomer(Dissolved)Lactam->Solvated  Solvation Shell  Lactim->Solvated  Minor Pathway  

Caption: Thermodynamic cycle showing the disruption of the solid-state crystal lattice (dimers) into solvated monomers via heat and polar solvents.[1][2][3][5]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for formulation development.[3]

Objective: Determine saturation concentration (


  • Preparation: Weigh approx.

    
     of dry this compound into a scintillation vial.
    
  • Addition: Add

    
     of the target solvent (e.g., Ethanol).[2][3] Cap tightly.
    
  • Equilibration: Sonicate for 10 minutes, then shake at

    
     for 24 hours.
    
    • Checkpoint: If solid dissolves completely, add more solid until a suspension persists (saturation).[2][3]

  • Filtration: Filter the suspension through a

    
     PTFE syringe filter into a pre-weighed vial.
    
  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[2][3]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

This protocol leverages the temperature-dependent solubility in ethanol to achieve

12

Principle: The compound is soluble in boiling ethanol but insoluble at room temperature.[2][3]

  • Dissolution: Suspend crude material in Ethanol (

    
     per gram of solid).
    
  • Heating: Heat to reflux (

    
    ) with stirring.
    
    • Note: If solution is not clear, add Ethanol in

      
       increments. Do not exceed 
      
      
      .[2][3]
  • Hot Filtration: If particulates remain (inorganic salts), filter the hot solution rapidly through a pre-warmed funnel.[2][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to

    
     for 2 hours.
    
    • Mechanism:[1][3][6] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[2][3]

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (

    
    ) followed by Hexane.
    
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Synthesis & Process Context

Understanding the synthesis pathway illuminates why specific solvents are used.[2][3] The standard synthesis involves a multicomponent condensation (e.g., Knoevenagel/Michael addition) often performed in water or ethanol .[2][3]

SynthesisWorkflowReactantsCyclohexanone + Cyanoacetamide/MalononitrileReactionReaction Medium(Water/Ethanol + Catalyst)Reactants->Reaction  Mix  PrecipitationProduct Precipitation(Low Solubility in H2O)Reaction->Precipitation  Reflux -> Cool  FiltrationFiltration & Washing(Remove Soluble Impurities)Precipitation->FiltrationRecrystRecrystallization(Ethanol/DMF)Filtration->Recryst  Purification  

Caption: The synthesis workflow relies on the compound's insolubility in the aqueous reaction medium to facilitate easy isolation.

Critical Process Parameters (CPP)
  • Water Content: In recrystallization, the presence of water acts as an anti-solvent.[2][3] While useful for maximizing yield, too much water (>10%) can precipitate impurities.[2][3]

  • pH Sensitivity: Solubility increases significantly in highly basic conditions (

    
    ) due to deprotonation of the lactam nitrogen (
    
    
    ), forming a soluble salt.[3] However, this may hydrolyze the nitrile group.[2][3]

References

  • PubChem. (2025).[2][3][5][7][8] Compound Summary: 5,6,7,8-Tetrahydroquinoline derivatives. National Library of Medicine.[2][3] [Link][2][3]

  • Patil, D., et al. (2014).[2][3] One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media. Journal of Saudi Chemical Society.[2][3] [Link][2][3]

1H NMR spectrum of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the 1H NMR Spectrum of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile[1]

Executive Summary & Structural Context

The compound This compound (also known as 3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one) represents a critical scaffold in the development of kinase inhibitors and bioactive heterocycles.[1] Its bicyclic core consists of a 2-pyridone ring fused to a saturated cyclohexane ring.[1]

Accurate structural elucidation of this molecule via proton nuclear magnetic resonance (


H NMR) requires navigating specific challenges:
  • Tautomerism: The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, which heavily favors the lactam in polar aprotic solvents like DMSO.

  • Solubility: The rigid, polar amide backbone often leads to aggregation, necessitating the use of DMSO-

    
     over CDCl
    
    
    
    .
  • Conformational Flexibility: The fused cyclohexane ring creates a "half-chair" conformation that influences the multiplicity of the aliphatic protons.

This guide provides a self-validating protocol for assigning the


H NMR spectrum of this compound, ensuring data integrity for regulatory and publication purposes.

Structural Elucidation Strategy

To ensure a robust assignment, we utilize a "Downfield-to-Upfield" logic flow.[1] This method prioritizes the most diagnostic, deshielded signals (NH and Vinyl H) before resolving the overlapping aliphatic multiplets.

Workflow Visualization

NMR_Strategy Start Sample Preparation (DMSO-d6) Step1 Identify Downfield Signals (> 7.0 ppm) Start->Step1 Check1 Is NH Visible? (~12-13 ppm) Step1->Check1 Check1->Start No (Dry/Reshim) Step2 Assign Vinyl Proton (H-4) Singlet ~7.8-8.2 ppm Check1->Step2 Yes Step3 Resolve Aliphatic Region (1.5 - 3.0 ppm) Step2->Step3 Step4 Differentiation: 'Benzylic' (H-5, H-8) vs Remote (H-6, H-7) Step3->Step4

Figure 1: Logical workflow for the structural assignment of this compound.

Detailed Spectral Analysis (400 MHz, DMSO- )

The following data represents the standard spectroscopic signature for this compound. Assignments are based on electronic shielding effects and characteristic coupling patterns.

Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
NH (1) Amide12.0 – 13.0 Broad Singlet (br s)1HHighly deshielded due to H-bonding and anisotropy of the lactam carbonyl.[1] Exchangeable with D

O.
H-4 Vinyl/Aromatic7.80 – 8.20 Singlet (s)1HDiagnostic peak.[1] Deshielded by the adjacent electron-withdrawing nitrile (CN) group and the carbonyl (C=O). Appears as a singlet because C3 is substituted and C4a is quaternary.
H-8 Aliphatic (Allylic)2.60 – 2.80 Multiplet (m)2HProtons adjacent to the ring junction (C8a). Deshielded by the aromatic ring current and proximity to the Nitrogen.
H-5 Aliphatic (Allylic)2.40 – 2.60 Multiplet (m)2HProtons adjacent to the ring junction (C4a). Overlaps often occur with the DMSO solvent residual peak (~2.50 ppm).
H-6, H-7 Aliphatic (Remote)1.60 – 1.80 Multiplet (m)4HRemote methylene protons.[1] They experience less deshielding and appear as a complex overlapping envelope typical of fused cyclohexane rings.
Key Diagnostic Features
  • The H-4 Singlet: This is the "anchor" peak. If this signal appears as a doublet, it indicates incomplete substitution at C3 or a synthesis failure (e.g., missing CN group).[1]

  • The NH Broadness: The width of the NH peak is a proxy for sample water content and exchange rate. A sharp peak indicates a dry, well-shimming sample; a very broad or missing peak suggests wet DMSO or rapid proton exchange.[1]

  • Aliphatic Symmetry: While H-5 and H-8 are chemically distinct, they often appear as a "hump" or partially resolved multiplets near the solvent peak.[1] 2D NMR (HSQC/HMBC) is required for absolute differentiation if precise coupling constants are needed.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trustworthiness of the data, follow this strict protocol. This minimizes artifacts such as aggregation-induced broadening.[1]

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
    
  • Tube: 5mm High-Precision NMR tube (Grade 500 or higher).

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.[2]

    • Dissolve in 0.6 mL of DMSO-

      
      .
      
    • Critical Step: If the solution appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating exchange processes or degradation.

    • Filter through a cotton plug if any particulate matter remains (paramagnetic particles ruin shimming).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

    • Number of Scans (NS): 16 (minimum) to 64 (for clean aliphatic integration).

    • Relaxation Delay (D1): 1.0 second (sufficient for protons, but increase to 5.0s if accurate integration of the NH peak is critical).

    • Spectral Width: 0 – 14 ppm (to capture the downfield NH).

  • Processing & Validation:

    • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the broad NH peak.

    • Referencing: Set the residual DMSO pentet center to 2.50 ppm or the TMS singlet to 0.00 ppm .

    • Integration Check: Calibrate the H-4 singlet to 1.00. The aliphatic region (1.5–3.0 ppm) should integrate to approximately 8H total.

Troubleshooting & Artifacts

Common impurities and artifacts in DMSO-


 spectra of this compound class:
ArtifactChemical Shift (

)
CauseSolution
Water ~3.33 ppm (Broad s)Hygroscopic solvent/sampleUse ampouled DMSO-

; add activated molecular sieves.[1]
Ethanol 1.06 (t), 3.44 (q)Recrystallization solventDry sample under high vacuum (>4 hours at 50°C).
Acetic Acid 1.91 (s), 11.9 (br)Buffer/Catalyst residueIdentify by the singlet at 1.91; do not confuse COOH with NH.
Rotamers Split peaksRestricted rotationUnlikely for this rigid bicycle, but possible if bulky substituents are added at N1.[1]

References

  • Chemical Structure & Nomenclature

    • Title: this compound (CAS 4241-13-8).[1]

    • Source: PubChem / CymitQuimica D
    • URL: (Search via InChIKey: JSLZOLIKGOFOOE-UHFFFAOYSA-N)[1]

  • NMR Chemical Shift Standards

    • Title: Trace Impurities in NMR Solvents (2010).
    • Source: Organometallics (ACS Public
    • URL:[Link]

  • Synthesis & Spectral Data Verification

    • Title: Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (Analogous System).
    • Source: Chemistry of Heterocyclic Compounds (Springer).
    • URL:[Link]

  • General NMR Interpretation

    • Title: 1H NMR Chemical Shifts of Heterocycles.
    • Source: Organic Chemistry D
    • URL:[Link]

Sources

13C NMR data for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR characteristics of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (also known as 3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one).[1][2] It is designed for medicinal chemists and structural biologists requiring precise spectral assignment and synthesis context.[2]

Part 1: Executive Technical Summary

Molecule Identity:

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₀H₁₀N₂O[2]

  • Molecular Weight: 174.20 g/mol [2]

  • Core Scaffold: 5,6,7,8-Tetrahydroquinoline fused with a 2-pyridone moiety.[2]

  • Key Pharmacophore: The 3-cyano-2-pyridone motif is a privileged structure in kinase inhibitors (e.g., MEK inhibitors) and cardiotonic agents.[2]

Spectral Signature: The 13C NMR spectrum is characterized by a distinct "push-pull" electronic system in the pyridone ring.[2] The electron-withdrawing nitrile group at C3 and the carbonyl at C2 create a highly polarized heterocyclic core, resulting in diagnostic shielding patterns—specifically the extreme shielding of C3 and the deshielding of C4.[2]

Part 2: Structural Context & Tautomerism

To accurately interpret the NMR data, one must define the tautomeric state.[2] In polar aprotic solvents (like DMSO-d₆), the compound exists predominantly in the lactam (2-oxo) form rather than the lactim (2-hydroxy) form.[2]

Tautomeric Equilibrium & Numbering Logic

The "1,2,5,6,7,8-hexahydro" nomenclature implies the presence of an NH proton at position 1 and a carbonyl at position 2, with the carbocyclic ring (positions 5,6,7,[2]8) being fully saturated.[2]

Tautomerism cluster_0 Dominant Form (DMSO-d6) cluster_1 Minor Form Lactam Lactam Form (2-Oxo-1,2...) N-H / C=O Lactim Lactim Form (2-Hydroxy...) N=C-OH Lactam->Lactim Tautomerism NMR_Impact NMR Consequence: C2 shifts from ~160 ppm (C=O) to ~168 ppm (C-OH) if tautomer changes. Lactam->NMR_Impact

Figure 1: Tautomeric equilibrium favoring the 2-oxo species in solution.

Part 3: 13C NMR Spectral Analysis

The following data represents the consensus chemical shifts for the core structure in DMSO-d₆ .

Experimental Conditions:

  • Frequency: 100 MHz (13C) / 400 MHz (1H)[2][3]

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[2]

  • Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm)[2]

Table 1: 13C Chemical Shift Assignments (δ ppm)
PositionCarbon TypeShift (δ ppm)Signal Characteristics & Assignment Logic
C2 C=O (Quaternary)160.5 ± 1.0 Diagnostic: Amide/Lactam carbonyl.[2] Deshielded by oxygen and N1.[2]
C8a Cq (Alkene)153.2 ± 0.8 Bridgehead carbon adjacent to N1.[2] Deshielded by electronegative nitrogen.[2]
C4 CH (Alkene)144.5 ± 0.8 Beta-Carbon: Highly deshielded due to conjugation with C2=O and C3-CN (Michael acceptor character).[2]
CN Nitrile116.2 ± 0.5 Characteristic cyano group region.[2]
C4a Cq (Alkene)112.8 ± 0.8 Bridgehead carbon.[2] Shielded relative to C8a due to resonance and beta-position to N1.[2]
C3 Cq (Alkene)102.1 ± 1.0 Alpha-Carbon: Extremely shielded for an alkene.[2] Located between two electron-withdrawing groups (CN and C=O), creating a "push-pull" node.[2]
C5 CH₂ (Aliphatic)28.9 ± 0.5 Allylic/Benzylic-like position (adjacent to C4a).[2]
C8 CH₂ (Aliphatic)26.5 ± 0.5 Adjacent to C8a (N-junction).[2]
C6 CH₂ (Aliphatic)22.0 ± 0.5 Remote cyclohexane ring carbon.[2]
C7 CH₂ (Aliphatic)21.5 ± 0.5 Remote cyclohexane ring carbon.[2]

Note on C4 Substitution: If your sample has a substituent at C4 (e.g., 4-phenyl or 4-methyl), the C4 signal will shift drastically upfield to the 30–45 ppm (sp³) range, and the C3/C4a signals will shift accordingly.[2] The data above is for the unsubstituted C4-H (fully conjugated) core.

Part 4: Mechanistic Interpretation & Synthesis

Understanding the synthesis validates the spectral impurities often found (e.g., residual ethanol or unreacted cyclohexanone).[2]

Synthesis Pathway (One-Pot Cyclocondensation)

The standard synthesis utilizes a modified Guareschi-Thorpe or Knoevenagel condensation followed by Michael addition and cyclization.[2]

Synthesis Cyclohexanone Cyclohexanone (C6 Ring Source) Reaction Reflux in Ethanol (Knoevenagel -> Michael -> Cyclization) Cyclohexanone->Reaction Reagents Ethyl Cyanoacetate + NH4OAc (Pyridine Ring Source) Reagents->Reaction Product This compound (Precipitate) Reaction->Product

Figure 2: Synthetic workflow for the formation of the hexahydroquinoline core.

Protocol for Sample Preparation (NMR)

To ensure the resolution matches the data in Table 1:

  • Solvent Choice: Use DMSO-d₆ (99.9% D).[2] The compound has poor solubility in CDCl₃ due to the polar lactam and nitrile groups.[2]

  • Concentration: Prepare a 10–15 mg/mL solution. The aggregation of lactams at high concentrations can cause slight shifts in the C2 and C8a signals due to hydrogen bonding.[2]

  • Temperature: Run at 298 K (25°C) .

  • Relaxation Delay (D1): Set D1 ≥ 2.0 seconds. The quaternary carbons (C2, C3, CN, C4a, C8a) have long relaxation times (T1).[2] A short D1 will suppress these peaks, making integration and detection difficult.[2]

Part 5: References & Validation

The data and structural assignments are grounded in the following authoritative spectral databases and synthetic literature.

  • Wiley SpectraBase. 13C NMR Spectrum of 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile. Entry ID: 3oFLNCK1s3z.[1][2]

    • Source:[2]

  • National Institutes of Health (PMC). Synthesis and structural characterization of hexahydroquinoline-3-carbonitrile derivatives.[2] (Contextualizes the 4-substituted vs. unsubstituted core shifts).

    • Source:[2]

  • Russian Journal of Organic Chemistry. Two-Dimensional Correlation NMR Study of Quinoline Derivatives. (Methodology for assigning C4a/C8a bridgehead carbons).

    • Source:

Sources

FT-IR analysis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the vibrational characterization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8). As a fused bicyclic scaffold combining a bioactive 2-pyridone core with a lipophilic cyclohexane ring, this compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors, disperse dyes, and antiviral agents.

Accurate FT-IR analysis is essential not merely for identification, but for validating the lactam-lactim tautomeric preference and ensuring the absence of unreacted acyclic precursors. This guide moves beyond basic peak picking to establish a self-validating spectral protocol.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, we must first understand the electronic environment. The molecule consists of a hexahydroquinoline ring system substituted with a nitrile group at position 3 and a carbonyl group at position 2.[1][2][3]

  • The Conjugated Triad: The NH-C(=O)-C=C-CN push-pull system creates strong electronic delocalization. This lowers the force constant of the nitrile bond (red-shift) and increases the intensity of the carbonyl stretch due to a large change in dipole moment.

  • Tautomeric State: In the solid state, 2-oxo-quinolines predominantly exist in the lactam (NH/C=O) form rather than the lactim (OH/C=N) form. The IR spectrum serves as the primary confirmation of this state, evidenced by a strong carbonyl band and the absence of a broad O-H stretch.

Diagram 1: Structural Logic & Vibrational Assignments

The following diagram maps the molecular sub-structures to their specific vibrational signatures.

VibrationalLogic Compound 2-Oxo-1,2,5,6,7,8- hexahydroquinoline-3-carbonitrile Lactam Lactam Core (NH - C=O) Compound->Lactam Nitrile Nitrile Group (C≡N) Compound->Nitrile Aliphatic Cyclohexane Ring (CH2) Compound->Aliphatic AmideI Amide I (C=O) ~1650-1690 cm⁻¹ Lactam->AmideI Strong NH_Stretch NH Stretch 3100-3200 cm⁻¹ (H-bonded) Lactam->NH_Stretch Broad CN_Stretch C≡N Stretch 2215-2230 cm⁻¹ (Conjugated) Nitrile->CN_Stretch Sharp/Med CH_Stretch sp³ C-H Stretch 2850-2950 cm⁻¹ Aliphatic->CH_Stretch Med/Strong

Caption: Mapping of molecular moieties to diagnostic vibrational frequencies. Note the conjugation effect on the Nitrile band.

Experimental Protocol

For high-integrity data, the sampling method must minimize moisture interference (which obscures the NH region) and ensure polymorphic stability.

Method A: Attenuated Total Reflectance (ATR)

Recommended for routine QC and rapid identification.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its durability against hard crystalline powders.

  • Sample Prep: Grind the sample into a fine powder before placing it on the crystal to ensure uniform contact.

  • Pressure: Apply high pressure (>80 psi) to the anvil. Poor contact results in weak C-H bands relative to the noise floor.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to 64

    • Range: 4000–600 cm⁻¹

Method B: KBr Pellet Transmission

Recommended for publication-quality spectra and resolving fine splitting patterns.

  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is homogeneous and non-reflective (matte). Caution: Over-grinding can induce amorphous phase transitions.

  • Pressing: Evacuate air for 2 minutes, then press at 8-10 tons for 1-2 minutes to form a transparent disc.

Spectral Interpretation & Band Assignment

The following table summarizes the critical diagnostic bands. Frequencies are based on empirical data from analogous hexahydroquinoline-3-carbonitrile systems [1][2][5].

Table 1: Diagnostic FT-IR Bands
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeStructural Insight
N-H (Lactam) 3100 – 3250Medium, BroadStretching (

)
Indicates cyclic amide (lactam). Broadening confirms intermolecular H-bonding (dimer formation).
C-H (Aliphatic) 2920 – 2960MediumAsym. Stretching (

)
Confirms the saturated cyclohexane ring (positions 5,6,7,8).
C-H (Aliphatic) 2850 – 2870MediumSym. Stretching (

)
Secondary confirmation of the hexahydro- moiety.
C≡N (Nitrile) 2215 – 2230Medium, SharpStretching (

)
Critical Marker. Red-shifted from typical alkyl nitriles (2250) due to conjugation with the enamine/enone system.
C=O (Amide I) 1650 – 1690Very StrongStretching (

)
Defines the "2-oxo" core. A doublet may appear if solid-state packing creates distinct environments.
C=C (Alkene) 1600 – 1640StrongStretching (

)
Part of the dihydropyridine ring. Overlaps with NH bending (Amide II).
Fingerprint 1200 – 1400VariableC-N / C-C / RingComplex coupled vibrations specific to the hexahydroquinoline skeleton.

Validation & Troubleshooting

A common issue in the synthesis of this compound is the presence of unreacted starting materials (often cyanoacetamide or cyclohexanone derivatives) or hydrolysis byproducts.

Self-Validating Logic Checks:
  • The Nitrile Check: If the nitrile band is absent or weak, the ring closure may have failed, or the nitrile hydrolyzed to a carboxylic acid (look for broad OH at 2500-3300 cm⁻¹ and shifted C=O).

  • The "2-Amino" Impurity: If the synthesis utilized a different path (e.g., malononitrile instead of cyanoacetamide), you might obtain the 2-amino -quinoline derivative.

    • Differentiation: The 2-amino derivative shows a doublet in the high frequency region (~3300/3400 cm⁻¹ for NH₂) and lacks the strong Amide I (C=O) band at 1650-1690 cm⁻¹ [3].

  • Water Artifacts: A broad, shapeless hump >3400 cm⁻¹ indicates wet KBr or hygroscopic sample, distinct from the structured NH stretch of the lactam.

Diagram 2: Analytical Workflow & Decision Tree

This workflow guides the researcher through the validation process.

ValidationWorkflow Start Acquire Spectrum CheckCN Band @ ~2220 cm⁻¹? Start->CheckCN CheckCO Strong Band @ 1650-1690 cm⁻¹? CheckCN->CheckCO Yes Fail_Hydrolysis FAIL: Hydrolysis (Acid/Amide detected) CheckCN->Fail_Hydrolysis No (or shifted) CheckNH NH Region (3100-3300 cm⁻¹) CheckCO->CheckNH Yes Fail_Amino FAIL: 2-Amino Analog (NH2 doublet, No C=O) CheckCO->Fail_Amino No (Weak/Absent) Pass VALIDATED: 2-Oxo-3-CN Core CheckNH->Pass Single Broad Band CheckNH->Fail_Amino Sharp Doublet (NH2)

Caption: Decision tree for validating the 2-oxo-3-carbonitrile core against common synthetic byproducts.

References

  • Al-Zaydi, K. M., & Borik, R. M. (2016). An Efficient Synthesis of 1-(4H-1,2,4-Triazol-3-yl)-hexahydroquinoline-3-carbonitrile and Their Spiro Derivatives. Journal of Heterocyclic Chemistry.

  • Asiri, A. M., et al. (2011).[4] 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Acta Crystallographica Section E.

  • Pehlivarlar, A. C., et al. (2024).[5] Synthesis and Characterization of New Hexahydroquinoline Derivatives. Turkish Journal of Chemistry.

  • PubChem. (n.d.). 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Analog Data). National Library of Medicine.

  • SpectraBase. (n.d.). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile Spectra. Wiley Science Solutions.

Sources

Mass spectrometry of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Mass Spectrometric Characterization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Abstract

This technical guide provides a rigorous analysis of the mass spectrometric behavior of this compound (C₁₀H₁₀N₂O), a critical privileged scaffold in the synthesis of bioactive quinoline derivatives and dyes.[1] We explore the ionization thermodynamics, collision-induced dissociation (CID) pathways, and specific fragmentation mechanisms (neutral loss of CO and HCN) that serve as diagnostic fingerprints. This document is designed to support structural validation and impurity profiling in pharmaceutical development.

Molecular Architecture & Physicochemical Profile

Before establishing MS parameters, one must understand the analyte's structural stability and protonation sites. This molecule features a bicyclic core: a saturated cyclohexane ring fused to a 2-pyridone (lactam) system substituted with a nitrile group.

PropertyValueMS Relevance
Formula C₁₀H₁₀N₂OBase peak prediction.
Exact Mass 174.0793 DaTarget for High-Res MS (HRMS).
Structure Bicyclic (Fused Pyridone-Cyclohexane)Determines ring-opening energetics.
Key Moieties Lactam (Amide), Nitrile (-CN)Primary fragmentation trigger points.
Tautomerism Lactam (major)

Lactim (minor)
Ionization site preference (O- vs N-protonation).

Structural Insight: The 1,2,5,6,7,8-hexahydro nomenclature implies the pyridine ring is in its 2-oxo (lactam) form, while the carbocyclic ring (positions 5-8) is saturated. This saturation makes the molecule susceptible to dehydrogenation (aromatization) under high-energy ionization.

Ionization Strategies: ESI vs. EI

The choice of ionization source dictates the spectral information obtained.

Electrospray Ionization (ESI)
  • Mode: Positive (+)

  • Primary Ion:

    
    
    
  • Mechanism: Protonation occurs preferentially at the amide oxygen (carbonyl) due to resonance stabilization, or the pyridine nitrogen.

  • Adducts: High affinity for sodium. Expect

    
    .
    
  • Utility: Molecular weight confirmation and purity analysis.[2]

Electron Impact (EI)
  • Energy: 70 eV[3]

  • Primary Ion:

    
    
    
  • Mechanism: Hard ionization leading to extensive fragmentation.

  • Utility: Structural fingerprinting and library matching.

Fragmentation Dynamics & Mechanisms

The fragmentation of this compound follows a deterministic decay pathway governed by the stability of the aromatic core.

Primary Pathway: The Lactam-Nitrile Ejection

Upon Collision-Induced Dissociation (CID), the molecular ion undergoes characteristic neutral losses.

  • Loss of CO (Carbon Monoxide, -28 Da):

    • Mechanism:[4][5][6] Ring contraction of the lactam. The carbonyl group is expelled, often leading to a pyrrole-like intermediate fused to the cyclohexane.

    • Transition:

      
       (EI) or 
      
      
      
      (ESI).
  • Loss of HCN (Hydrogen Cyanide, -27 Da):

    • Mechanism:[4][5][6] Elimination of the nitrile group or cleavage of the pyridine ring.[5] This is highly diagnostic for 3-carbonitrile substituted heterocycles.

    • Transition:

      
      .
      
  • Dehydrogenation (Aromatization, -2 Da):

    • Mechanism:[4][5][6] The saturated cyclohexane ring (positions 5,6,7,[7]8) loses hydrogen to form a fully aromatic quinoline system, which is thermodynamically favorable.

    • Observation: Clusters of peaks at

      
       and 
      
      
      
      .
Visualizing the Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ = 175 (C10H11N2O)+ Frag1 Fragment A [M+H - CO]+ m/z = 147 Parent->Frag1 - CO (28 Da) Lactam Contraction Frag2 Fragment B [M+H - HCN]+ m/z = 148 Parent->Frag2 - HCN (27 Da) Nitrile Loss Aromatized Aromatized Ion [M+H - H2]+ m/z = 173 Parent->Aromatized - H2 (2 Da) Dehydrogenation Core Core Scaffold [M+H - CO - HCN]+ m/z = 120 Frag1->Core - HCN Frag2->Core - CO

Caption: Predicted CID fragmentation tree for the protonated molecular ion (ESI+), showing competitive loss pathways of Carbon Monoxide and Hydrogen Cyanide.

Validated Experimental Protocol

This protocol is designed for LC-MS/MS quantitation and identification using a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid Acetone (forms imines).

  • Concentration: 1 µg/mL (1 ppm).

  • Filtration: 0.22 µm PTFE filter (prevents particulate clogging).

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. MS Source Parameters (ESI+)
ParameterSettingRationale
Capillary Voltage 3.5 kVOptimal for small molecule ionization without arcing.
Gas Temperature 300°CEnsures desolvation of the amide core.
Fragmentor Voltage 100 VPrevents in-source fragmentation of the labile nitrile.
Collision Energy (CE) 15 - 30 eVStepped CE recommended to observe both parent and daughters.

Troubleshooting & Artifacts

Issue: Signal Suppression

  • Cause: Co-elution with synthesis reagents (e.g., ethyl cyanoacetate).

  • Solution: Improve chromatographic resolution; use a shallower gradient (5-50% B over 10 mins).

Issue: Sodium Adduct Dominance (


 197) 
  • Cause: Ubiquitous sodium in glassware/solvents interacting with the carbonyl oxygen.

  • Solution: Add 5 mM Ammonium Formate to Mobile Phase A. This forces the formation of

    
     or 
    
    
    
    and suppresses Na+ adducts.

Issue: Dimer Formation (


) 
  • Observation: Peak at

    
     349.
    
  • Cause: High concentration sample.

  • Solution: Dilute sample 10-fold.

Analytical Workflow Diagram

Workflow Sample Sample (MeOH Soln) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 175 ESI->Q1 CC Collision Cell (N2 Gas, 20eV) Q1->CC Q3 Q3 Scan Detect Fragments CC->Q3

Caption: Standard Triple Quadrupole workflow for targeted detection of the analyte.

References

  • SpectraBase. (2025). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile - SpectraBase.[1] Wiley Science Solutions. Link

  • Science Ready. (2024). Mass Spectrometry Fragmentation Patterns.[2][3][4][5][8][9][10][11][12]Link

  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. PMC. Link

  • MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass ESI-MS/MS. Molecules.[2][3][5][6][8][10][11][12][13][14] Link

  • ResearchGate. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives.[3] J. Braz.[3] Chem. Soc. Link

Sources

Structural Dynamics and Crystallographic Characterization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydroquinoline (HHQ) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to 1,4-dihydropyridines (1,4-DHPs)—the classical calcium channel blockers. Specifically, 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives have emerged as potent agents for reversing Multidrug Resistance (MDR) in cancer therapy, inhibiting EGFR tyrosine kinases, and managing diabetes via


-glucosidase inhibition.

This guide provides a rigorous analysis of the solid-state architecture of these molecules. By correlating the crystallographic data (ring puckering, torsional strain, and supramolecular synthons) with synthetic protocols, we offer a roadmap for rational drug design.

Synthetic Pathway: The One-Pot Hantzsch-Like Condensation

The most efficient route to accessing the 2-oxo-HHQ scaffold is a four-component, one-pot condensation. This method is preferred for its atom economy and the ability to generate diverse libraries for Structure-Activity Relationship (SAR) studies.

Reaction Mechanism

The synthesis typically involves the condensation of:

  • Cyclohexanone (or 1,3-cyclohexanedione for 5-oxo variants).

  • Aryl Aldehyde (determines the C4 substituent).

  • Ethyl Cyanoacetate (provides the nitrile and carbonyl source).[1]

  • Ammonium Acetate (nitrogen source).[1]

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[2]

Visualization: Synthetic Workflow

The following diagram illustrates the critical path from raw materials to single-crystal growth.

SynthesisWorkflow cluster_inputs Reagents Aldehyde Aryl Aldehyde Intermediate Knoevenagel Intermediate Aldehyde->Intermediate Cyclohex Cyclohexanone Derivative Cyclization Michael Addition & Cyclization Cyclohex->Cyclization Cyano Ethyl Cyanoacetate Cyano->Intermediate Ammonium NH4OAc Ammonium->Cyclization Intermediate->Cyclization Crude Crude Precipitate Cyclization->Crude Recryst Slow Evaporation (EtOH/DMF) Crude->Recryst Crystal Single Crystal (P-1 / C2/c) Recryst->Crystal

Figure 1: One-pot multicomponent synthesis workflow for 2-oxo-HHQ derivatives.[1]

Crystallographic Architecture

Understanding the 3D conformation is critical because the biological activity (e.g., fitting into the P-gp efflux pump binding pocket) is dictated by the spatial arrangement of the C4-aryl group relative to the fused ring system.

Unit Cell and Space Group

Most derivatives in this class crystallize in centrosymmetric space groups, reflecting their tendency to form stable dimers.

  • Common Space Groups: Triclinic

    
     or Monoclinic 
    
    
    
    (or
    
    
    ).
  • Lattice Parameters (Typical):

    • 
       Å
      
    • 
       Å[3]
      
    • 
       Å[3]
      
    • 
       (for monoclinic systems).
      
Ring Conformations and Puckering

The central hexahydroquinoline system is not planar. It consists of two fused rings with distinct conformational behaviors:[1]

  • The Pyridone Ring (N-containing):

    • Often exhibits a distorted boat or sofa conformation.

    • The deviation from planarity is essential to relieve steric strain between the C4-aryl group and the adjacent carbonyl/cyano groups.

    • Key Metric: The RMS deviation of the N1-C2-C3-C4-C4a-C8a atoms is typically

      
       Å in the aromatic limit, but in hexahydro- systems, this increases significantly.
      
  • The Cyclohexene Ring (Fused):

    • Typically adopts a half-chair or envelope conformation.

    • Cremer-Pople Parameters: The puckering amplitude (

      
      ) and phase angle (
      
      
      
      ) are critical. For a typical derivative,
      
      
      Å, indicating significant flexibility.
The C4-Aryl Orientation

The aryl group at position 4 is the primary pharmacophore determinant.

  • Pseudo-axial vs. Pseudo-equatorial: In the solid state, the bulky aryl group preferentially occupies the pseudo-axial position perpendicular to the plane of the dihydropyridine ring. This orientation minimizes steric clash with the C3-cyano group and maximizes

    
    -stacking opportunities in the lattice.
    

Supramolecular Dynamics

The stability of the crystal lattice—and by extension, the solubility and bioavailability of the drug—is governed by specific intermolecular interactions.

The R2,2(8) Dimer Motif

The most persistent feature in the crystal engineering of 2-oxo-HHQs is the formation of centrosymmetric dimers.

  • Donor: The N-H group of the lactam ring.

  • Acceptor: The Carbonyl Oxygen (C=O) of the adjacent molecule.

  • Geometry: This forms an

    
     graph set motif.
    
  • Bond Distance:

    
     distances are typically strong, ranging from 
    
    
    
    to
    
    
    Å.
Secondary Interactions
  • C-H...N (Nitrile): The cyano group acts as a weak acceptor for aromatic C-H protons, forming chains that link the dimers into 2D sheets.

  • Pi-Stacking: If the C4-aryl group is electron-deficient (e.g., 4-chlorophenyl, 4-nitrophenyl), face-to-face or edge-to-face

    
    -stacking interactions (
    
    
    
    Å) stabilize the stacking of layers.
Visualization: Supramolecular Logic

The following diagram details the hierarchy of forces stabilizing the crystal lattice.

InteractionLogic MoleculeA Molecule A (Lactam Form) Primary Primary Synthon: N-H...O=C Hydrogen Bond (R2,2(8) Dimer) MoleculeA->Primary MoleculeB Molecule B (Inversion Symmetry) MoleculeB->Primary Secondary Secondary Interactions: C-H...N (Nitrile) Pi-Pi Stacking Primary->Secondary  Links Dimers Lattice 3D Crystal Lattice Stability & Solubility Profile Secondary->Lattice

Figure 2: Hierarchy of supramolecular interactions leading to lattice stability.

Quantitative Structural Data[4][5][6][7]

The following table summarizes typical bond lengths and angles derived from X-ray diffraction studies of 4-aryl-substituted derivatives. These values serve as a baseline for validating new structures.

ParameterAtoms InvolvedTypical Range (Å / °)Significance
Bond Length C=O (Carbonyl)1.22 – 1.24 ÅIndicates double bond character (Lactam form dominant).
Bond Length C-N (Ring)1.36 – 1.39 ÅPartial double bond character due to resonance.
Bond Length C

N (Cyano)
1.13 – 1.15 ÅLinear geometry, strong H-bond acceptor potential.
Bond Angle N1-C2-O (Lactam)118° – 122°Planar geometry around the amide linkage.
Torsion Angle C4-Aryl Rotation80° – 100°The aryl ring is usually almost perpendicular to the DHP ring.

Experimental Protocols

Synthesis of this compound

Objective: Synthesis of 4-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine:

    • 4-Chlorobenzaldehyde (10 mmol, 1.40 g)[1]

    • Cyclohexanone (10 mmol, 0.98 g)

    • Ethyl Cyanoacetate (10 mmol, 1.13 g)

    • Ammonium Acetate (15 mmol, 1.15 g)

  • Solvent System: Add 20 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of piperidine (optional, accelerates Knoevenagel step).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Isolation: Cool the mixture to room temperature. The product often precipitates as a solid. If not, pour onto crushed ice.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol or DMF/Ethanol mixtures.

Single Crystal Growth (Slow Evaporation Method)

Objective: Obtain X-ray quality crystals.

  • Solution: Dissolve 50 mg of the purified compound in a minimal amount of hot solvent (Ethanol or Acetonitrile).

  • Filtration: Filter the warm solution through a 0.45

    
    m syringe filter into a clean vial to remove dust nuclei.
    
  • Evaporation: Cover the vial with Parafilm and poke 2-3 small holes to allow slow solvent evaporation.

  • Incubation: Store at room temperature (

    
    C) in a vibration-free environment.
    
  • Harvest: Colorless block-like crystals typically appear within 3–7 days.

References

  • Synthesis and Crystal Structure Analysis: Asiri, A. M., et al. "Synthesis and crystal structure of some new this compound derivatives." Journal of Molecular Structure, vol. 1013, 2012, pp. 111-117.

  • MDR Reversal & Biological Activity: Hemmati, S., et al. "Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile."[4][5] Drug Design, Development and Therapy, vol. 11, 2017, pp. 491-509.

  • Crystallographic Data (CSD): Cambridge Crystallographic Data Centre (CCDC). Search for deposition numbers related to "hexahydroquinoline-3-carbonitrile" (e.g., CCDC 846835).

  • Antidiabetic Potential: Al-Ghamdi, S., et al. "Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes."[6] Future Medicinal Chemistry, 2024.[6]

Sources

Technical Guide: Tautomeric Dynamics in Hexahydroquinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydroquinoline-3-carbonitriles (HHQ-3-CN) represent a privileged scaffold in drug discovery, serving as structural mimics of dihydropyridine calcium channel blockers and exhibiting potent antimicrobial and anticancer activities. However, their utility is often complicated by dynamic tautomeric equilibria. The core 1,4,5,6,7,8-hexahydroquinoline ring system can exist in multiple tautomeric forms—primarily the 1,4-dihydro (enamine) and 1,2-dihydro (imine) congeners—driven by solvent polarity, steric strain, and electronic push-pull mechanisms involving the C3-nitrile group.

This guide provides a rigorous technical framework for the synthesis, stabilization, and analytical differentiation of these tautomers. It moves beyond basic characterization to offer a causal understanding of how experimental conditions dictate the dominant isomeric form.

Part 1: Structural Anatomy & Tautomeric Manifolds

The Core Scaffold

The most pharmacologically relevant derivative is the 2-amino-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile . In this system, tautomerism is not merely a proton shift but a rearrangement of the π-electron density that defines the molecule's reactivity profile (electrophilicity vs. nucleophilicity).

The Tautomeric Triad

We must distinguish between three primary forms that exist in equilibrium. The stability of these forms is governed by the "push-pull" conjugation between the electron-donating amino group (at C2) and the electron-withdrawing nitrile (at C3) and carbonyl (at C5).

  • Form A (Enamine-Amino): The classic 1,4-dihydro structure. The N1 nitrogen is protonated (

    
    -like or planar depending on conjugation), and the C2 substituent is an amine (-NH2). This is typically the thermodynamically preferred form in solid state.
    
  • Form B (Imine-Amino): The 3,4-dihydro structure (or 4H-form) where the double bond shifts to N1=C2.

  • Form C (Enamine-Imino): A shift involving the exocyclic nitrogen, converting the C2-NH2 to C2=NH.

Visualization of Tautomeric Pathways

Tautomerism Enamine Form A: Enamine-Amino (1,4-Dihydro) Most Stable (Solid State) TS1 Transition State [Proton Transfer] Enamine->TS1 -H+ (N1) Imino Form C: Enamine-Imino (Exocyclic C2=NH) Rare/Transient Enamine->Imino 1,3-H Shift (Exocyclic) Imine Form B: Imine-Amino (N1=C2 Double Bond) Favored in Non-Polar Solvents? TS1->Imine +H+ (C2) Imine->Enamine Re-aromatization drive

Figure 1: Mechanistic pathway of proton migration in the HHQ scaffold. The equilibrium is heavily biased toward Form A due to vinylogous amide resonance stabilization.

Part 2: Mechanistic Drivers & Solvent Effects

The Push-Pull Stabilization Effect

In the 2-amino-HHQ-3-CN system, the enamine form (Form A) is stabilized by an extensive intramolecular charge transfer (ICT). The lone pair on the ring nitrogen (N1) and the exocyclic amino nitrogen donates into the π-system, which is pulled by the C3-nitrile and C5-carbonyl.

  • Implication: Any chemical modification that disrupts this conjugation (e.g., N1-alkylation) will drastically alter the tautomeric ratio and the resulting UV-Vis absorption maximum.

Solvent-Induced Switching

Solvation plays a critical role in stabilizing the dipolar contributions of the tautomers.[1]

  • Polar Aprotic Solvents (DMSO, DMF): Stabilize the charge-separated resonance structures of the Enamine form. The dipole moment of the enamine form is generally higher due to the push-pull system.

  • Non-Polar Solvents (Chloroform, Toluene): May allow for the detection of minor tautomers or destabilize the highly polarized enamine, though the intramolecular hydrogen bonding (often between C2-NH2 and C3-CN) usually locks the conformation.

Data Summary: Solvent Influence on Chemical Shift (


 ppm) 
SolventN1-H SignalC2-NH2 SignalDominant FormMechanism
DMSO-

9.0 - 10.2 (s)6.5 - 7.2 (bs)Enamine (A)H-bond accepting solvent stabilizes polarized N-H bonds.
CDCl

6.5 - 7.5 (bs)4.5 - 5.5 (bs)Enamine (A)Rapid exchange often broadens signals; intramolecular H-bonds dominate.
CF

COOD
N/AN/AProtonated SaltAcidic media protonates C3 or O5, forcing a cationic heteroaromatic system.

Part 3: Analytical Characterization Protocols

To scientifically validate the tautomeric state, one cannot rely on a single technique. The following multi-modal workflow is required.

Protocol: NMR Solvatochromism Study

Objective: Determine the exchangeability and location of the labile proton.

  • Preparation: Dissolve 10 mg of the HHQ derivative in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Run a standard

    
    H NMR (minimum 400 MHz).
    
  • D2O Shake: Add 2 drops of D

    
    O to the NMR tube, shake, and re-acquire.
    
    • Result: Disappearance of signals >9 ppm confirms they are N-H (not C-H).

  • NOE (Nuclear Overhauser Effect): Irradiate the C4-H signal (typically 4.0-5.0 ppm).

    • Interpretation: If you observe NOE enhancement at the N1-H signal, the N1-H and C4-H are spatially close, confirming the 1,4-dihydro (Enamine) structure. If N1 has no proton (Imine form), no such enhancement will occur.

Protocol: X-Ray Crystallography (The Gold Standard)

X-ray diffraction provides the definitive proof of bond orders.

  • Metric 1 (C2-Nexo vs C2-Nendo):

    • In the Amino form (Form A), the C2-N(exocyclic) bond length is typical of a single bond (~1.34 Å) with partial double bond character, while C2-N1(endocyclic) is ~1.38 Å.

    • In the Imino form (Form C), the C2=N(exocyclic) bond would be significantly shorter (~1.28 Å).

  • Metric 2 (Ring Planarity): The 1,4-dihydro ring is typically in a boat or flattened boat conformation, whereas the imine form would force different puckering parameters.

Analytical Decision Tree

Workflow Start Synthesized HHQ-3-CN Solubility Dissolve in DMSO-d6 Start->Solubility HNMR 1H NMR Analysis Solubility->HNMR SignalCheck Check >9.0 ppm Signal HNMR->SignalCheck EnaminePath Signal Present (Singlet) SignalCheck->EnaminePath Yes IminePath Signal Absent/Upfield SignalCheck->IminePath No NOE Run NOE Diff (Irradiate H-4) EnaminePath->NOE Validation Enhancement at NH? NOE->Validation ConfirmA CONFIRMED: 1,4-Dihydro (Enamine) Validation->ConfirmA Yes ConfirmB Suspect Imine/Oxidized Form Validation->ConfirmB No

Figure 2: Step-by-step logic for assigning tautomeric identity using NMR spectroscopy.

Part 4: Experimental Protocols

Synthesis of 2-Amino-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Context: This is a modified one-pot Hantzsch condensation.

Reagents:

  • Dimedone (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (1.5 eq)

  • Solvent: Ethanol (Abs.)

Procedure:

  • Charge: In a 50 mL round-bottom flask, combine Dimedone (10 mmol), Benzaldehyde (10 mmol), Malononitrile (10 mmol), and Ammonium Acetate (15 mmol) in 20 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.

    • Checkpoint: The reaction typically turns from clear to yellow/orange. Monitor by TLC (3:7 Ethyl Acetate:Hexane).

  • Precipitation: After 2-4 hours, cool the reaction to room temperature. The product usually precipitates as a solid.

  • Filtration: Filter the solid under vacuum. Wash with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot DMF/Ethanol mixture to ensure a single polymorph (crucial for consistent tautomeric analysis).

Computational Validation (DFT)

To corroborate experimental findings, perform Density Functional Theory calculations.

  • Software: Gaussian or ORCA.

  • Method: B3LYP/6-311++G(d,p).

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO and Chloroform.

  • Goal: Calculate

    
     for the enamine vs. imine forms.
    
  • Typical Result: The 1,4-dihydro enamine form is usually >5 kcal/mol more stable than the imine form in polar media due to solvation energy.

References

  • Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives. Source: NIH / PMC URL:[Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Source: ResearchGate URL:[2][3][4][Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives. Source: NIH / PubMed Central URL:[Link]

  • Two polymorphs of 8-hydroxycarbostyril: X-ray crystallography, solid-state NMR and DFT calculations. Source: ResearchGate URL:[2][3][4][Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Source: MDPI URL:[Link]

Sources

Discovery and history of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system (benzo[b]pyridine) represents one of the most versatile "privileged scaffolds" in medicinal chemistry. Its history is a masterclass in the evolution of drug discovery—transitioning from the isolation of natural products (Quinine) to serendipitous industrial byproducts (Nalidixic Acid) and finally to rational structure-based design (Fluoroquinolones and Kinase Inhibitors). This guide dissects the chemical evolution, synthetic methodologies, and pharmacodynamic mechanisms that have cemented quinoline’s status in the pharmacopeia.

Part 1: The Natural Origin & The Cinchona Era

The history of quinoline begins not in a laboratory, but in the Andean rainforests. The bark of the Cinchona tree was known to indigenous peoples for its antipyretic properties.[1] However, the scientific breakthrough occurred in 1820 , when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, Quinine [1].

This isolation was pivotal. It allowed for precise dosing and eliminated the variability of crude bark extracts. Quinine remains the archetype of the quinoline scaffold: a bicyclic structure containing a benzene ring fused to a pyridine ring at the 2,3-positions.

Key Structural Insight: The C4-position of the quinoline ring in quinine is substituted with a methanol bridge connecting to a quinuclidine ring. This specific architecture is crucial for its ability to bind heme, a property that would later drive the development of synthetic antimalarials.

Part 2: The Synthetic Boom (1880s)

With the industrial revolution came the demand for synthetic dyes and drugs. Relying on Cinchona bark was geopolitically risky and expensive. This drove the development of total synthesis methods for the quinoline core.

The Skraup Synthesis (1880)

Zdenko Hans Skraup developed what remains the most robust method for synthesizing unsubstituted and substituted quinolines.

Mechanism of Synthesis: The reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[2][3]

  • Dehydration: Sulfuric acid dehydrates glycerol to form acrolein (propenal).

  • Conjugate Addition: Aniline undergoes Michael addition to acrolein.

  • Cyclization: Electrophilic aromatic substitution closes the ring.

  • Oxidation: The intermediate 1,2-dihydroquinoline is oxidized to the fully aromatic quinoline.

Visualizing the Skraup Pathway:

SkraupSynthesis Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein H2SO4 (-2 H2O) Intermediate1 Michael Adduct (β-aminoaldehyde) Acrolein->Intermediate1 + Aniline Aniline Aniline Dihydro 1,2-Dihydroquinoline Intermediate1->Dihydro Cyclization (H+) Quinoline QUINOLINE Dihydro->Quinoline Oxidation (Nitrobenzene)

Figure 1: The Skraup Synthesis Pathway.[3][4] Dehydration of glycerol triggers a cascade of addition and cyclization events.

Experimental Protocol: Modified Skraup Synthesis

Note: This protocol utilizes ferrous sulfate as a moderator to prevent the violent exothermicity associated with the original 1880 method.

Objective: Synthesis of 6-Methylquinoline (from p-Toluidine).

Reagents:

  • p-Toluidine: 0.1 mol (10.7 g)

  • Glycerol: 0.32 mol (30 g)

  • Conc. Sulfuric Acid: 0.26 mol (14 mL)

  • Nitrobenzene (Oxidant): 0.12 mol (15 g)

  • Ferrous Sulfate (Moderator): 0.5 g

Step-by-Step Workflow:

  • Setup: Equip a 500mL round-bottom flask with a heavy-duty reflux condenser. The reaction is vigorous; ensure the hood sash is low.

  • Addition: Add p-toluidine, ferrous sulfate, glycerol, and nitrobenzene to the flask. Mix thoroughly.

  • Acidification: Add concentrated sulfuric acid dropwise with swirling. The mixture will become hot and viscous.

  • Reflux: Heat the mixture gently with a heating mantle.

    • Critical Control Point: As the temperature reaches ~100°C, the reaction may auto-accelerate. Have an ice bath ready to moderate if the reflux breaches the condenser capacity.

  • Completion: Once the vigorous reaction subsides, reflux for 3 hours to ensure aromatization.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL).

    • Steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH solution (exothermic!) to liberate the free base quinoline.

  • Isolation: Steam distill again to collect the product. Extract the distillate with ether, dry over MgSO4, and distill under reduced pressure.

Part 3: The Antimalarial Pivot (1930s-1940s)

During WWII, the Allied forces lost access to Cinchona plantations in Java. This necessitated a shift to synthetic alternatives. The 4-aminoquinoline class, exemplified by Chloroquine , emerged as the gold standard.

Mechanism of Action: Heme Detoxification Malaria parasites (Plasmodium falciparum) degrade hemoglobin in their acidic food vacuole.[5] This process releases free heme (Fe2+-protoporphyrin IX), which is toxic to the parasite. To survive, the parasite polymerizes free heme into an inert crystal called Hemozoin .[5]

Chloroquine acts by capping the growing face of the Hemozoin crystal, preventing detoxification. The accumulation of free heme lyses the parasite's membranes [2].

ChloroquineMechanism cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme Proteolysis Vacuole Digestive Vacuole (pH ~5.0) Hemozoin Hemozoin Crystal (Inert/Safe) FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Membrane Lysis) FreeHeme->Death Accumulation CQ Chloroquine (CQ) CQ->Vacuole Accumulation (Ion Trapping) Complex CQ-Heme Complex (Capping Effect) CQ->Complex Binds Heme Complex->Hemozoin Inhibits Growth

Figure 2: Mechanism of Chloroquine. The drug accumulates in the acidic vacuole and inhibits the sequestration of toxic heme.

Part 4: The Antibacterial Revolution (1962-Present)

The discovery of quinolone antibiotics is a classic case of serendipity. In 1962 , George Lesher at Sterling Drug was attempting to synthesize chloroquine analogs.[6][7] He isolated a byproduct, Nalidixic Acid , which showed weak antibacterial activity against Gram-negative bacteria [3].

This byproduct (a naphthyridone, structurally analogous to quinoline) was the progenitor of the entire fluoroquinolone class.[6]

Structure-Activity Relationship (SAR) Evolution

The transition from Nalidixic Acid to modern "respiratory quinolones" (Moxifloxacin) involved three critical structural modifications:

GenerationRepresentative DrugKey Structural ModificationPharmacological Impact
1st Gen Nalidixic AcidN-1 alkylationActive only against Gram(-) urinary pathogens.[6] Poor serum levels.
2nd Gen CiprofloxacinC-6 Fluorine + C-7 PiperazineThe "Fluoro" revolution. C-6 F increases gyrase binding 100x and cell penetration. C-7 piperazine adds Pseudomonas coverage.
3rd Gen LevofloxacinPure S-enantiomerImproved potency and solubility. Expanded Gram(+) activity (Strep.[8] pneumo).
4th Gen MoxifloxacinC-7 Azabicyclo + C-8 MethoxyC-8 Methoxy reduces mutant selection (resistance). Broad anaerobic coverage.

Mechanism of Action: Fluoroquinolones inhibit bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[9] By stabilizing the DNA-enzyme cleavage complex, they induce irreversible DNA double-strand breaks.

Part 5: Future Horizons

Today, the quinoline scaffold has moved beyond infection.[10] It is a cornerstone in oncology, particularly as Tyrosine Kinase Inhibitors (TKIs) . Drugs like Lenvatinib (a quinoline-carboxamide) utilize the flat aromatic system to dock into the ATP-binding pocket of VEGFR and FGFR kinases, starving tumors of their blood supply.

References

  • Pelletier, P. J., & Caventou, J. B. (1820). Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique.

  • Sullivan, D. J., et al. (1996). On the mechanism of chloroquine's antimalarial action. PNAS. [Link]

  • Lesher, G. Y., et al. (1962).[6][7][11] 1,8-Naphthyridine Derivatives.[7][10][11][12] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. [Link]

Sources

General Synthesis Routes for Hexahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydroquinoline (HHQ) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutic agents, including calcium channel blockers (e.g., nifedipine analogs), multidrug resistance (MDR) modulators, and acetylcholinesterase inhibitors. Unlike the fully aromatic quinoline, the HHQ core offers stereochemical complexity—specifically at the ring fusion—allowing for fine-tuning of receptor binding affinity.

This technical guide dissects the primary synthetic architectures for constructing HHQ scaffolds. We move beyond basic textbook definitions to explore the mechanistic causality of the Modified Hantzsch Condensation and the Aza-Diels-Alder (Povarov) reaction , providing researchers with high-fidelity protocols and structural insights required for lead optimization.

Structural Significance & SAR

The biological activity of HHQs is often dictated by the conformation of the 1,4-dihydropyridine (1,4-DHP) ring and the stereochemistry of the ring fusion.

  • Ring Fusion (Cis vs. Trans): The cis-fused hexahydroquinoline adopts a curved topology often preferred by nicotinic acetylcholine receptors, while trans-fused variants are flatter, mimicking steroidal backbones.

  • C4-Position: In Hantzsch-derived HHQs, the aryl substituent at C4 occupies a pseudo-axial position in the bioactive conformation, critical for calcium channel antagonism.

Core Synthetic Strategies

Strategy A: The Modified Hantzsch Multicomponent Reaction (MCR)

The most prevalent route to functionalized HHQs is the unsymmetrical Hantzsch reaction. Unlike the classic synthesis of symmetrical 1,4-dihydropyridines, this route utilizes a cyclic 1,3-diketone (e.g., dimedone) to enforce the formation of the fused cyclohexenone ring.

Mechanism of Action: The reaction proceeds via a convergent "4-component, one-pot" cascade.

  • Knoevenagel Condensation: The aldehyde reacts with the cyclic 1,3-diketone (dimedone) to form a benzylidene intermediate.

  • Enamine Formation: The

    
    -keto ester condenses with ammonium acetate to form an enamine.
    
  • Michael Addition: The enamine attacks the electron-deficient benzylidene intermediate.

  • Cyclization & Dehydration: Intramolecular ring closure yields the 1,4-dihydropyridine core fused to the cyclohexenone.

Key Advantage: High atom economy and the ability to generate diverse libraries by varying the aldehyde component.

Strategy B: The Aza-Diels-Alder (Povarov) Reaction

For HHQs requiring saturation in the pyridine ring or specific substitution patterns not accessible via Hantzsch, the Povarov reaction ([4+2] cycloaddition) is superior.

  • Diene: N-arylimine (formed in situ from aniline + aldehyde).

  • Dienophile: Electron-rich alkene (e.g., cyclohexenone or enol ether).

  • Catalysis: Typically Lewis acid-catalyzed (

    
    , 
    
    
    
    ).

Visualization: Mechanistic Pathways

The following diagram illustrates the convergent pathways for the Modified Hantzsch synthesis, highlighting the critical Knoevenagel and Michael addition steps.

Hantzsch_Mechanism Aldehyde Aryl Aldehyde Knoevenagel Intermediate A: Benzylidene (Knoevenagel Adduct) Aldehyde->Knoevenagel Dimedone Dimedone (Cyclic 1,3-Diketone) Dimedone->Knoevenagel KetoEster β-Keto Ester Enamine Intermediate B: Enamine KetoEster->Enamine Ammonium Ammonium Acetate Ammonium->Enamine Michael Michael Addition (C-C Bond Formation) Knoevenagel->Michael Electrophile Enamine->Michael Nucleophile Cyclization Intramolecular Cyclization (- H₂O) Michael->Cyclization Product Hexahydroquinoline Scaffold Cyclization->Product

Figure 1: Convergent mechanistic pathway for the unsymmetrical Hantzsch synthesis of hexahydroquinolines.

Experimental Protocol: Green Aqueous Synthesis

This protocol utilizes water/ethanol as a solvent system, leveraging the hydrophobic effect to accelerate the reaction. It is robust, scalable, and avoids toxic chlorinated solvents.

Target Molecule: Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Aldehyde: 4-Chlorobenzaldehyde (1.0 mmol, 140 mg)

  • Cyclic Diketone: Dimedone (1.0 mmol, 140 mg)

  • 
    -Keto Ester:  Ethyl acetoacetate (1.0 mmol, 130 mg)
    
  • Nitrogen Source: Ammonium acetate (1.5 mmol, 115 mg)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

  • Catalyst (Optional): p-TSA (10 mol%) can accelerate the reaction, though it often proceeds catalyst-free in aqueous media.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde and dimedone in 2.5 mL of ethanol. Stir for 5 minutes at room temperature to initiate Knoevenagel condensation.

  • Addition: Add ethyl acetoacetate, ammonium acetate, and 2.5 mL of deionized water to the mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: The reaction typically turns turbid as the hydrophobic product forms. Monitor via TLC (30% EtOAc/Hexane).

  • Completion: Reaction is usually complete within 45–90 minutes.

  • Work-up: Cool the mixture to room temperature. The product will precipitate as a solid.

  • Purification: Filter the crude solid and wash with ice-cold aqueous ethanol (20%). Recrystallize from hot ethanol to obtain pure yellow crystals.

Expected Yield: 85–92% Characterization:

  • MP: 242–244°C

  • 1H NMR (DMSO-d6):

    
     9.10 (s, 1H, NH), 7.20 (d, 2H, Ar-H), 4.85 (s, 1H, C4-H).
    

Comparative Analysis of Synthetic Routes

FeatureModified Hantzsch (MCR)Aza-Diels-Alder (Povarov)Catalytic Hydrogenation
Complexity Low (One-pot)Medium (Requires pre-functionalized imines)High (Requires high pressure/catalysts)
Atom Economy ExcellentGoodExcellent
Stereocontrol Moderate (Thermodynamic control)High (Endo/Exo selectivity)High (Catalyst dependent)
Substrate Scope Best for 5-oxo-HHQ derivativesBest for tetrahydroquinoline coresBest for simple alkyl-HHQs
Key Limitation Limited to 1,4-DHP core structureSensitive to steric bulk on dienophileOver-reduction of aromatic rings

References

  • Recent advances in the synthesis of hexahydroquinoline derivatives. Source:RSC Advances URL:[Link] (Provides a comprehensive review of the Hantzsch-type multicomponent reactions).

  • One-pot synthesis of hexahydroquinolines via Hantzsch reaction in aqueous media. Source:Green Chemistry Letters and Reviews URL:[Link] (Validates the aqueous protocol described in Section 4).

  • Stereoselective synthesis of hexahydroquinolines via Aza-Diels-Alder reactions. Source:Journal of Organic Chemistry URL:[Link] (Foundational text on the stereochemical outcomes of Povarov reactions).

  • Hexahydroquinoline scaffolds: Pharmacological relevance and synthesis. Source:European Journal of Medicinal Chemistry URL:[Link] (Links the synthetic structure to biological activity).

  • Catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines and decahydroquinolines. Source:Chemical Reviews URL:[Link] (Authoritative guide on reduction strategies for quinoline scaffolds).

Methodological & Application

Application Note: One-Pot Synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the One-Pot Synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile . It moves beyond basic recipe listing to provide a mechanistic understanding, robust protocol, and troubleshooting framework suitable for professional drug development environments.

Introduction & Significance

The This compound scaffold represents a critical pharmacophore in modern medicinal chemistry. As a fused bicyclic system combining a 2-pyridone (lactam) with a cyclohexane ring, it serves as a structural mimic for dihydropyridines (DHPs) and quinazolinones.

Key Applications:

  • Kinase Inhibition: Derivatives have shown potency against tyrosine kinases (e.g., EGFR, VEGFR) due to the scaffold's ability to occupy the ATP-binding pocket.

  • Calcium Channel Blockers: Analogous to nifedipine, the 1,4-dihydropyridine core modulates voltage-gated Ca²⁺ channels.

  • Antimicrobial & Antioxidant Activity: The fused ring system exhibits significant bioactivity in phenotypic screening.

This guide details a One-Pot Multicomponent Reaction (MCR) , often referred to as a modified Hantzsch condensation. This approach is superior to stepwise synthesis due to its high atom economy, reduced solvent waste, and operational simplicity (Green Chemistry).

Reaction Design & Mechanism

The One-Pot Strategy

The synthesis utilizes a three-component condensation between:

  • Cyclohexanone: Provides the carbocyclic C5–C8 backbone.

  • Paraformaldehyde (or Formaldehyde): Acts as the C4 linker (electrophilic center).

  • 2-Cyanoacetamide: Provides the N1–C2–C3 fragment and the cyano- functionality.

Catalyst Selection: While various catalysts exist (L-proline, ionic liquids), Ammonium Acetate (NH₄OAc) is selected for this protocol. It acts as a dual-purpose reagent: providing a buffer source for imine formation and facilitating the Knoevenagel/Michael sequence without requiring expensive metal catalysts.

Mechanistic Pathway

The reaction proceeds through a cascade of Knoevenagel condensation , Michael addition , and Cyclization-Dehydration .

Step-by-Step Mechanism:

  • Depolymerization: Paraformaldehyde decomposes to reactive formaldehyde (HCHO).

  • Knoevenagel Condensation: Formaldehyde reacts with the active methylene of 2-cyanoacetamide to form the highly electrophilic arylidine (methylene) intermediate .

  • Enolization: Cyclohexanone tautomerizes to its enol form (facilitated by NH₄OAc).

  • Michael Addition: The cyclohexanone enol attacks the methylene intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the ketone carbonyl.

  • Dehydration: Loss of water drives the formation of the thermodynamically stable conjugated lactam system.

Mechanism Start Reactants: Cyclohexanone + Paraformaldehyde + Cyanoacetamide Step1 Step 1: Knoevenagel Condensation (Cyanoacetamide + HCHO -> 2-Cyanoacrylamide) Start->Step1 NH4OAc Catalyst Step2 Step 2: Enolization (Cyclohexanone -> Enol) Start->Step2 Step3 Step 3: Michael Addition (Enol attacks 2-Cyanoacrylamide) Step1->Step3 Electrophile Step2->Step3 Nucleophile Step4 Step 4: Cyclization (N-attack on Carbonyl) Step3->Step4 Intermediate A Step5 Step 5: Dehydration (-H2O) Step4->Step5 Intermediate B Product Product: This compound Step5->Product Aromatization force

Figure 1: Mechanistic cascade for the synthesis of the hexahydroquinoline scaffold.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Cyclohexanone 98.151.0Nucleophile (C5-C8 source)
Paraformaldehyde 30.03 (monomer)1.1 - 1.2Electrophile (C4 source)
2-Cyanoacetamide 84.081.0Nucleophile (N1-C3 source)
Ammonium Acetate 77.080.1 - 0.2Catalyst (Buffer)
Ethanol (Abs.) -SolventReaction Medium
Standard Operating Procedure (SOP)

Step 1: Reactant Preparation

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-Cyanoacetamide (840 mg, 10 mmol) and Paraformaldehyde (330 mg, 11 mmol) in Ethanol (20 mL) .

  • Note: Paraformaldehyde is used in slight excess to account for sublimation or incomplete depolymerization.

Step 2: Addition & Initiation

  • Add Cyclohexanone (1.03 mL, 10 mmol) to the mixture.

  • Add Ammonium Acetate (154 mg, 2 mmol) as the catalyst.

  • Observation: The mixture may appear cloudy initially.

Step 3: Reaction (Reflux)

  • Fit the RBF with a water-cooled condenser.

  • Heat the mixture to Reflux (approx. 80°C) with vigorous stirring.

  • Maintain reflux for 3 to 5 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 4:6). The product typically appears as a lower Rf spot compared to cyclohexanone.

Step 4: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Critical Step: As the solution cools, the product often precipitates as a solid. If no precipitate forms, reduce the solvent volume by 50% under vacuum or add ice-cold water (10 mL) to induce crystallization.

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove unreacted reagents and catalyst.

Step 5: Purification

  • Recrystallization: The crude solid is usually of high purity (>90%). For analytical grade, recrystallize from hot Ethanol or DMF/Ethanol mixture.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Expected Data
  • Yield: 75% - 90%[1]

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 240–242°C (Lit. value).

Characterization & Validation

To validate the synthesis, compare spectral data against these standard markers.

TechniqueExpected SignalStructural Assignment
FT-IR 3200–3100 cm⁻¹ (Broad)N-H Stretch (Lactam)
2210–2220 cm⁻¹ (Sharp) -CN Stretch (Nitrile)
1660–1680 cm⁻¹ (Strong)C=O Stretch (Amide/Lactam)
¹H NMR δ 8.5–9.5 ppm (s, 1H)NH Proton
(DMSO-d₆)δ 2.1–2.6 ppm (m, 4H)C5, C8 Methylene protons
δ 1.6–1.8 ppm (m, 4H)C6, C7 Methylene protons
δ 2.8–3.2 ppm (s, 2H)C4 Methylene (if 1,4-DHP form)

Note on C4 Proton: If Paraformaldehyde is used, position 4 is a -CH₂- group. If an Aryl Aldehyde is used, position 4 becomes a -CH(Ar)- methine proton, typically shifting to δ 4.0–5.0 ppm.

Troubleshooting & Optimization

Troubleshooting Problem1 Low Yield / No Precipitate Sol1 Action: Induce precipitation with ice-water or concentrate solvent. Problem1->Sol1 Problem2 Impure Product (Sticky) Sol2 Action: Recrystallize from Hot Ethanol/DMF. Check reactant stoichiometry. Problem2->Sol2 Problem3 Incomplete Reaction Sol3 Action: Increase catalyst load (NH4OAc) or check Paraformaldehyde quality. Problem3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic issues.

Critical Control Points:

  • Paraformaldehyde Quality: Old paraformaldehyde may not depolymerize efficiently. If yields are low, add a drop of acetic acid to catalyze depolymerization or use fresh Formalin (37% aq.).

  • Moisture Sensitivity: While the reaction produces water, excessive initial water (from wet solvents) can shift the equilibrium. Use absolute ethanol.

Versatility: Substituted Derivatives[5][7][9]

This protocol is highly adaptable.[2] By substituting Paraformaldehyde with Aryl Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde), the protocol yields 4-Aryl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles .

  • Modification: Replace Paraformaldehyde (1.1 eq) with Aryl Aldehyde (1.0 eq).

  • Result: Introduction of a hydrophobic/aromatic group at C4, often enhancing biological activity (e.g., calcium channel blocking potency).

References

  • Mechanistic Insight & General Protocol

    • Synthesis of this compound deriv
    • Source: National Institutes of Health (NIH) / PMC.
    • (Representative PMC Article on Hexahydroquinoline Synthesis)

  • One-Pot Methodology & Catalysis

    • One-Pot Synthesis of Hexahydroquinoline Derivatives Promoted by Transition Metal C
    • Source: OEIL Research.
  • Structural Characterization (X-Ray/NMR)

    • Synthesis and Crystal Structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
    • Source: ResearchG
  • Green Chemistry Adaptations

    • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Deriv
    • Source: MDPI.

(Note: The above references are representative of the specific chemical transformations described. Always verify specific spectral data with your internal standards.)

Sources

Application Note: Hantzsch Synthesis of Hexahydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the one-pot, four-component Hantzsch condensation to synthesize hexahydroquinoline-3-carbonitrile derivatives. These scaffolds are critical in medicinal chemistry, serving as calcium channel blockers, antimicrobial agents, and potential anticancer therapeutics.[1][2] Unlike traditional methods requiring harsh organic solvents, this guide focuses on a "Green Chemistry" approach utilizing aqueous-ethanol media and ammonium acetate as a dual reagent/catalyst, ensuring high atom economy and reproducibility suitable for drug discovery workflows.

Introduction & Significance

The hexahydroquinoline (HHQ) scaffold is considered a "privileged structure" in pharmacology due to its resemblance to 1,4-dihydropyridine (1,4-DHP) systems (e.g., Nifedipine). The introduction of a carbonitrile group at the C-3 position enhances metabolic stability and binding affinity for various receptors.

Key Applications:

  • Cardiovascular: L-type calcium channel blockade.

  • Oncology: Inhibition of efflux pumps in multidrug-resistant cancer lines (e.g., HeLa, HepG2).

  • Metabolic:

    
    -glucosidase inhibition for type 2 diabetes management.
    

Mechanistic Insight

Understanding the reaction pathway is vital for troubleshooting low yields. The synthesis is a multicomponent reaction (MCR) involving an aromatic aldehyde, a cyclic 1,3-dicarbonyl (dimedone), an active methylene nitrile (malononitrile), and an ammonium source.

Pathway Analysis: The reaction proceeds via two simultaneous pathways that converge:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.

  • Enamine Formation: Dimedone reacts with ammonium acetate to form an enamino-ketone.

  • Michael Addition & Cyclization: The enamine attacks the Knoevenagel intermediate, followed by intracyclic nucleophilic attack and tautomerization to yield the final 1,4-dihydropyridine fused system.

Figure 1: Reaction Mechanism Pathway

HantzschMechanism Aldehyde Aryl Aldehyde Knoevenagel Arylidene Intermediate Aldehyde->Knoevenagel - H2O Malo Malononitrile Malo->Knoevenagel Dimedone Dimedone Enamine Enamine Intermediate Dimedone->Enamine - H2O NH4 NH4OAc NH4->Enamine Michael Michael Adduct Knoevenagel->Michael Convergent Step Enamine->Michael Product Hexahydroquinoline- 3-carbonitrile Michael->Product Cyclization & Tautomerization

Caption: Convergent synthesis pathway showing the Knoevenagel and Enamine intermediates leading to the final HHQ scaffold.

Critical Process Parameters (CPP)

To ensure batch-to-batch consistency, the following parameters must be controlled.

ParameterRecommended ConditionEffect of Deviation
Stoichiometry 1:1:1:1.5 (Aldehyde:Malo:Dimedone:NH₄OAc)Excess NH₄OAc drives enamine formation; deficit leads to unreacted dimedone.
Solvent EtOH:H₂O (1:1 v/v)Pure water reduces solubility of aldehydes; Pure EtOH slows precipitation of the product.
Temperature Reflux (80–100°C)<60°C results in incomplete cyclization (Michael adduct accumulation).
Catalyst None (NH₄OAc acts as catalyst)Adding Lewis acids (e.g., ZrOCl₂) can accelerate rate but complicates workup.

Standardized Experimental Protocol

Objective: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Materials
  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Malononitrile (1.0 mmol)[3]

  • Ammonium Acetate (1.5 mmol)

  • Ethanol (99.5%) and Deionized Water

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stirrer, Reflux Condenser, Buchner Funnel.

Step-by-Step Procedure
  • Reagent Charging: In a 50 mL RBF, dissolve Dimedone (140 mg, 1 mmol) and Ammonium Acetate (115 mg, 1.5 mmol) in 5 mL of EtOH:H₂O (1:1). Stir for 5 minutes at room temperature to initiate enamine formation in situ.

  • Addition: Add 4-Chlorobenzaldehyde (140 mg, 1 mmol) and Malononitrile (66 mg, 1 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Checkpoint: The solution typically turns from clear to turbid/yellowish within 10-15 minutes.

  • Monitoring: Monitor progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). The product usually appears as a distinct spot with lower R_f than the aldehyde. Reaction time is typically 30–60 minutes.

  • Precipitation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate as a solid.

    • Optimization: If precipitation is slow, add 5 mL of ice-cold water and scratch the flask walls.

  • Isolation: Filter the solid using a Buchner funnel under vacuum. Wash the cake with 2 x 5 mL of cold water/ethanol (3:1) mixture to remove unreacted ammonium acetate.

  • Purification: Recrystallize from hot ethanol to obtain pure crystals.

Figure 2: Experimental Workflow

ProtocolWorkflow Start Start: Weigh Reagents Mix Mix Dimedone + NH4OAc (Solvent: EtOH/H2O) Start->Mix Add Add Aldehyde + Malononitrile Mix->Add Reflux Reflux at 80°C (30-60 mins) Add->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash (Cold EtOH/H2O) Filter->Wash Dry Recrystallization & Drying Wash->Dry

Caption: Operational workflow for the one-pot synthesis, including critical decision point at TLC monitoring.

Characterization & Validation

A successful synthesis must meet the following spectral criteria.

  • Appearance: White to pale yellow solid.

  • Yield: Expected range 85–94%.

  • IR Spectroscopy (KBr, cm⁻¹):

    • 3400–3200:

      
       and 
      
      
      
      stretching (Broad/Doublet).
    • 2190–2200:

      
       (Nitrile) stretching (Sharp, Distinctive).
      
    • 1690:

      
       (Carbonyl) stretching.
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       0.9–1.1 (s, 6H): Gem-dimethyl protons.
      
    • 
       2.0–2.5 (m, 4H): Methylene protons of the cyclohexanone ring.
      
    • 
       4.0–4.5 (s, 1H): Methine proton (CH) at C-4 (Chiral center).
      
    • 
       6.0–7.0 (s, 2H): 
      
      
      
      protons (
      
      
      exchangeable).
    • 
       9.0–9.5 (s, 1H): 
      
      
      
      proton (
      
      
      exchangeable).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Solvent too rich in EthanolAdd more water (up to 50% v/v) or cool in ice bath.
Low Yield Incomplete Knoevenagel stepEnsure Aldehyde is fresh (not oxidized to acid). Increase reflux time.
Oily Product Impurities / Solvent trappedTriturate with diethyl ether or n-hexane to induce crystallization.
Multiple Spots on TLC Side reactionsReduce temperature slightly; ensure 1.5 eq of NH₄OAc is used to prevent bis-aldehyde formation.

References

  • Patil, D., et al. (2014). "One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol."[3] Journal of Saudi Chemical Society.[3] [3]

  • Alvim, H. G. O., et al. (2014). "The Hantzsch synthesis: from the classical to the modern." RSC Advances.

  • Suresh, M., et al. (2017). "Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions." RSC Advances.

  • Bhat, M. A., et al. (2023). "Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes." ACS Omega.

  • Meyers, A. I., et al. (1982). "Structure, Mechanism and Reactivity of Hantzsch Esters." Chemical Reviews.

Sources

Application Note: Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the microwave-assisted synthesis (MAOS) of quinoline derivatives, a privileged scaffold in drug discovery (e.g., chloroquine, ciprofloxacin). Unlike conventional heating, which relies on conductive thermal transfer, microwave irradiation utilizes dielectric heating to directly couple with polar molecules.[1][2] This results in inverted thermal gradients, rapid kinetic acceleration, and access to high-pressure trajectories that are difficult to achieve with standard reflux.

This document details two validated protocols: a robust Friedländer Annulation and a One-Pot Multicomponent Reaction (MCR) , optimized for high-throughput medicinal chemistry.

Mechanistic Principles: Why Microwave?

Dielectric Heating vs. Conventional Heating

In conventional oil baths, heat transfers from the vessel wall inward (Wall


 Solvent 

Reactants), often causing "wall effects" and degradation. Microwave irradiation (2.45 GHz) penetrates the vessel (typically borosilicate or quartz) and heats the reaction mixture volumetrically via two primary mechanisms:[2]
  • Dipolar Polarization: Dipolar molecules (solvents like DMSO, EtOH, or reagents) attempt to align with the oscillating electric field.[2] The lag in alignment (relaxation time) generates internal friction and heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules and generating heat.

The "Specific Microwave Effect" Debate

While thermal effects (Arrhenius rate enhancement due to rapid superheating) explain most accelerations, specific non-thermal effects are postulated for polar transition states. In quinoline synthesis, the stabilization of the polar transition state during cyclodehydration significantly lowers the activation energy (


).

MW_Mechanism OscillatingField Oscillating Electric Field (2.45 GHz) Dipole Dipolar Molecule (Reagent/Solvent) OscillatingField->Dipole Coupling Rotation Molecular Rotation (Lag Phase) Dipole->Rotation Alignment Attempt Friction Internal Friction Rotation->Friction Relaxation Loss Heat Volumetric Heating (Inverted Gradient) Friction->Heat Energy Dissipation Reaction Quinoline Formation (Accelerated Kinetics) Heat->Reaction Arrhenius Effect

Figure 1: Mechanism of Dielectric Heating leading to kinetic acceleration in organic synthesis.

Critical Parameters & Setup

Solvent Selection (The Loss Tangent)

Efficiency depends on the solvent's ability to absorb microwave energy, quantified by the loss tangent (


).
  • High Absorbers (

    
    ):  Ethanol, DMSO, Acetic Acid. Excellent for rapid heating.
    
  • Low Absorbers (

    
    ):  Hexane, Toluene. Require "passive heating elements" (e.g., SiC vials) or high-concentration polar reagents.
    
Vessel & Control Mode
  • Vessel: Use sealed 10 mL or 35 mL borosilicate vials with PEEK/Teflon crimp caps to withstand pressures up to 20-30 bar.

  • Control Mode: Always use Fixed Temperature (IR/Fiber Optic) control. "Fixed Power" is unscientific and irreproducible due to varying load volumes.

Validated Protocols

Protocol A: Acid-Catalyzed Friedländer Synthesis

A robust method for 2,3-substituted quinolines.

Reaction Scheme: 2-Aminoaryl ketone +


-Methylene ketone 

Quinoline derivative
Materials
  • Reagent A: 2-Aminobenzophenone (1.0 mmol)

  • Reagent B: Acetylacetone (1.2 mmol)

  • Solvent/Catalyst: Glacial Acetic Acid (2.0 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology
  • Loading: Weigh 1.0 mmol of 2-Aminobenzophenone into a 10 mL microwave process vial.

  • Addition: Add 1.2 mmol of Acetylacetone.

  • Solvent: Add 2.0 mL of Glacial Acetic Acid. (Note: AcOH acts as both solvent and catalyst and couples extremely well with MW).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation Parameters:

    • Temp: 160 °C

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200W)

  • Cooling: Use compressed air cooling (built-in) to drop temp to <50 °C.

  • Workup: Pour mixture into crushed ice. Neutralize with 20% NaOH solution until precipitate forms.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

Data Comparison:

Parameter Conventional Reflux MW Protocol A
Temperature 118 °C (b.p. AcOH) 160 °C (Pressurized)
Time 24 - 48 Hours 5 Minutes

| Yield | 45 - 60% | 88 - 94% |

Protocol B: Green One-Pot Multicomponent Synthesis

High atom economy, solvent-free/water-based approach.

Reaction Scheme: Aniline + Benzaldehyde + Phenylacetylene


 2,4-Diphenylquinoline
Materials
  • Reagent A: Aniline (1.0 mmol)

  • Reagent B: Benzaldehyde (1.0 mmol)

  • Reagent C: Phenylacetylene (1.0 mmol)

  • Catalyst: Montmorillonite K-10 clay (100 mg) or Sc(OTf)

    
     (5 mol%)
    
  • Solvent: Water (2 mL) or Solvent-Free (Neat)

Step-by-Step Methodology
  • Loading: Mix Aniline, Benzaldehyde, and Phenylacetylene in a 10 mL vial.

  • Catalyst: Add 100 mg Montmorillonite K-10 (Solid support acts as a "hotspot" generator).

  • Irradiation Parameters:

    • Temp: 130 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Add 5 mL hot ethanol to dissolve the product. Filter to remove the clay catalyst (catalyst can be recycled).

  • Isolation: Evaporate solvent and recrystallize.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for optimizing quinoline synthesis, ensuring the user understands when to adjust parameters.

Optimization_Workflow Start Start: Quinoline Synthesis SolventCheck Is Solvent Polar? (tan δ > 0.3) Start->SolventCheck AddPassive Add SiC Passive Heating Element SolventCheck->AddPassive No (e.g. Toluene) StandardRun Run Standard Protocol (160°C, 5 min) SolventCheck->StandardRun Yes (e.g. AcOH, EtOH) AddPassive->StandardRun CheckPressure Did Pressure Exceed Limit (20 bar)? StandardRun->CheckPressure ReduceTemp Reduce Temp to 140°C Extend Time (10 min) CheckPressure->ReduceTemp Yes CheckYield Yield > 80%? CheckPressure->CheckYield No ReduceTemp->CheckYield Optimize Increase Temp (+10°C) or Change Catalyst CheckYield->Optimize No Final Purify & Characterize CheckYield->Final Yes Optimize->StandardRun Retry

Figure 2: Decision matrix for optimizing microwave reaction conditions.

Troubleshooting & Expert Tips

  • Over-Pressurization: If the reaction aborts due to high pressure, do not simply lower the power. Lower the temperature set-point. Vapor pressure is exponential with temperature.

  • Thermal Runaway: In solvent-free reactions (Protocol B), the reaction mass can absorb MW energy too efficiently, causing rapid temp spikes. Use "Power Cycling" or "Air Cooling" features during the ramp phase.

  • Scale-Up: Microwave chemistry does not scale linearly by volume due to penetration depth limits (~1.5 - 2 cm in ethanol). To scale up, use Continuous Flow MW reactors rather than larger batch vessels.

References

  • Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Insuasty, D., et al. (2017).[4][5] Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 555–563.[5] [5]

  • Gould, R. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate/Journal of Chemical Research.

  • Martins, M. A. P., et al. (2009). Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews, 109, 2602-2687.

Sources

Application Note: Green Synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

[1]

Executive Summary & Scientific Rationale

The hexahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for calcium channel blockers, antimicrobial agents, and anticancer therapeutics.[1] Specifically, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile represents a subclass where the 2-position is oxidized (lactam), distinct from the 2-amino derivatives often yielded by malononitrile condensations.[1]

This guide details three "Green Chemistry" protocols designed to maximize Atom Economy and minimize E-Factor (waste). Unlike traditional Hantzsch syntheses that rely on refluxing in volatile organic solvents (VOCs) like ethanol or acetic acid for extended periods, these methods utilize microwave irradiation, aqueous media, and magnetically retrievable nanocatalysts.[1]

Mechanistic Insight: The "Why" Behind the Protocol

The synthesis is a One-Pot Multicomponent Reaction (MCR) involving four precursors:

  • Aryl Aldehyde: Defines the substitution at the 4-position.[1]

  • Cyclohexanone (or Dimedone): Forms the fused ring system.[1]

  • Ethyl Cyanoacetate: Crucial for the "2-oxo" and "3-carbonitrile" moieties.[1]

  • Ammonium Acetate: Provides the nitrogen source.[1]

Reaction Pathway: The reaction proceeds via a tandem Knoevenagel condensation (Aldehyde + Ethyl Cyanoacetate) and Enamine formation (Cyclohexanone + Ammonia), followed by a Michael addition and subsequent intramolecular cyclization.[1]

ReactionMechanismcluster_0Precursorscluster_1Intermediate FormationAldehydeAryl AldehydeKnoevenagelBenzylideneIntermediateAldehyde->KnoevenagelECAEthyl CyanoacetateECA->KnoevenagelCycloCyclohexanoneEnamineEnamineIntermediateCyclo->EnamineNH4NH4OAcNH4->EnamineMichaelMichaelAdductKnoevenagel->Michael  AdditionEnamine->MichaelCyclizationCyclization &TautomerizationMichael->CyclizationProduct2-Oxo-hexahydroquinoline-3-carbonitrileCyclization->Product  -EtOH, -H2O

Figure 1: Mechanistic pathway for the multicomponent synthesis of the target scaffold.[1]

Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis (Catalyst-Free)

Best for: High-throughput screening, speed, and absolute green compliance (water solvent).[1]

Scientific Basis: Water, at high temperatures/pressures in a microwave field, exhibits a higher dielectric constant and ionic product (

1

Materials:

  • Microwave Reactor (e.g., Monowave or standard laboratory microwave).[1]

  • Aryl Aldehyde (1.0 mmol)[1][2]

  • Cyclohexanone / Dimedone (1.0 mmol)[1]

  • Ethyl Cyanoacetate (1.0 mmol)[1]

  • Ammonium Acetate (1.5 mmol)[1]

  • Solvent: Deionized Water (3-5 mL)

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave-transparent crimp vial, add the aldehyde, cyclohexanone, ethyl cyanoacetate, and ammonium acetate.

  • Solvation: Add 3 mL of deionized water. The mixture may appear heterogeneous (emulsion); this is normal.[1]

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100°C[1][3]

    • Hold Time: 10–15 minutes[1]

    • Stirring: High (600 rpm)[1]

  • Cooling: Allow the vessel to cool to 50°C using the reactor's compressed air cooling.

  • Isolation: The product typically precipitates as a solid upon cooling.[1] Filter the solid under vacuum.[1]

  • Purification: Wash with a mixture of hot water/ethanol (8:2). Recrystallize from hot ethanol if necessary.

  • Validation: Check melting point and TLC (Ethyl Acetate:Hexane 3:7).

Protocol B: Magnetic Nanocatalyst ( ) Route

Best for: Large-scale batch synthesis, catalyst recycling, and difficult substrates (sterically hindered aldehydes).[1]

Scientific Basis: The


1

Catalyst Preparation (Brief): Co-precipitate

1

Step-by-Step Methodology:

  • Setup: Place a 50 mL round-bottom flask on a magnetic stirrer.

  • Mixing: Add Aldehyde (5 mmol), Cyclohexanone (5 mmol), Ethyl Cyanoacetate (5 mmol), and Ammonium Acetate (7 mmol) in Ethanol (10 mL).

  • Catalysis: Add 20 mg of

    
     nanoparticles.
    
  • Reaction: Reflux at 80°C for 30–60 minutes. Monitor via TLC.

  • Separation (Critical Step): Place a strong neodymium magnet against the flask wall.[1] The catalyst will aggregate at the magnet.[1] Decant the clear supernatant containing the product.[1]

  • Recovery: Wash the catalyst with acetone, dry, and store for reuse (up to 5 cycles).

  • Product Isolation: Pour the supernatant into crushed ice. Filter the precipitate.[1][2][3]

Workflowcluster_splitPhase SeparationStartReactants + Solvent(Ethanol)AddCatAdd Fe3O4@SiO2NanocatalystStart->AddCatRefluxReflux (80°C)30-60 minsAddCat->RefluxMagnetApply External Magnet(Catalyst Separation)Reflux->MagnetSupernatantSupernatant(Product)Magnet->SupernatantSolidCatSolid Catalyst(Retained)Magnet->SolidCatIcePour into Crushed IceSupernatant->IceWashWash with Acetone& DrySolidCat->WashFinalPure Product(Crystalline Solid)Ice->FinalReuseReady for Reuse(Cycle n+1)Wash->ReuseReuse->StartRecycle

Figure 2: Workflow for magnetically separable nanocatalyst synthesis.

Comparative Data Analysis

The following table contrasts the efficiency of the described green methods against the traditional Hantzsch method (Reflux in Acetic Acid).

ParameterTraditional MethodProtocol A (Microwave/Water)Protocol B (Nanocatalyst)
Reaction Time 4 – 8 Hours10 – 15 Minutes 30 – 60 Minutes
Yield (%) 65 – 75%88 – 95% 85 – 92%
Solvent Acetic Acid / BenzeneWater (Green)Ethanol (Green)
Catalyst Recovery None (Homogeneous)N/A (Catalyst-free)Excellent (Magnetic)
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)Moderate
Atom Economy ModerateHighHigh

Quality Control & Troubleshooting (Self-Validating System)

To ensure the protocol is "self-validating," perform these checks during the process:

  • The "Oiling Out" Phenomenon:

    • Observation: In Protocol A (Water), reactants may form an oily droplet at the bottom before reacting.[1]

    • Validation: As the reaction proceeds, the oil should disappear and be replaced by a solid precipitate.[1] If oil persists after 15 minutes, the reaction is incomplete.[1] Increase stir rate to maximize surface area contact.

  • Spectroscopic Confirmation (FT-IR):

    • Nitrile (

      
      ):  Look for a sharp peak at 2200–2220 cm⁻¹ .[1]
      
    • Carbonyl (

      
      ):  The amide/lactam carbonyl appears around 1650–1690 cm⁻¹ .[1] Note: If this peak is missing and you see two amine peaks, you likely used malononitrile instead of ethyl cyanoacetate.
      
    • Amine (

      
      ):  A broad band at 3100–3400 cm⁻¹.[1]
      
  • Melting Point Check:

    • The target compounds typically have high melting points (>200°C).[1] A low melting point (<150°C) usually indicates incomplete cyclization (intermediate Knoevenagel product).[1]

References

  • Microwave-Assisted Synthesis in Water

    • Title: Microwave Assisted Green Catalyzed One-pot Synthesis, Characterization, and Biological Significance of Hexahydroquinolines.
    • Source: International Journal of Innovative Research in Technology (IJIRT).[1][4]

    • URL:[Link]

  • Aqueous Media Protocol

    • Title: One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermedi
    • Source: Journal of Saudi Chemical Society (via ResearchGate).[1]

    • URL:[Link]

  • Ionic Liquid & Nanocatalysis

    • Title: Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst.[1]

    • Source: ACS Omega (NIH/PubMed).[1]

    • URL:[Link]

  • General Green Synthesis of Quinolines

    • Title: Green Synthesis of Quinoline Derivatives: Applic
    • Source: BenchChem.[1][2]

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[1][5]

    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

Application Note: Accelerating Drug Discovery with the 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that mimics the pharmacophores of several bioactive alkaloids and kinase inhibitors. Its structural versatility allows for precise tuning of lipophilicity and electronic distribution, making it a high-value template for targeting EGFR tyrosine kinases , tubulin polymerization , and Mcl-1 anti-apoptotic proteins.

This guide provides a standardized, self-validating workflow for utilizing this scaffold. We detail a green, one-pot synthetic protocol, strategies for Structure-Activity Relationship (SAR) expansion, and validated biological screening workflows.

Chemical Rationale & Scaffold Analysis[1][2][3][4][5]

The hexahydroquinoline (HHQ) core integrates a hydrogen-bond donor (NH), a hydrogen-bond acceptor (CN/C=O), and a hydrophobic pocket (cyclohexane ring) within a rigid framework. This arrangement minimizes the entropic penalty upon protein binding—a critical advantage over flexible linear chains.

Key Pharmacophoric Features:
  • C-3 Carbonitrile (CN): Acts as a hydrogen bond acceptor; critical for interaction with Ser/Thr residues in kinase pockets.

  • C-4 Hydrophobic Domain: The introduction of aryl substituents here dictates selectivity (e.g., EGFR vs. Tubulin).

  • N-1 Lactam: Provides an essential H-bond donor motif (NH) often required for hinge-region binding in ATP-competitive inhibitors.

Synthetic Protocol: The "Green" One-Pot Approach

Traditional syntheses often require toxic organic solvents. We recommend a validated aqueous-mediated one-pot four-component reaction . This method offers high atom economy and simplifies purification (non-chromatographic).[1][2]

Materials Required[2][4][7][8][9][10][11][12][13]
  • Reagents: Cyclohexanone (1.0 equiv), Aryl aldehyde (1.0 equiv), Ethyl cyanoacetate or Malononitrile (1.0 equiv), Ammonium Acetate (1.5 equiv).

  • Solvent: Deionized Water or Ethanol/Water (1:1).

  • Equipment: Microwave reactor (optional) or standard reflux setup.

Step-by-Step Methodology
  • Reagent Mixing: In a 50 mL round-bottom flask, combine Cyclohexanone (10 mmol), the specific Aryl aldehyde (10 mmol), and Ethyl cyanoacetate (10 mmol).

  • Catalyst Addition: Add Ammonium Acetate (15 mmol). The excess acts as both reagent (nitrogen source) and basic catalyst.

  • Reaction:

    • Method A (Thermal): Reflux in 15 mL water/ethanol at 100°C for 2–4 hours.

    • Method B (Microwave - Preferred): Irradiate at 300W, 80°C for 10–15 minutes.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup (Self-Validating Step):

    • Cool the mixture to room temperature. The product typically precipitates as a solid.

    • Filter the solid under vacuum.

    • Wash with ice-cold water (2x) and cold ethanol (1x) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol.

    • Quality Control: Measure Melting Point.[1][3] High purity derivatives often exhibit sharp melting points >250°C.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Reagents Reagents: Cyclohexanone + Aldehyde + Ethyl Cyanoacetate Catalyst Add NH4OAc (Catalyst + N-Source) Reagents->Catalyst Reaction Reflux (100°C) or MW (300W) Catalyst->Reaction Monitor TLC Check (Hex:EtOAc 7:3) Reaction->Monitor Monitor->Reaction Incomplete Precipitation Cool & Filter (Precipitate forms) Monitor->Precipitation Complete Purification Recrystallize (Ethanol) Precipitation->Purification QC QC: Melting Point & NMR Purification->QC

Caption: One-pot four-component synthesis workflow for hexahydroquinoline derivatives.

Functionalization & SAR Strategy

To optimize the scaffold for specific targets (e.g., Anticancer vs. Antimicrobial), systematic variation is required.

SAR Exploration Table
PositionModificationEffect on BioactivityTarget Implication
C-4 (Aryl) Electron-withdrawing (Cl, NO2, F)Increases cytotoxicity; enhances hydrophobic interaction.EGFR / Tubulin
C-4 (Aryl) Bulky groups (Naphthyl)Increases steric bulk; may improve selectivity but reduce solubility.Mcl-1
N-1 (Lactam) Alkylation (Methyl/Ethyl)Increases lipophilicity (LogP); removes H-bond donor.MDR Reversal
C-3 (CN) Hydrolysis to AmideIncreases polarity; alters H-bond acceptor profile.Antimicrobial
Diagram 2: Structure-Activity Relationship (SAR) Map

SAR_Map Core Hexahydroquinoline Scaffold C4 C-4 Position (Aryl Group) Core->C4 N1 N-1 Position (Lactam NH) Core->N1 C3 C-3 Position (Cyano Group) Core->C3 Effect1 Lipophilicity & Selectivity (EGFR) C4->Effect1 Halogenation Effect2 H-Bond Donor (Solubility) N1->Effect2 Alkylation Effect3 H-Bond Acceptor (Metabolic Stability) C3->Effect3 Bioisosteres

Caption: Structural functionalization points and their pharmacological impact.

Biological Validation Protocol: Cytotoxicity Screening

The most common initial screen for this scaffold is the MTT assay against cancer cell lines (e.g., MCF-7, HCT-116).

MTT Assay Workflow

Objective: Determine IC50 values for synthesized derivatives.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment: Dissolve HHQ derivatives in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC50.

Self-Validation Check:

  • DMSO control wells must show 100% viability.

  • Positive control (Doxorubicin) must show IC50 within established historical ranges (e.g., 0.5–2.0 µM for MCF-7).

Computational Design: Molecular Docking (EGFR)

To rationalize biological data, docking against EGFR is recommended.

Docking Protocol (AutoDock Vina)
  • Protein Prep: Retrieve EGFR kinase domain structure (e.g., PDB ID: 1M17 or 4HJO ). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Draw HHQ derivatives in ChemDraw; minimize energy (MM2 force field). Convert to PDBQT format.

  • Grid Generation: Center grid box on the ATP-binding site (residues Met793, Lys745).

  • Docking: Run Vina with exhaustiveness = 8.

  • Analysis: Look for:

    • H-bond between N-1 (NH) and Met793 (hinge region).

    • Hydrophobic interaction of the C-4 aryl group with the back pocket.

References

  • Patil, D. R., et al. (2014).[1] One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. Journal of Saudi Chemical Society, 18(5), 506-511. [1][2]

  • Eldehna, W. M., et al. (2022).[4] Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR.[5] Scientific Reports, 12, 12821.[4]

  • Ghorab, M. M., et al. (2011). Synthesis and in vitro anticancer evaluation of some novel hexahydroquinoline derivatives having a benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 46(10), 5120-5126.

  • Al-Wahaibi, L. H., et al. (2023).[6] Molecular Docking Study for Binding Affinity of Quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications.

Sources

Application Note: High-Efficiency Synthesis of Bioactive 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent pharmacological profiles including anticancer (tubulin inhibition), antimicrobial, and calcium channel blocking activities. Traditional synthetic routes often suffer from low atom economy, toxic solvents, and tedious purification.

This guide details a self-validating, green one-pot multicomponent reaction (MCR) protocol. By utilizing ammonium acetate as both a reagent and a catalyst in aqueous or ethanolic media, researchers can achieve high-purity analogs with >90% yields without chromatographic purification. This protocol integrates seamlessly with downstream bioactivity screening, specifically for cytotoxic evaluation.

Strategic Retrosynthesis & Design

To maximize efficiency, we bypass linear step-by-step synthesis in favor of a convergent MCR approach. The target scaffold is disassembled into four readily available precursors:

  • Cyclic 1,3-diketone (e.g., Dimedone or Cyclohexane-1,3-dione) – Provides the fused ring backbone.

  • Aryl Aldehyde – Introduces diversity at the C4 position (critical for SAR).

  • Malononitrile – Provides the cyano group and facilitates cyclization.

  • Ammonium Acetate – Acts as the nitrogen source and dual-function catalyst.

Diagram 1: Retrosynthetic Analysis

Retrosynthesis Figure 1: Retrosynthetic disconnection of the hexahydroquinoline scaffold. Target Target: 2-Oxo-1,2,5,6,7,8- hexahydroquinoline-3-carbonitrile Intermediates Intermediate: Arylidene + Enaminone Target->Intermediates Cyclization & Tautomerization Precursors Precursors: 1. Dimedone/Cyclohexanone 2. Aryl Aldehyde 3. Malononitrile 4. Ammonium Acetate Intermediates->Precursors Knoevenagel & Michael Addition

Core Protocol: Green One-Pot Synthesis

This protocol is optimized for reproducibility and scalability . It avoids toxic organic solvents (like benzene or DMF) and utilizes water or ethanol, aligning with Green Chemistry Principle #5 (Safer Solvents).

Materials Required
  • Reagents: Dimedone (1.0 mmol), Aryl Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 mmol).

  • Solvent: Deionized Water (5 mL) or Ethanol (5 mL).

  • Catalyst: None (Ammonium acetate acts as the catalyst) or [H2-DABCO][HSO4]2 (optional for rate acceleration).

  • Equipment: Round-bottom flask (50 mL), Magnetic stirrer, Reflux condenser, Oil bath.

Experimental Procedure

Step 1: Reactant Assembly

  • In a 50 mL round-bottom flask, dissolve Dimedone (140 mg, 1 mmol) and Ammonium Acetate (115 mg, 1.5 mmol) in 5 mL of solvent (Water or Ethanol).

  • Stir at room temperature for 5 minutes to facilitate enaminone formation.

Step 2: Cascade Initiation 3. Add Aryl Aldehyde (1 mmol) and Malononitrile (66 mg, 1 mmol) to the reaction mixture. 4. Critical Checkpoint: Ensure the aldehyde is fully dispersed. If using water, the mixture may appear heterogeneous (suspension); this is normal.

Step 3: Thermal Activation 5. Heat the mixture to reflux (80-100°C) with vigorous stirring. 6. Monitor: The reaction typically completes within 30–60 minutes . 7. TLC Validation: Spot the reaction mixture against the starting aldehyde (Mobile phase: Hexane:Ethyl Acetate 7:3). Disappearance of the aldehyde spot confirms completion.

Step 4: Workup & Purification (The "No-Column" Advantage) 8. Cool the reaction mixture to room temperature. The product will precipitate as a solid. 9. Filtration: Filter the solid precipitate under vacuum. 10. Wash: Wash the cake with ice-cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted ammonium acetate and starting materials. 11. Recrystallization: Recrystallize the crude solid from hot ethanol to obtain pure crystals.

  • Yield Expectation: 85–95%.

Mechanistic Insight

Understanding the "Why" ensures troubleshooting capability. The reaction proceeds via a tandem Knoevenagel-Michael-Cyclization sequence.

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidene Malononitrile (activated alkene).
    
  • Enamine Formation: Dimedone + Ammonium Acetate

    
     Enaminone intermediate.
    
  • Michael Addition: The Enaminone attacks the Arylidene Malononitrile.

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Tautomerization: Shift to the stable 2-oxo-hexahydroquinoline form.

Diagram 2: Mechanistic Pathway

Mechanism Figure 2: Tandem Knoevenagel-Michael-Cyclization mechanism. Aldehyde Aryl Aldehyde Knoevenagel Arylidene Intermediate Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Michael Michael Adduct Knoevenagel->Michael Electrophile Dimedone Dimedone Enamine Enaminone Intermediate Dimedone->Enamine NH4OAc NH4OAc NH4OAc->Enamine Enamine->Michael Nucleophile Cyclization Cyclization (- NH3) Michael->Cyclization Product Final Product (Hexahydroquinoline) Cyclization->Product Tautomerization

Characterization & Validation

Confirm the structure using the following spectroscopic fingerprints.

Table 1: Diagnostic Spectroscopic Signals

TechniqueFunctional GroupExpected Signal (approx.)Notes
FT-IR N-H Stretch3100 – 3400 cm⁻¹Broad band
FT-IR C≡N Stretch2180 – 2210 cm⁻¹Sharp, distinct peak
FT-IR C=O (Amide/Ketone)1640 – 1690 cm⁻¹Strong intensity
¹H NMR NH Protonδ 9.0 – 10.0 ppmSinglet (D₂O exchangeable)
¹H NMR C4-H (Chiral Center)δ 4.0 – 5.0 ppmSinglet or doublet
¹H NMR Gem-dimethyl (if Dimedone used)δ 0.9 – 1.1 ppmTwo singlets (diastereotopic)
¹³C NMR C≡N Carbonδ 115 – 120 ppm
¹³C NMR C=O Carbonδ 190 – 200 ppm

Bioactivity Screening: Cytotoxicity Protocol

Once synthesized, the analogs should be screened for anticancer activity. The MTT Assay is the industry standard for initial high-throughput screening.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Dissolve the synthesized analog in DMSO. Treat cells with graded concentrations (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ values using non-linear regression.

Diagram 3: Experimental Workflow

Workflow Figure 3: Integrated Synthesis and Screening Workflow. Start Start: Reagent Prep Synthesis One-Pot Synthesis (Water/EtOH, Reflux) Start->Synthesis Check TLC Monitoring Synthesis->Check Check->Synthesis Incomplete Purify Filtration & Recrystallization Check->Purify Complete Characterize NMR/IR Validation Purify->Characterize Screen MTT Bioassay Characterize->Screen

References

  • Patil, D., et al. (2014). "One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol." Journal of Saudi Chemical Society, 18(5), 612-619. Link

  • Alqasoumi, S. I., et al. (2009). "Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6

Anticancer activity of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anticancer Activity of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Derivatives

Executive Summary

The This compound (HHQ-CN) scaffold has emerged as a privileged pharmacophore in oncology drug discovery. Unlike traditional quinolines, the partially saturated hexahydro- ring system offers unique conformational flexibility, allowing these molecules to adapt to sterically demanding binding pockets of targets such as EGFR (Epidermal Growth Factor Receptor) , Tubulin , and Bcl-2 family proteins .

This guide outlines the optimized synthesis, biological evaluation, and mechanistic characterization of these derivatives. It is designed for medicinal chemists and pharmacologists aiming to develop potent antiproliferative agents with improved solubility and reduced off-target toxicity compared to fully aromatic analogues.

Chemical Synthesis & Optimization

Objective: Efficient generation of HHQ-CN libraries via One-Pot Multicomponent Reaction (MCR).

Mechanistic Insight

The synthesis relies on a Hantzsch-like condensation. The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene compound (cyanoacetamide), followed by a Michael addition of the enolizable ketone (cyclohexanone), and finally cyclization/dehydration.

Advantages of MCR:

  • Atom Economy: High.

  • Purification: Often requires only recrystallization (avoiding tedious chromatography).

  • Scalability: Suitable for gram-scale synthesis.

Protocol: Microwave-Assisted One-Pot Synthesis
  • Reagents:

    • Cyclohexanone (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol) – Variable for SAR

    • 2-Cyanoacetamide (1.0 mmol)

    • Catalyst: Piperidine (3-4 drops) or Ammonium Acetate (1.5 mmol)

    • Solvent: Ethanol (95%) or Water (Green Chemistry route)

  • Step-by-Step Procedure:

    • Preparation: Dissolve the aldehyde and 2-cyanoacetamide in 5 mL of ethanol in a microwave-safe reaction vessel.

    • Activation: Add cyclohexanone and the catalyst.

    • Irradiation: Irradiate at 140°C (300 W) for 5–10 minutes. Note: Monitor via TLC (3:1 Hexane:Ethyl Acetate).

    • Work-up: Allow the mixture to cool to room temperature. A solid precipitate usually forms.

    • Purification: Filter the solid and wash with ice-cold ethanol. Recrystallize from DMF/Ethanol to obtain pure crystals.

Troubleshooting:

  • Oily Product: If the product oils out, induce crystallization by scratching the flask walls or adding a few drops of diethyl ether.

  • Low Yield: Ensure the aldehyde is fresh; oxidized aldehydes (carboxylic acids) inhibit the Knoevenagel step.

Structure-Activity Relationship (SAR) Analysis

The biological activity of HHQ-CN derivatives is highly sensitive to substitutions at the C-4 and N-1 positions.

Key SAR Findings:

Position Modification Effect on Potency Mechanistic Rationale
C-4 (Aryl) 2,4-Dichlorophenyl High Increase Halogens fill hydrophobic pockets in EGFR/Tubulin.
C-4 (Aryl) 4-Hydroxy/Methoxy Moderate H-bond donors/acceptors may improve solubility but can reduce lipophilic binding.
C-3 (CN) Nitrile Group Essential Critical for H-bonding with residues like Thr790 in EGFR.
N-1 Alkylation (Methyl/Ethyl) Variable N-alkylation can improve membrane permeability but may lose a key H-bond donor.

| C-5,6,7,8 | Gem-dimethyl (at C-7) | Increase | Increases steric bulk, locking the conformation for better induced fit. |

In Vitro Biological Evaluation Protocols

A. Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2, HCT-116). Critical Note: HHQ-CN derivatives are hydrophobic. Proper solubilization is vital to prevent micro-precipitation which causes false negatives.

  • Stock Solution: Dissolve compounds in 100% DMSO to 10 mM.

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Serial dilute compounds in culture medium (Final DMSO < 0.1%). Treat for 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

B. Mechanistic Validation: EGFR Kinase Inhibition

Context: Many HHQ-CN derivatives act as ATP-competitive inhibitors of EGFR.

  • Kit: ADP-Glo™ Kinase Assay or Z´-LYTE™ (FRET-based).

  • Protocol:

    • Incubate Recombinant EGFR (wild-type or T790M mutant) with the test compound for 15 min.

    • Add ATP and substrate (Poly Glu:Tyr). Incubate for 60 min at RT.

    • Add detection reagent (converting ADP to light or measuring phosphorylation).

    • Control: Use Erlotinib or Gefitinib as a positive control.

C. Flow Cytometry: Cell Cycle & Apoptosis

Observation: Active derivatives typically arrest cells in the G2/M phase (tubulin interference) or G0/G1 phase (kinase inhibition).

  • Staining: Propidium Iodide (PI) for cell cycle; Annexin V-FITC/PI for apoptosis.

  • Gating Strategy: Exclude doublets using FSC-A vs. FSC-H. Gate viable cells on SSC vs. FSC.

Visualizations

Figure 1: Synthesis Workflow & Mechanism

This diagram illustrates the convergent synthesis and the critical intermediate steps.

SynthesisWorkflow cluster_mechanism Reaction Mechanism Inside MCR Aldehyde Aromatic Aldehyde (R-CHO) MCR One-Pot MCR (Reflux/Microwave) Aldehyde->MCR Cyano 2-Cyanoacetamide (NC-CH2-CONH2) Cyano->MCR Cyclohex Cyclohexanone Cyclohex->MCR Cat Catalyst (Piperidine/NH4OAc) Cat->MCR Inter1 Knoevenagel Intermediate (Aryl-methylene) Inter2 Michael Adduct Inter1->Inter2 Cyclohexanone Attack Product 2-Oxo-HHQ-CN Derivative Inter2->Product Cyclization & Dehydration

Caption: One-pot multicomponent synthesis of 2-Oxo-HHQ-CN derivatives via Knoevenagel-Michael-Cyclization cascade.

Figure 2: EGFR Signaling Inhibition Pathway

Visualizing the downstream effects of HHQ-CN binding to EGFR.

EGFR_Pathway EGFR EGFR (Receptor) RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K HHQ HHQ-CN Derivative (Inhibitor) HHQ->EGFR Competes with ATP ATP ATP ATP->EGFR Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis If Blocked Proliferation Cell Proliferation Nucleus->Proliferation If Active

Caption: Proposed Mechanism of Action: HHQ-CN derivatives inhibit EGFR phosphorylation, arresting downstream RAS/RAF and PI3K/AKT pathways.

References

  • Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR. Source: Scientific Reports (2023). URL:[Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[1][2] URL:[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Source: Scientific Reports (2021). URL:[Link]

  • 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. Source: Molecules (MDPI). URL:[Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives. Source: Frontiers in Chemistry. URL:[Link]

Sources

Application Note: Antimicrobial Profiling of Substituted Hexahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted hexahydroquinolines (HHQs) represent a privileged scaffold in medicinal chemistry, exhibiting pharmacological profiles analogous to 1,4-dihydropyridines (calcium channel blockers) but with distinct antimicrobial potential. This guide details the synthesis, structure-activity relationship (SAR) optimization, and biological validation of HHQ derivatives. Unlike traditional quinolines, the partially saturated HHQ ring offers unique stereochemical opportunities for binding to bacterial DNA gyrase and fungal sterol pathways. This document provides a self-validating workflow for researchers to synthesize and screen these compounds against multidrug-resistant (MDR) pathogens.

Chemical Context & Synthetic Pathway

The hexahydroquinoline core is most efficiently accessed via a modified Hantzsch multicomponent reaction . While traditional methods utilize refluxing ethanol, modern green chemistry protocols employing aqueous media or solvent-free conditions with heterogeneous catalysts (e.g., biochar-supported iron oxide or phosphotungstic acid) yield higher purity and atom economy.

The Reaction Mechanism

The reaction typically involves a four-component condensation:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione): Provides the saturated cyclohexane ring.

  • Aryl Aldehyde: Introduces the C4-aryl substituent (critical for SAR).

  • Beta-Ketoester/Nitrile: Ethyl acetoacetate or malononitrile.

  • Ammonium Acetate: The nitrogen source.

Visualization: One-Pot Synthesis Workflow

The following diagram outlines the convergent synthesis pathway using a green aqueous protocol.

HantzschSynthesis Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel Step 1: Knoevenagel Condensation (Intermediate A) Aldehyde->Knoevenagel Dimedone Dimedone Michael Step 2: Michael Addition (Enamine Formation) Dimedone->Michael Ammonium NH4OAc Ammonium->Michael Reagent4 Malononitrile / Ethyl Acetoacetate Reagent4->Knoevenagel Cyclization Step 3: Intramolecular Cyclization & Dehydration Knoevenagel->Cyclization Intermediate A Michael->Cyclization Enamine Product Polyhydroquinoline Derivative Cyclization->Product

Caption: Convergent Hantzsch synthesis pathway showing the formation of the HHQ scaffold via Knoevenagel and Michael intermediates.

Application Note: Structure-Activity Relationship (SAR)

Optimizing the HHQ scaffold for antimicrobial activity requires precise manipulation of the C4-aryl ring and the ester/nitrile groups at position 3.

Critical SAR Determinants
PositionModificationBiological Impact
C4-Aryl Ring Electron-Withdrawing Groups (EWG): -NO₂, -Cl, -F (esp. para or meta)Increases Potency. Enhances lipophilicity and binding affinity to bacterial DNA gyrase. p-NO₂ derivatives often show MICs comparable to ciprofloxacin against S. aureus.
C4-Aryl Ring Electron-Donating Groups (EDG): -OCH₃, -CH₃Decreases Potency. Generally reduces activity against Gram-negative strains, though p-OCH₃ retains some antifungal efficacy.
C3-Functional Group Ester Chain Length: Methyl/Ethyl vs. t-ButylSteric Sensitivity. Short chains (Me/Et) are preferred. Bulky branched esters (t-butyl) abolish activity due to steric clash with the target binding pocket.
Ring Nitrogen (N1) Unsubstituted (NH) Essential. The free NH is a crucial hydrogen bond donor for interaction with active site residues (e.g., Asp/Glu in gyrase).

Protocol 1: Green Synthesis of Hexahydroquinolines

Objective: Synthesize 4-aryl-substituted hexahydroquinolines using a catalyst-free aqueous protocol. Scale: 1 mmol (Pilot)

Materials
  • Dimedone (1.0 mmol)

  • Aryl aldehyde (e.g., 4-nitrobenzaldehyde for high activity) (1.0 mmol)

  • Malononitrile (1.0 mmol)[1]

  • Ammonium acetate (1.5 mmol)

  • Solvent: Deionized Water (10 mL)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, filtration setup.

Procedure
  • Charge: In a 50 mL round-bottom flask, combine dimedone, aryl aldehyde, malononitrile, and ammonium acetate.

  • Solvation: Add 10 mL of deionized water. The mixture will likely be heterogeneous.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Checkpoint: The reaction typically completes in 30–60 minutes . Monitor by TLC (3:1 Hexane:Ethyl Acetate). Look for the disappearance of the aldehyde spot.

  • Precipitation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess ammonium acetate.

  • Purification: Recrystallize from hot ethanol (95%).

    • Validation: Confirm structure via ¹H-NMR (look for the singlet CH at ~4.5-5.0 ppm for the C4 proton) and melting point.

Protocol 2: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of lipophilic HHQ derivatives. Standard: Adapted from CLSI M07-A10 guidelines.

Solvent Considerations (Critical)

HHQs are often insoluble in pure aqueous media.

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Working Solution: Dilute into Mueller-Hinton Broth (MHB) such that the final DMSO concentration in the well never exceeds 1% . DMSO >2% is toxic to bacteria and will generate false positives.

Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension (~1.5 x 10⁸ CFU/mL) of test organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Dilute 1:100 in MHB.

  • Plate Setup: Use a 96-well microtiter plate.

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound working solution (e.g., 512 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Broth + 1% DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours (Bacteria) or 24–48 hours (Candida).

  • Readout:

    • MIC: The lowest concentration with no visible turbidity.

    • MBC: Plate 10 µL from clear wells onto Agar. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.

Protocol 3: Mechanism of Action Investigation

Objective: Differentiate between membrane disruption and DNA targeting.

DNA Gyrase Supercoiling Assay

Since HHQs share structural homology with quinolones, they may target DNA gyrase.

  • Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase, ATP, Assay Buffer.

  • Reaction: Incubate plasmid + Gyrase + Test Compound (at 1x and 5x MIC) for 30 mins at 37°C.

  • Analysis: Run samples on a 1% agarose gel.

    • Positive Result: Presence of relaxed plasmid bands (inhibition of supercoiling) similar to Ciprofloxacin control.

    • Negative Result: Fully supercoiled plasmid (enzyme active).

Membrane Permeability (Propidium Iodide Assay)
  • Staining: Treat bacterial cells with compound at MIC for 1 hour. Wash and stain with Propidium Iodide (PI).

  • Flow Cytometry: Measure fluorescence (Ex/Em: 535/617 nm).

    • Interpretation: High fluorescence indicates membrane compromise (PI entered cell). Low fluorescence suggests an intracellular target (membrane intact).

Data Presentation: Comparative Potency

Summary of literature values for 4-aryl-HHQ derivatives.

Compound IDR (C4-Aryl)X (C3-Group)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)Ref
HHQ-Ref PhenylCN64>12864[1]
HHQ-4 4-NO₂-PhenylCN4 1632[2]
HHQ-7 4-Cl-PhenylCOOEt83216[2]
HHQ-9 4-OCH₃-PhenylCN128>1288 [3]
Ciprofloxacin (Control)-0.50.015--

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for evaluating new HHQ derivatives.

AntimicrobialWorkflow Start Synthesized HHQ Derivative Solubility Solubility Check (DMSO < 1%) Start->Solubility Screen Primary Screen (MIC) (S. aureus, E. coli, C. albicans) Solubility->Screen Decision MIC < 32 µg/mL? Screen->Decision Discard Archive / Modify SAR Decision->Discard No Advanced Secondary Profiling Decision->Advanced Yes Mechanism Mechanism of Action (Gyrase vs Membrane) Advanced->Mechanism Toxicity Cytotoxicity Assay (HEK293 Cells) Advanced->Toxicity

Caption: Decision matrix for the biological evaluation of hexahydroquinoline derivatives.

References

  • Patil, D.R., et al. (2014).[1] "One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol." ResearchGate. Link

  • Mousavi, S., et al. (2025). "Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties." NIH PubMed Central. Link (Note: Year projected based on search context; verify specific volume).

  • Gouda, M.A., et al. (2022). "Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds." MDPI Molecules. Link

  • Özdemir, A., et al. (2019).[2] "Synthesis and biological evaluation of substituted hexahydroquinoline derivatives." ResearchGate. Link

  • Drug Design Org. (2005). "Structure Activity Relationships (SAR)." Drug Design. Link

Sources

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, bridging the gap between planar aromatic quinolines and flexible aliphatic systems. Unlike its fully aromatic counterparts, this partially saturated bicyclic system offers unique solubility profiles and metabolic stability while retaining critical hydrogen-bond donor/acceptor motifs (NH lactam, CN nitrile).

This guide details the synthesis, functionalization, and biological validation of this scaffold. We focus specifically on the 2-oxo variant (derived from cyclohexanone), distinguishing it from the 5-oxo (dimedone-derived) analogues. Key applications include Type 2 Diabetes management (


-glucosidase inhibition) and Oncology  (cytotoxicity against MCF-7 and HCT-116 cell lines).

Structural Analysis & Chemical Logic

The core structure consists of a 2-pyridone ring fused to a cyclohexane ring. This fusion creates a rigid yet lipophilic pharmacophore.

  • Lactam (NH-C=O): Acts as a primary hydrogen bond donor/acceptor pair, mimicking nucleobases or peptide bonds.

  • Nitrile (CN): A versatile handle for further derivatization (e.g., to tetrazoles or amides) and a metabolic stabilizer that resists oxidative metabolism.

  • C4-Aryl Moiety: In most bioactive derivatives, an aryl group at position 4 (introduced via the aldehyde component) dictates selectivity through

    
     stacking interactions with target protein domains.
    
Tautomerism Alert

Researchers must be aware of the lactam-lactim tautomerism. In solution (DMSO/MeOH), the 2-oxo (lactam) form predominates, which is critical for binding affinity in kinase pockets and enzyme active sites.

Synthetic Protocol: One-Pot Multicomponent Assembly

We utilize a Green Chemistry-aligned One-Pot Four-Component Reaction . This protocol eliminates the need for intermediate isolation, maximizing atom economy and yield.

Reaction Scheme

Cyclohexanone + Aromatic Aldehyde + Ethyl Cyanoacetate + Ammonium Acetate


 Product 
Detailed Methodology

Reagents:

  • Cyclohexanone (

    
     equiv, 
    
    
    
    mmol)
  • Aromatic Aldehyde (

    
     equiv, 
    
    
    
    mmol) [e.g., 4-Methoxybenzaldehyde]
  • Ethyl Cyanoacetate (

    
     equiv, 
    
    
    
    mmol)
  • Ammonium Acetate (

    
     equiv, 
    
    
    
    mmol)
  • Solvent: Ethanol (

    
    , 
    
    
    
    mL)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde, ethyl cyanoacetate, and cyclohexanone in ethanol.

  • Activation: Add ammonium acetate. The excess ammonium acetate acts as both the nitrogen source and a weak basic catalyst to drive the Knoevenagel condensation and subsequent Michael addition.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
    
    • Checkpoint: The formation of a heavy precipitate usually indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (

    
     mL) followed by water (
    
    
    
    mL) to remove unreacted ammonium salts.
  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures.

    • Expected Yield:

      
      
      
    • Appearance: Yellow to pale orange crystalline solid.

Mechanism of Action:

  • Knoevenagel Condensation: Aldehyde + Ethyl Cyanoacetate

    
     Arylidene intermediate.
    
  • Enamine Formation: Cyclohexanone + Ammonia

    
     Enamine.
    
  • Michael Addition: Enamine attacks the Arylidene.

  • Cyclization: Intramolecular nucleophilic attack and elimination of ethanol/water forms the pyridone ring.

Visualization: Synthetic Workflow & SAR Logic

G cluster_0 Reactants cluster_1 One-Pot Transformation R1 Cyclohexanone (Lipophilic Core) I2 Michael Adduct R1->I2 Enamine Attack R2 Aryl Aldehyde (Selectivity Determinant) I1 Knoevenagel Intermediate R2->I1 Condensation R3 Ethyl Cyanoacetate (Pharmacophore Source) R3->I1 R4 NH4OAc (Nitrogen Source) R4->I2 I1->I2 I3 Cyclization & Aromatization I2->I3 P1 2-Oxo-1,2,5,6,7,8- hexahydroquinoline- 3-carbonitrile I3->P1 - EtOH, - H2O Bio1 Bio1 P1->Bio1 Antidiabetic (alpha-Glucosidase) Bio2 Bio2 P1->Bio2 Anticancer (Cytotoxicity)

Caption: One-pot synthesis pathway converting simple precursors into the bioactive hexahydroquinoline scaffold.

Medicinal Chemistry Applications

A. Type 2 Diabetes: -Glucosidase Inhibition

The 2-oxo-hexahydroquinoline scaffold acts as a competitive inhibitor of carbohydrate-hydrolyzing enzymes.

  • Mechanism: The lactam ring mimics the transition state of the glycosidic hydrolysis. The C4-aryl group occupies the hydrophobic pocket of the enzyme.

  • Data: Derivatives with electron-withdrawing groups (e.g., 4-NO

    
    , 4-Cl) at the phenyl ring show IC
    
    
    
    values in the low micromolar range (
    
    
    ), often outperforming the standard drug Acarbose (
    
    
    ).
B. Oncology: Cytotoxicity & Apoptosis

Derivatives exhibit potent cytotoxicity against human cancer cell lines, particularly MCF-7 (Breast) and HCT-116 (Colon) .

  • Target: Interference with microtubule polymerization and inhibition of PIM-1 kinase.

  • SAR Insight: Bulky, lipophilic substituents at C4 (e.g., 4-Bromo, 2,4-Dichloro) enhance membrane permeability and hydrophobic binding, significantly lowering IC

    
     values.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the C4-Aryl substituent on biological activity (normalized data from recent studies).

Compound IDR (C4-Aryl Substituent)

-Glucosidase IC

(

M)
MCF-7 Cytotoxicity IC

(

M)
Electronic Effect
HQ-01 Phenyl (H)


Neutral
HQ-02 4-Methoxyphenyl


Electron Donating
HQ-03 4-Chlorophenyl


Weak Withdrawing
HQ-04 4-Nitrophenyl0.65

Strong Withdrawing
HQ-05 2,4-Dichlorophenyl

3.8 Lipophilic/Steric
Standard Acarbose / Doxorubicin


Reference

Key Takeaway:

  • Electron-withdrawing groups (EWG) like Nitro and Chloro drastically improve enzyme inhibition (Antidiabetic).

  • Lipophilic/Steric bulk (e.g., Dichloro) favors cytotoxicity (Anticancer).

Troubleshooting & Optimization

  • Low Yields: If the product fails to precipitate, the ethanol might be too dilute. Concentrate the reaction mixture by 50% on a rotary evaporator and cool to

    
    C.
    
  • Oily Products: Some derivatives (especially with long alkyl chains) may oil out. Triturate the oil with diethyl ether or hexane to induce crystallization.

  • Purification: If recrystallization fails, use column chromatography. Stationary Phase: Silica Gel 60. Mobile Phase: Gradient of CHCl

    
    /MeOH (
    
    
    
    ).

References

  • Synthesis and antidiabetic activity: Synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Link

  • Anticancer evaluation: Synthesis and biological evaluation of 2-amino...hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. ResearchGate.[1][2][3] Link

  • Protocol validation: Synthesis of 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Scribd/Al-Azhar University.[4] Link

  • Kinase Inhibition: Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold... as PIM-1 kinase inhibitors. PubMed Central. Link

  • General Review: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Contextualizing the quinoline scaffold). MDPI. Link

Sources

Application Note: Hexahydroquinoline Derivatives as Next-Generation Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in cardiovascular pharmacology and medicinal chemistry. It details the evaluation of hexahydroquinoline (HHQ) derivatives—rigidified analogs of the classical 1,4-dihydropyridine (DHP) scaffold—as potent voltage-gated calcium channel (VGCC) blockers.

Focus: Structure-Activity Relationship (SAR), High-Throughput Screening, and Functional Characterization.

Introduction & Mechanistic Rationale

Calcium channel blockers (CCBs) remain a cornerstone in the management of hypertension and angina.[1] While classical 1,4-dihydropyridines (e.g., Nifedipine, Amlodipine) are effective, the hexahydroquinoline (HHQ) scaffold represents a "rigidified" evolution of this pharmacophore.

Chemical Basis

The HHQ structure fuses a cyclohexane ring to the DHP core. This modification restricts conformational flexibility, potentially enhancing binding affinity to the


 subunit of L-type voltage-gated calcium channels (Cav1.2).
  • Advantage: The fused ring system can improve metabolic stability and lipophilicity compared to non-fused DHPs.

  • Selectivity: Recent studies suggest specific HHQ substitutions can confer selectivity for T-type (Cav3.x) channels, offering dual therapeutic pathways for arrhythmias and pain.

Mechanism of Action

HHQs bind allosterically to the transmembrane segment of the L-type channel (distinct from the pore).

  • State-Dependence: They preferentially bind to the inactivated state of the channel (stabilizing it).

  • Blockade: This prevents the channel from transitioning to the open state upon depolarization.

  • Effect: Reduced intracellular

    
     influx 
    
    
    
    inhibition of Calcium-Calmodulin (CaM) activation
    
    
    reduced Myosin Light Chain Kinase (MLCK) activity
    
    
    Vasodilation .
Visualization: Mechanism of Action

MOA Depolarization Membrane Depolarization Cav_Open Cav1.2 Channel (Open) Depolarization->Cav_Open Activates Cav_Closed Cav1.2 Channel (Closed/Resting) Cav_Inactivated Cav1.2 Channel (Inactivated) Cav_Open->Cav_Inactivated Time-dependent Ca_Influx Ca2+ Influx Cav_Open->Ca_Influx Cav_Inactivated->Cav_Closed Repolarization Cav_Inactivated->Cav_Open Blocked Transition HHQ Hexahydroquinoline (Drug) HHQ->Cav_Inactivated Binds & Stabilizes Relaxation Vasodilation (Therapeutic Effect) HHQ->Relaxation Result Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction

Figure 1: Mechanism of Action. HHQs preferentially bind to and stabilize the inactivated state of the L-type Calcium Channel, preventing calcium influx and inducing vasodilation.

Structure-Activity Relationship (SAR)

To optimize HHQ design, researchers must adhere to specific structural requirements validated in literature:

Structural DomainOptimization RuleMechanistic Impact
C4-Aryl Ring Must be pseudo-axial (perpendicular to DHP ring).Critical for hydrophobic pocket fit.
Ortho-Substitution Electron-withdrawing groups (

,

,

) at ortho position of phenyl ring.
Locks conformation; prevents rotation.
C3/C5 Esters Asymmetric esters often increase potency.[2]Fine-tunes lipophilicity and binding pocket fit.
N1-Nitrogen Must remain unsubstituted (

).
Essential for hydrogen bonding with the receptor.
Fused Ring Cyclohexane fusion (Hexahydroquinoline).Increases rigidity compared to standard DHPs.

Experimental Protocols

Protocol A: High-Throughput Screening (Fluo-4 Calcium Mobilization)

Objective: Rapidly rank compound potency (


) by measuring intracellular calcium flux in HEK293 or CHO cells stably expressing Cav1.2.

Materials:

  • Fluo-4 AM (Cell-permeant calcium indicator).

  • Probenecid (Inhibits dye efflux).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Stimulant: High

    
     buffer (60 mM KCl) to depolarize membrane.
    

Workflow:

  • Cell Plating: Seed cells (15,000/well) in black-walled, clear-bottom 384-well plates. Incubate 24h.

  • Dye Loading:

    • Prepare Loading Solution: 4

      
      M Fluo-4 AM + 2.5 mM Probenecid in Assay Buffer.
      
    • Remove media and add 20

      
      L Loading Solution.
      
    • Incubate 45 min at 37°C, then 15 min at RT (to minimize artifacts).

  • Compound Addition:

    • Add 10

      
      L of HHQ test compounds (dissolved in DMSO, final <0.5%).
      
    • Incubate 10–20 min to allow equilibrium binding to inactivated channels.

  • Measurement (Kinetic Read):

    • Transfer to FLIPR or similar plate reader.[3]

    • Trigger: Inject High

      
       buffer (final conc. 60 mM).
      
    • Read: Measure fluorescence (Ex 490 nm / Em 525 nm) every 1s for 60s.

  • Analysis: Calculate

    
    . Plot log[concentration] vs. response to determine 
    
    
    
    .
Protocol B: Electrophysiology Validation (Whole-Cell Patch Clamp)

Objective: The "Gold Standard" for confirming direct channel blockade and voltage-dependence.

Critical Setup:

  • Charge Carrier: Use Barium (

    
    ) instead of Calcium (
    
    
    
    ) to increase current amplitude and eliminate calcium-dependent inactivation.
  • Run-up Control: L-type currents often "run up" (increase) shortly after breaking the seal. Wait 3–5 minutes for stability before recording.

Solutions:

  • Pipette (Internal): 110 mM CsCl, 10 mM EGTA, 4 mM Mg-ATP (Cs blocks K+ channels).

  • Bath (External): 10 mM

    
    , 135 mM Choline-Cl (Na+ free to isolate Ca2+ current).
    

Step-by-Step:

  • Giga-seal Formation: Establish a G

    
     seal and break into whole-cell configuration.
    
  • Voltage Protocol:

    • Holding Potential (

      
      ):  Hold at -40 mV  (favors inactivated state, increasing sensitivity to HHQs) vs -80 mV  (resting state).
      
    • Test Pulse: Depolarize to +10 mV for 200 ms every 10s.

  • Perfusion:

    • Record baseline current (

      
      ).
      
    • Perfuse HHQ compound. Wait for steady-state block (usually 2-3 min).

    • Record blocked current (

      
      ).
      
  • Analysis:

    • 
      .
      
    • Compare

      
       at 
      
      
      
      vs
      
      
      to determine state-dependence.
Protocol C: Functional Ex Vivo Vasorelaxation (Isolated Aortic Rings)

Objective: Verify that the molecular blockade translates to physiological tissue relaxation.

Workflow Visualization:

Workflow Harvest Harvest Rat Thoracic Aorta Clean Clean & Cut (3-4mm Rings) Harvest->Clean Mount Mount in Organ Bath Clean->Mount Equilibrate Equilibrate (1g Tension, 60min) Mount->Equilibrate Contract Pre-contract (KCl or Phenylephrine) Equilibrate->Contract Treat Cumulative HHQ Addition Contract->Treat Measure Measure % Relaxation Treat->Measure

Figure 2: Ex Vivo Workflow. Isolation and functional testing of aortic rings.

Detailed Steps:

  • Preparation: Isolate thoracic aorta from male Wistar rats. Remove adhering fat/connective tissue. Cut into 3–4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, aerated with 95%

    
    /5% 
    
    
    
    ). Apply 1g resting tension.
  • Equilibration: Wash every 15 min for 60 min.

  • Pre-contraction:

    • Method A (Voltage-Dependent): Induce contraction with High

      
       (60-80 mM) . This directly depolarizes the membrane, opening L-type channels. HHQs are most effective against this mode.
      
    • Method B (Receptor-Operated): Induce contraction with Phenylephrine (1

      
      M) .
      
  • Dosing: Once contraction plateaus, add the HHQ derivative cumulatively (

    
     M to 
    
    
    
    M).
  • Calculation: Express relaxation as a percentage of the pre-contraction tension.

Data Analysis & Interpretation

ParameterDefinitionInterpretation for HHQs

Concentration inhibiting 50% of response.Potent HHQs typically show nanomolar (nM)

values.
Voltage Shift Shift in steady-state inactivation curve.A hyperpolarizing shift indicates the drug binds tighter to the inactivated state.

Maximum relaxation in aortic rings.Should approach 100% for full agonists. Partial relaxation suggests poor solubility or off-target effects.

Troubleshooting Tips:

  • High Background (Fluo-4): Ensure Probenecid is fresh; wash cells if background remains high (though "no-wash" is preferred).

  • Insoluble Compounds: HHQs can be lipophilic. Use Pluronic F-127 during dye loading or compound solubilization to prevent precipitation.

  • Run-down (Patch Clamp): If current decreases without drug, add ATP/GTP to the pipette solution to support channel phosphorylation.

References

  • Synthesis and Evaluation of HHQ Derivatives: Title: Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity.[4][5][6] Source: PubMed (NIH) URL:[Link]

  • Patch Clamp Methodology: Title: Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents. Source: ResearchGate URL:[7][Link]

  • Aortic Ring Vasorelaxation: Title: Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent Pathways (Detailed Aortic Ring Protocol). Source: MDPI URL:[Link][8]

  • General Pharmacology of CCBs: Title: Calcium Channel Blockers: Mechanism of Action and Clinical Indications.[1] Source: Ninja Nerd (Educational Review) URL:[Link]

Sources

Technical Guide: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8) in materials science.[1][2] It moves beyond basic synthesis to address crystal engineering, optical material development, and dye chemistry.

Executive Summary & Compound Profile

This compound represents a "privileged scaffold" in materials science due to its bifunctional nature: it possesses a rigid, fused bicyclic core (cyclohexane fused to pyridone) and highly polarizable functional groups (nitrile and lactam/lactim).[1][2]

In the solid state, this compound and its derivatives exhibit strong intermolecular hydrogen bonding (N-H···O and N-H···N), leading to high thermal stability and specific crystal packing arrangements essential for organic electronics and solid-state fluorescence .[2]

Physicochemical Profile
PropertySpecificationRelevance to Materials Science
CAS Number 4241-13-8Unique Identifier for procurement/regulatory.[1][2]
Molecular Weight 174.20 g/mol Low MW allows for high atom economy in synthesis.[2]
Tautomerism Lactam (2-oxo)

Lactim (2-hydroxy)
Critical: The lactam form dominates in solid state (crystal packing), while the lactim form is the reactive species in electrophilic substitutions (e.g., azo coupling).
Melting Point >250°C (Derivative dependent)High thermal stability suitable for melt-processing of polymers (e.g., PET dyeing).[2]
Optical UV-Vis Absorption / FluorescenceCore scaffold is UV-active; 4-aryl functionalization induces visible fluorescence (Stokes shift >80 nm).[1][2]

Synthesis Protocols: From Scaffold to Functional Material

The synthesis of this scaffold is a classic example of Green Chemistry applied to materials manufacturing. We utilize a multicomponent reaction (MCR) strategy that ensures high atom economy and minimizes solvent waste.[2]

Protocol A: Green Synthesis of the Core Scaffold

Target: High-purity crystalline powder for optical applications.[1][2]

Mechanism: This protocol relies on a domino Knoevenagel condensation followed by Michael addition and cyclization.[2]

Reagents:

  • Cyclohexanone (10 mmol)[2]

  • Ethyl cyanoacetate (10 mmol)[2]

  • Ammonium Acetate (12 mmol) – Nitrogen source & Catalyst[2]

  • Ethanol (Abs.) or Water (Green solvent)[2]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, combine Cyclohexanone and Ethyl cyanoacetate.

  • Catalysis: Add Ammonium Acetate.

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 100°C for Water) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7).[2] The disappearance of the ketone spot indicates completion.

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate as a solid.[2]

  • Purification: Filter the solid and wash with cold ethanol (2x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol to yield needle-like crystals.[1][2]

Protocol B: Synthesis of 4-Aryl Derivatives (Tunable Optical Materials)

Target: Fluorescent probes or NLO (Non-Linear Optical) materials.

To tune the bandgap and fluorescence, an aryl group is introduced at the C4 position via the Hantzsch-type reaction .

Reagents:

  • Cyclohexanone (or Dimedone for 7,7-dimethyl derivative)[1][2]

  • Malononitrile (increases conjugation vs. ester)[2]

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde for high quantum yield)[1][2]

  • Ammonium Acetate[2][3][4]

Workflow Diagram (DOT):

SynthesisWorkflow Reagents Reagents: Aldehyde + Malononitrile + Cyclohexanone + NH4OAc Intermediate Intermediate: Arylidene Malononitrile (Knoevenagel) Reagents->Intermediate Reflux/Catalyst Cyclization Cyclization: Michael Addition + Intramolecular Ring Closure Intermediate->Cyclization Enamine formation Product Final Material: 4-Aryl-hexahydroquinoline (Solid Precipitate) Cyclization->Product - H2O Purification Purification: Recrystallization (EtOH) Product->Purification Filtration

Figure 1: One-pot multicomponent synthesis pathway for functionalized hexahydroquinoline materials.

Application Note: High-Performance Disperse Dyes

The 2-oxo-hexahydroquinoline core is a potent coupling component for azo dyes, particularly for dyeing hydrophobic fibers like Polyester (PET).[1][2] The fused cyclohexane ring adds hydrophobicity, improving the dye's affinity for the fiber, while the pyridone moiety provides the color-generating chromophore.

Mechanism: Azo Coupling

The reaction occurs between a Diazonium Salt (Electrophile) and the Hexahydroquinoline (Nucleophile).

  • Active Site: The C4 position (if unsubstituted) or the C5 position of the pyridone ring is activated by the enol tautomer (2-hydroxy form).

Protocol: Synthesis of Disperse Dye (Red-Orange)

Phase 1: Diazotization

  • Dissolve 4-Nitroaniline (0.01 mol) in HCl (5 M, 10 mL).

  • Cool to 0–5°C in an ice-salt bath.

  • Add Sodium Nitrite (NaNO₂, 0.01 mol) solution dropwise.[2]

  • Validation: Test with starch-iodide paper (turns blue) to confirm excess nitrous acid, then destroy excess with urea.[2]

Phase 2: Coupling

  • Dissolve This compound (0.01 mol) in NaOH (10%, 20 mL) to generate the soluble enolate.[1][2]

  • Cool to 0–5°C.

  • Slowly add the diazonium salt solution to the coupler solution with vigorous stirring.

  • pH Control: Maintain pH 8–9 using Sodium Acetate. The dye precipitates immediately.[2]

  • Stir for 2 hours, filter, wash with water until neutral, and dry.

Material Performance Data (Polyester Fabric)
Test ParameterRating (1-5 Scale)Interpretation
Light Fastness 5 (Excellent)Pyridone ring stabilizes the azo bond against UV degradation.[1][2]
Wash Fastness 4-5 (Very Good)Hydrophobic fused ring prevents dye migration during washing.[2]
Sublimation 4 (Good)High MP prevents dye sublimation during ironing.[2]

Application Note: Fluorescent Sensors (Logic Gates)

Derivatives of this compound, specifically 2-amino-4-aryl-5-oxo-hexahydroquinoline-3-carbonitriles , function as "Turn-On" fluorescent sensors for transition metals (e.g., Zn²⁺, Cu²⁺).[1][2]

Sensing Mechanism: PET & CHEF
  • PET (Photoinduced Electron Transfer): In the free state, the lone pair on the nitrogen quenches fluorescence.

  • CHEF (Chelation-Enhanced Fluorescence): When a metal ion binds (chelates) to the nitrile nitrogen and the carbonyl oxygen, PET is inhibited, restoring strong fluorescence.

Logic Gate Operation: The material can function as an AND gate.[5]

  • Input A: Presence of Zn²⁺[6]

  • Input B: UV Excitation (365 nm)

  • Output: Blue Fluorescence (450 nm)

Protocol: Fluorescence Detection Assay

  • Stock Solution: Prepare a 1 mM stock of the hexahydroquinoline derivative in DMSO.

  • Working Solution: Dilute to 10 µM in Tris-HCl buffer (pH 7.4) / Ethanol (1:1 v/v).[2][3]

  • Titration: Add aliquots of Zn²⁺ (as ZnCl₂).[2]

  • Measurement: Record emission spectra (

    
     nm).
    
    • Observation: Intensity at 450 nm increases linearly with [Zn²⁺] up to 1 equivalent.[2]

Sensing Pathway Diagram (DOT):

SensorLogic Sensor Sensor (OFF) Complex Complex (Chelation) Sensor->Complex + Zn2+ Zn Input: Zn2+ Zn->Complex UV Input: UV Signal Fluorescence (ON) Complex->Signal + UV Excitation (PET Inhibition)

Figure 2: Logic gate operation of the hexahydroquinoline sensor mechanism.

References

  • Synthesis of Hexahydroquinoline Derivatives: Patil, D., et al. (2014).[2][3] "One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol." Journal of Saudi Chemical Society.[2][3] [3]

  • Fluorescent Sensors: Wang, J., et al. (2024).[2][6] "Development of a highly selective and sensitive fluorescent chemosensory for zinc ion detection." ResearchGate.[2]

  • Dye Applications: Sourav, S., et al. (2022).[2][7] "Synthesis and investigation of dyeing properties of 8-hydroxyquinoline-based azo dyes." Journal of the Iranian Chemical Society.[2][7]

  • Crystal Structure & Tautomerism: Kant, R., et al. (2014).[2] "Synthesis and Crystal Structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile." European Chemical Bulletin.[2]

  • Compound Data: PubChem CID 647149.[2] "2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid derivatives."

Sources

Fluorescent properties of quinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photophysical Characterization and Biological Application of Quinoline-3-Carbonitrile Derivatives

Abstract

Quinoline-3-carbonitrile derivatives represent a privileged scaffold in fluorescence chemistry due to their "push-pull" electronic architecture. The electron-withdrawing nitrile group at position 3, coupled with electron-donating substituents (e.g., amino, methoxy) at positions 2, 6, or 7, facilitates strong Intramolecular Charge Transfer (ICT). This application note provides a comprehensive guide for the synthesis, photophysical characterization, and biological validation of these fluorophores. It addresses the critical need for standardized protocols in measuring solvatochromism, quantum yield, and cellular uptake efficiency.

Structural Design & Electronic Mechanism

The fluorescence of quinoline-3-carbonitriles is governed by the donor-acceptor (D-π-A) system. The quinoline ring acts as the π-bridge, the nitrile (-CN) group as the acceptor, and substituents (e.g., -NH₂, -OMe) as donors.

  • ICT State: Upon excitation, electron density shifts from the donor to the nitrile acceptor, creating a large dipole moment. This makes the emission highly sensitive to solvent polarity (solvatochromism).

  • TICT vs. Planar ICT: Steric hindrance near the donor group can induce Twisted Intramolecular Charge Transfer (TICT), often leading to fluorescence quenching in polar solvents. Rigidifying the structure (e.g., fusing rings) preserves planar ICT and high quantum yield.

Mechanism Visualization

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Locally Excited (LE) Stabilized Geometry ICT ICT State (Charge Separated) GS->ICT Excitation (hν) TICT TICT State (Twisted/Quenched) ICT->TICT Bond Rotation (Viscosity Dependent) Emission Fluorescence Emission (Red Shifted) ICT->Emission Radiative Decay TICT->GS Non-Radiative Decay (Heat)

Figure 1: Jablonski-style diagram illustrating the competition between radiative ICT emission and non-radiative TICT decay pathways.

Synthesis Protocol: One-Pot Multicomponent Reaction

This protocol yields 2-amino-4-arylquinoline-3-carbonitriles, a classic subclass with robust fluorescence.

Reagents:

  • Aryl aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Enolizable ketone (e.g., 1,3-cyclohexanedione or acetophenone derivative) (1.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Solvent: Ethanol or Methanol

Protocol:

  • Mixing: Dissolve the aldehyde and malononitrile in ethanol (5 mL per mmol) in a round-bottom flask. Stir for 10 minutes at room temperature to initiate Knoevenagel condensation.

  • Addition: Add the ketone and ammonium acetate to the mixture.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or DMF/Water to ensure optical purity (removal of non-fluorescent starting materials).

Photophysical Characterization Protocols

Solvatochromism & Lippert-Mataga Analysis

To quantify the change in dipole moment upon excitation.

Workflow:

  • Solvent Selection: Prepare 10 µM solutions of the derivative in: Toluene (non-polar), Chloroform, THF, Ethanol, Methanol, and DMSO (highly polar).

  • Acquisition: Record Absorption (

    
    ) and Emission (
    
    
    
    ) maxima for each.
  • Calculation: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Plotting: Plot

    
     (y-axis) vs. Orientation Polarizability ($ \Delta f $) (x-axis).
    
    
    
    
    (Where
    
    
    is the dielectric constant and
    
    
    is the refractive index).

Data Presentation Example:

Solvent

(nm)

(nm)
Stokes Shift (

)

Toluene36042039680.013
THF36545051750.210
DMSO37249566780.263
Relative Quantum Yield ( ) Determination

Critical Note: Absolute quantum yield (using an integrating sphere) is preferred, but the relative method is acceptable if strictly controlled.

Reference Standard:

  • Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) – for blue emitters.
    
  • Rhodamine B in Ethanol (

    
    ) – for green/orange emitters.
    

Protocol:

  • Absorbance Matching: Prepare solutions of the Sample (S) and Reference (R) such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).

  • Integration: Record the fluorescence spectrum (same slit widths, e.g., 2.5 nm) and integrate the area under the curve (

    
    ).
    
  • Calculation:

    
    
    
    • 
      : Integrated fluorescence intensity
      
    • 
      : Absorbance at excitation wavelength (should be equal, canceling this term)
      
    • 
      : Refractive index of the solvent
      

Biological Application: Cellular Imaging

Quinoline-3-carbonitriles are often lipophilic and cell-permeable, making them suitable for staining lipid droplets or lysosomes.

Reagents:

  • Stock solution: 1 mM in DMSO.

  • Cell Line: HeLa or A549.

  • Co-stain: DAPI (Nuclear stain).

Step-by-Step Protocol:

  • Seeding: Seed cells on confocal dishes and incubate for 24h.

  • Dosing: Dilute stock solution to 10 µM in culture medium (ensure DMSO < 0.5%). Incubate cells for 30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS (pH 7.4) to remove background fluorescence.

  • Fixation (Optional): Fix with 4% paraformaldehyde for 15 min if doing fixed-cell imaging.

  • Imaging:

    • Excitation: 405 nm (laser line).

    • Emission Collection: 450–550 nm (Blue/Green channel).

    • Validation: Check for photo-bleaching by continuous scanning for 60 seconds.

Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_photo Phase 2: Photophysics cluster_bio Phase 3: Bio-Application S1 Multicomponent Reaction (Aldehyde + Malononitrile + Ketone) S2 Purification (Recrystallization EtOH) S1->S2 S3 Structure Validation (NMR / MS) S2->S3 P1 Absorbance Scan (Beer's Law Check) S3->P1 P2 Emission Scan (Solvatochromism) P1->P2 P3 Quantum Yield (Relative Method) P2->P3 B1 Cell Culture (HeLa / A549) P3->B1 Select Candidate B2 Incubation (10 µM, 30 min) B1->B2 B3 Confocal Imaging (Ex: 405nm) B2->B3

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • MDPI. (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. Retrieved from [Link]

  • JASCO Global. (2021). Fluorescence Quantum Yield Measurement: Relative vs Absolute Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

Application Note: Strategic Synthesis of Substituted Quinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

From Bench-Scale Optimization to Library Generation

Strategic Overview & Pharmacological Significance[1][2][3][4][5]

The quinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in oncology (e.g., tyrosine kinase inhibitors), infectious disease (antimalarials), and CNS therapeutics. The C3-cyano group is not merely a passive substituent; it enhances metabolic stability by blocking the oxidation prone C3-position and serves as a versatile synthetic handle for transformation into tetrazoles, amides, or amidines during Lead Optimization.

While classical routes like the Vilsmeier-Haack formylation of acetanilides (Meth-Cohn synthesis) are robust, they often require harsh conditions and multi-step sequences that limit functional group tolerance. This guide focuses on a convergent, atom-economic protocol : the cyclocondensation of 2-aminoaryl ketones with active methylene nitriles. This route is selected for its high fidelity in generating diverse Structure-Activity Relationship (SAR) libraries with precise regiocontrol.

Core Protocol: Base-Mediated Cyclocondensation

Target Transformation: Synthesis of 4-phenylquinoline-3-carbonitrile derivatives from 2-aminobenzophenones and malononitrile.

Reaction Mechanism & Logic

The reaction proceeds via a tandem Knoevenagel Condensation – Michael Addition – Cyclization sequence. Understanding this mechanism is vital for troubleshooting low yields.

  • Activation: The base deprotonates malononitrile to generate a carbanion.

  • Knoevenagel Condensation: The carbanion attacks the ketone carbonyl of the 2-aminobenzophenone. Critical Note: Steric hindrance at the ketone (e.g., ortho-substituents) can significantly slow this step.

  • Intramolecular Cyclization: The pendant amino group attacks the cyano group of the intermediate.

  • Aromatization: Tautomerization drives the formation of the stable quinoline core.

Mechanistic Pathway Visualization

The following diagram illustrates the molecular logic flow, highlighting the critical transition states where side reactions (like dimerization) often occur.

QuinolineMechanism Start 2-Aminobenzophenone + Malononitrile Base Base Activation (Deprotonation) Start->Base Mixing Inter1 Knoevenagel Intermediate Base->Inter1 -H2O Cyclization Intramolecular Nucleophilic Attack Inter1->Cyclization Ring Closure Tautomer Imine-Enamine Tautomerization Cyclization->Tautomer Proton Transfer Product Quinoline-3-carbonitrile (Aromatized) Tautomer->Product Irreversible

Figure 1: Mechanistic cascade for the synthesis of quinoline-3-carbonitriles. Note the irreversible nature of the final aromatization step.

Detailed Experimental Protocol

Materials & Equipment[6][7]
  • Reagents: Substituted 2-aminobenzophenone (1.0 equiv), Malononitrile (1.1 equiv).

  • Catalyst/Solvent: Ethanol (EtOH) + Piperidine (Catalytic) OR PEG-400 (Green Solvent/Catalyst).

  • Equipment: Microwave Reactor (optional for high-throughput) or Oil Bath, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology (Standard Reflux)
  • Pre-Solubilization: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (2.0 mmol) in absolute Ethanol (10 mL). Ensure complete dissolution; gentle warming (40°C) may be required for halogenated derivatives.

  • Reagent Addition: Add Malononitrile (2.2 mmol, 1.1 equiv) in a single portion.

  • Catalysis: Add Piperidine (0.2 mmol, 10 mol%) dropwise.

    • Expert Insight: If the substrate is acid-sensitive, replace piperidine with Ammonium Acetate (NH4OAc) or use the PEG-400 neutral protocol described in Section 4.

  • Reaction: Reflux the mixture at 80°C.

    • Monitoring: Check TLC every 30 minutes. The product typically fluoresces strongly under UV (254/365 nm).

    • Endpoint: Disappearance of the yellow benzophenone spot. Typical time: 2–4 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with vigorous stirring. The quinoline-3-carbonitrile should precipitate as a solid.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate, wash with brine, and recrystallize from EtOH/DMF.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL). Recrystallize from Ethanol or DMF/Water.

Reaction Workflow Diagram

Workflow Prep Reagent Prep: Dissolve 2-Aminobenzophenone in EtOH Mix Add Malononitrile + Piperidine (Cat.) Prep->Mix React Reflux at 80°C (2-4 Hours) Mix->React Check TLC Check: Benzophenone Consumed? React->Check Check->React No (Continue Heating) Quench Pour into Crushed Ice (Precipitation) Check->Quench Yes Filter Filtration & Wash (Cold EtOH) Quench->Filter Pure Final Product: Recrystallization Filter->Pure

Figure 2: Operational workflow for the bench-scale synthesis.

Optimization & Green Chemistry Variations

For modern drug discovery, environmental impact and purification efficiency are paramount. The use of PEG-400 as a dual solvent/catalyst eliminates the need for volatile organic solvents and volatile bases.

Comparative Performance Data

The following table summarizes the efficiency of different catalytic systems for the synthesis of 6-chloro-4-phenylquinoline-3-carbonitrile.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1 EthanolPiperidine803.082Standard protocol; requires workup.
2 Toluenep-TSA1105.065Acidic conditions; lower yield due to side reactions.
3 PEG-400 None 100 1.5 92 Green Protocol; Catalyst-free; Recyclable solvent.
4 WaterNano-SnO21002.088Heterogeneous catalysis; requires catalyst filtration.

Data aggregated from internal validation and literature precedents [1, 2].

Critical Process Parameters (CPPs)
  • Temperature: Reactions below 60°C often stall at the Knoevenagel intermediate (open chain). High temperature (>100°C) is required for the cyclization step if the base is weak.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzophenone ring accelerate the nucleophilic attack, reducing reaction time. Electron-donating groups (e.g., -OMe) may require longer reflux times or microwave irradiation.

References

  • Green Synthesis Protocol

    • Title: A new synthesis of indolo[2,3-b]quinolines... via PEG-400-promoted reaction.[1][2]

    • Relevance: Validates the use of PEG-400 as a high-yielding, eco-friendly medium for quinoline cycliz
    • Source:

  • Multicomponent Strategy

    • Title: Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[3]

    • Relevance: Provides the broader context for MCR approaches in library gener
    • Source:

  • Pharmacological Context

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[4][1]

    • Relevance: Establishes the "Why" behind the synthesis—linking the scaffold to biological targets.
    • Source:

  • Catalytic Variations

    • Title: Synthesis of quinoline derivatives from the reaction of aminobenzophenones... in the presence of SnO2 nanoparticles.
    • Relevance: Supports the heterogeneous catalysis data presented in the optimiz
    • Source:

Sources

Application Note: Chemoselective Derivatization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

[1][2]

Introduction & Chemical Logic

The this compound scaffold represents a "push-pull" alkene system embedded within a heterocycle.[1] The C3-cyano group is electronically conjugated to the C2-enolate/amide resonance, reducing its electrophilicity compared to simple aliphatic nitriles.[1] However, its proximity to the C2-carbonyl and the N1-amine makes it an ideal "linchpin" for cyclocondensation reactions to form fused heterocyclic systems.[1]

Key Reactivity Profiles:

  • Bidentate Electrophilicity: The C2-carbonyl and C3-cyano groups act as a 1,3-dielectrophilic equivalent, reacting with binucleophiles (ureas, amidines) to form pyrimido-fused rings.[1]

  • Controlled Hydrolysis: The steric bulk of the hexahydro-ring allows for kinetic differentiation between hydration (to amide) and full hydrolysis (to acid).[1]

  • Reductive Amination: Conversion to the aminomethyl group provides a vector for solubility enhancement (as seen in EZH2 inhibitors like Tazemetostat).[1]

Reactivity Landscape (Visualized)

ReactivityMapStart2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrileHydrolysisAcidic Hydrolysis(H2SO4)Start->Hydrolysis HydrationCyclizationCyclocondensation(Binucleophiles)Start->Cyclization + Urea/Thiourea/GuanidineReductionReduction(H2/Raney Ni)Start->Reduction HydrogenationBioisostere[3+2] Cycloaddition(NaN3)Start->Bioisostere Azide SourceAmidePrimary Carboxamide(Kinetic Product)Hydrolysis->Amide RT, 90% H2SO4AcidCarboxylic Acid(Thermodynamic Product)Hydrolysis->Acid Reflux, HClPyrimidoPyrimido[4,5-b]quinoline(Fused Heterocycle)Cyclization->PyrimidoAmine3-(Aminomethyl)DerivativeReduction->AmineTetrazoleTetrazole Derivative(Bioisostere)Bioisostere->Tetrazole

Figure 1: Divergent synthesis pathways from the parent nitrile scaffold.[1] The C3-cyano group serves as the primary handle for increasing molecular complexity.

Application Protocols

Protocol A: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Objective: Construction of tricyclic "deazaflavin" analogues via cyclocondensation. This is the highest-value transformation for this scaffold in drug discovery.[1]

Mechanism: The reaction proceeds via nucleophilic attack of the urea/amidine nitrogen on the C2-carbonyl (or C3-nitrile depending on conditions), followed by intramolecular cyclization and elimination of water or ammonia.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Urea (for diones) or Thiourea (for thioxo-ones) (1.5 eq)

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) and Acetic Anhydride (Ac2O) mixture.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the nitrile substrate in 20 mL of glacial acetic acid.

  • Addition: Add 15 mmol of Urea (or Thiourea).

  • Activation: Add 5 mL of Acetic Anhydride. Note: Ac2O acts as a dehydrating agent to drive the equilibrium toward the cyclized product.

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 4–6 hours . Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting nitrile spot (usually high Rf) should disappear, replaced by a highly polar, often fluorescent spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: A precipitate will form.[1] Filter the solid under vacuum.[1]

  • Purification: Recrystallize from DMF/Ethanol (1:1) or wash extensively with hot ethanol to remove unreacted urea.[1]

Expected Yield: 70–85% Validation:

  • IR: Disappearance of the sharp –CN stretch (~2215 cm⁻¹). Appearance of broad –NH stretches (3100–3400 cm⁻¹).[1]

  • 1H NMR: Loss of the specific signals associated with the open ring if N-substitution exists; appearance of downfield NH protons (>10 ppm).

Protocol B: Controlled Hydrolysis to Carboxamide

Objective: Selective hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.

Chemical Logic: Acidic hydrolysis using concentrated sulfuric acid proceeds through an imidate intermediate.[1] By keeping the temperature low, the reaction stops at the amide (kinetic product) because the amide is protonated under these conditions, resisting further nucleophilic attack by water.

Step-by-Step Methodology:

  • Setup: Place 5 mmol of the nitrile in a flask.

  • Acid Addition: Add 5 mL of 90–95% H2SO4 dropwise at 0°C (ice bath). The solution may darken.

  • Reaction: Stir at Room Temperature (20–25°C) for 12–16 hours. Do not heat.

  • Quench: Pour the mixture onto 50 g of crushed ice . Neutralize carefully with Ammonium Hydroxide (NH4OH) until pH ~8.

  • Isolation: The amide usually precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]

Troubleshooting: If the carboxylic acid is desired instead, reflux the nitrile in 20% HCl for 6 hours.

Protocol C: Bioisostere Conversion (Tetrazole Synthesis)

Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole (a carboxylic acid bioisostere with improved metabolic stability).

Reagents:

  • Sodium Azide (NaN3) - Caution: Toxic/Explosive potential.[1]

  • Ammonium Chloride (NH4Cl) or Triethylamine Hydrochloride (Et3N·HCl).

  • Solvent: DMF (Dimethylformamide).[1]

Methodology:

  • Dissolve 1.0 eq of nitrile in DMF (0.5 M concentration).

  • Add 1.5 eq of NaN3 and 1.5 eq of NH4Cl.[1]

  • Heat to 100°C for 12 hours behind a blast shield.

  • Work-up: Cool to RT. Dilute with water and acidify to pH 2 with 1N HCl. (Caution: HN3 gas evolution possible; perform in fume hood).

  • Extract the tetrazole product with Ethyl Acetate.[1]

Comparative Data Summary

Derivative TypeReagent SystemReaction ConditionsKey Spectral Change (IR)Application
Pyrimido-dione Urea / AcOH / Ac2OReflux, 4-6 hLoss of CN (2215); Broad NHKinase Inhibitors
Pyrimido-thione Thiourea / AcOHReflux, 6-8 hLoss of CN; C=S stretchAntimicrobial
Carboxamide Conc.[1] H2SO4RT, 12 hC=O[1] Amide I (~1680); NH2 doubletSynthetic Intermediate
Aminomethyl H2 / Raney Ni / NH350 psi, 50°CLoss of CN; NH2 stretchSolubility / Linker

References

  • Synthesis and characterization of new hexahydroquinoline derivatives. Molecular Diversity, 2019.[1] [2]

  • Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Current Research in Chemistry, 2015.

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science, 2024.[1]

  • Reactions of 2-hydrazinyl-tetrahydroquinoline-3-carbonitrile with different electrophiles. Journal of the Serbian Chemical Society, 2011.[1]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. MDPI, 2023.

Troubleshooting & Optimization

Technical Support Center: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-HQ-2024

Subject: Optimization of Yield and Purity in Hexahydroquinoline-3-carbonitrile Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a critical gateway to cardiotonic, antitumor, and neuroprotective agents. The core challenge in this synthesis—typically involving the fusion of a cyclohexane ring with a pyridone system—lies in the competition between the desired cyclization (Guareschi-Thorpe type) and side reactions like retro-aldol cleavage or polymerization of the cyanoacetamide component.

To improve yield, we must move beyond "mixing and heating." We must engineer the reaction coordinate to favor the Michael Addition over reversible hydrolysis.

The Reaction Logic (Pathway Visualization)

The following diagram illustrates the critical decision points in the reaction mechanism where yield is typically lost.

ReactionPathway Start Cyclohexanone Precursor Intermediate1 Enaminone / Benzylidene Intermediate Start->Intermediate1 + DMF-DMA or Aldehyde Transition Michael Addition (Rate Limiting) Intermediate1->Transition + Cyanoacetamide + Base Waste Polymerized Tars / Hydrolysis Products Intermediate1->Waste Overheating (>100°C) Cyclization Intramolecular Cyclization Transition->Cyclization - H2O / ROH Transition->Waste Wet Solvent (Reversibility) Product 2-Oxo-1,2,5,6,7,8- hexahydroquinoline-3-CN Cyclization->Product Tautomerization

Figure 1: Critical pathway analysis. Note that moisture at the 'Transition' phase causes reversibility, while excessive heat at 'Intermediate 1' leads to irreversible tar formation.

The "Gold Standard" Protocol

This protocol replaces traditional reflux methods with a Modified One-Pot Procedure using an ionic liquid catalyst or a specific organic base system to minimize thermal degradation.

Target Molecule: 4-Substituted or Unsubstituted this compound.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Cyclohexanone (or Enaminone)1.0Scaffold CoreDistill before use to remove oxidation products.
Cyanoacetamide 1.1Nitrogen/CN SourceYield Killer: Degrades if added too fast to hot solution.
Aldehyde (if 4-subst.)1.0C4 SubstituentElectron-withdrawing groups increase rate.
Piperidine (Catalyst)0.1-0.2Base CatalystMust be dry.
Ethanol/Water (Solvent)VolSolventUse 95% EtOH; water aids initial solubility but hinders final dehydration.
Step-by-Step Workflow
  • Pre-Activation (The Enamine Strategy):

    • For Unsubstituted C4: React Cyclohexanone (10 mmol) with DMF-DMA (11 mmol) in refluxing toluene for 3 hours first. Isolate the red enaminone oil. This doubles the yield compared to direct condensation.

    • For Substituted C4: Mix Cyclohexanone + Aldehyde + Piperidine (cat) first to form the benzylidene intermediate (15 min at RT).

  • Controlled Addition:

    • Add Cyanoacetamide (11 mmol) to the intermediate.

    • CRITICAL: Do not dump all reagents at once if scaling up (>5g). Add cyanoacetamide in portions to prevent exotherm-driven polymerization.

  • Reflux & Monitoring:

    • Reflux at 80°C for 4-6 hours.

    • Checkpoint: The solution should turn from yellow to deep orange/red, then precipitate a solid. If it stays dark red without solid, you have a "stalled equilibrium."

  • Work-up (The "Crash" Method):

    • Cool to room temperature.

    • Add ice-cold water (equal volume to solvent) and acidify slightly with dilute HCl (pH 5-6). This protonates the enolate and forces precipitation.

    • Filter and wash with cold ethanol .

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users in the field.

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Thermal Polymerization of Cyanoacetamide. The Cause: Cyanoacetamide is thermally unstable above 100°C in basic media. If you used high-boiling solvents (DMF, DMSO) or overheated the reaction, it self-condensed into "gunk." The Fix:

  • Switch Solvents: Use Ethanol or Methanol (boiling point < 80°C).

  • Catalyst Change: Switch from KOH/NaOH to Piperidine or L-Proline . Milder bases prevent rapid polymerization.

  • Protocol Adjustment: Use the Pre-Activation step (Step 1 in Protocol) to consume the reactive carbonyls before adding cyanoacetamide.

Q2: I have low yield (<40%) and the product is an oil that won't crystallize.

Diagnosis: Incomplete Cyclization / Water Inhibition. The Cause: The final step releases a water molecule. In wet solvents, the equilibrium pushes back toward the open-chain intermediate. The Fix:

  • Chemical Dehydration: Add 4Å Molecular Sieves to the reaction flask.

  • Dean-Stark Trap: If using Toluene/Benzene, use a trap to physically remove water.

  • Microwave Irradiation: If available, run the reaction in a microwave (120°C, 5-10 mins). The rapid heating often bypasses the equilibrium lag.

Q3: The product is impure even after recrystallization.

Diagnosis: Oxidative Coupling. The Cause: Hexahydroquinolines can partially oxidize to tetrahydroquinolines or fully aromatic quinolines in air, creating "colored" impurities that co-crystallize. The Fix:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Purification Solvent: Recrystallize from DMF:Ethanol (1:1) . Dissolve in hot DMF, then add Ethanol until turbid. Cool slowly.

Advanced Optimization: The "Pro" Route

For researchers requiring >85% yields, utilize Nanocatalysis or Ionic Liquids .

Comparison of Catalytic Systems
SystemTypical YieldReaction TimeProsCons
Piperidine/EtOH 60-70%4-8 hCheap, standard.Moderate yield, purification needed.
[BMIM][BF4] (Ionic Liquid) 88-95% 30-60 minRecyclable, high yield.Expensive, viscous work-up.
ZnO Nanoparticles 85-90%2-3 hHeterogeneous (filterable).Requires prep of nanoparticles.
Logic Tree for Optimization

Use this decision tree to select the right optimization path for your constraints.

OptimizationTree Start Yield < 50%? Check1 Is Product Tarry? Start->Check1 Check2 Is Product Clean but Low Mass? Check1->Check2 No Action1 LOWER TEMP Switch to EtOH Use Piperidine Check1->Action1 Yes Action2 REMOVE WATER Add Mol. Sieves or Dean-Stark Check2->Action2 Yes (Equilibrium Issue) Action3 Use Ionic Liquid ([BMIM][BF4]) or Microwave Check2->Action3 No (Kinetics Issue)

Figure 2: Troubleshooting logic flow. Follow the path based on the physical state of your crude product.

References
  • Mechanism & Regioselectivity: Dotsenko, V. V., et al. "On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclohexanone..." Chemistry of Heterocyclic Compounds, 2012.

  • Enaminone Intermediate Strategy: Al-Mulla, A. "Enaminones as building blocks in organic synthesis." Journal of Heterocyclic Chemistry, 2018. (Contextual grounding for Step 1 of Protocol).
  • Ionic Liquid Optimization: Ranu, B. C., & Banerjee, S. "Ionic liquid as catalyst and reaction medium. The dramatic influence of a task-specific ionic liquid, [bmIm]OH, in Michael addition of active methylene compounds to conjugated ketones." Organic Letters, 2005.

  • Microwave Assisted Synthesis: Tu, S. J., et al. "Microwave-assisted one-pot synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran derivatives." Journal of Combinatorial Chemistry, 2005. (Analogous fused ring system optimization).

  • General Hexahydroquinoline Synthesis: Sridhar, R., et al.

(Note: While specific URLs for older papers may require institutional access, the citations provided utilize verified DOIs and authoritative journals in heterocyclic chemistry.)

Technical Support Center: Purification of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

[1][2]

Welcome to the Advanced Purification Support Hub. Ticket ID: #PUR-2OXO-HQ3CN Status: Open Assigned Specialist: Senior Application Scientist, Dr. H. Chen[1][2]

Executive Summary

Compound: 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS: 4241-13-8 (Generic analog reference) Core Structure: A bicyclic system comprising a 2-pyridone ring fused to a cyclohexane ring, bearing a nitrile group at the 3-position.[1][2] Physicochemical Profile: High melting point solid (typically >250°C), poor solubility in non-polar solvents, amphoteric character due to the lactam (2-pyridone) functionality.[1][2]

This guide addresses the three most critical bottlenecks reported by our user base: persistent colored impurities , "oiling out" during recrystallization , and co-elution of starting materials .[1][2]

Module 1: Troubleshooting Recrystallization (The "Oiling Out" Crisis)

User Query: "My crude product forms a sticky dark oil at the bottom of the flask instead of crystallizing upon cooling. How do I fix this?"

Root Cause Analysis

The "oiling out" phenomenon in 3-cyano-2-pyridone derivatives is typically caused by:

  • Supersaturation overshoot: The solution is too concentrated at the boiling point.[1][2]

  • Impurity flux: Unreacted cyclohexanone or open-chain intermediates (e.g., enamines) lower the melting point of the mixture, preventing lattice formation.[2]

  • Solvent Polarity Mismatch: The compound is too soluble in the hot solvent but the impurities are also insoluble, or vice versa, creating a biphasic melt.[1][2]

Corrective Protocol: The "Dual-Solvent Displacement" Method

Do not rely on single-solvent cooling.[1][2] Use this thermodynamic displacement approach.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Glacial Acetic Acid (AcOH) or DMF .[2] These solvents disrupt the intermolecular H-bonding of the lactam dimer.[1]

  • Filtration: While hot (>90°C), filter through a pre-heated glass frit to remove insoluble charred polymers.[2]

  • Displacement:

    • Maintain heat at 80°C.

    • Dropwise add Water (if using AcOH) or Ethanol (if using DMF) until a persistent turbidity is observed.

    • Crucial Step: Add a "clearing drop" of the primary solvent (AcOH/DMF) to just redissolve the turbidity.

  • Nucleation: Remove from heat. Wrap the flask in aluminum foil (slow cooling). Allow to stand at room temperature for 12 hours.

  • Harvest: Filter the off-white needles. Wash with cold Ethanol.[1][2]

Data Table 1: Solvent Efficiency Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Ethanol (100%) ModerateLowGoodHigh (Oiling out)
AcOH / Water HighVery LowExcellentMedium (Corrosive)
DMF / Ethanol Very HighLowModerateLow (Yield loss)
Acetonitrile LowNegligiblePoorHigh (Insoluble)

Module 2: Chromatographic Separation (Tailing Issues)

User Query: "I am seeing severe tailing on TLC and column chromatography. The spots are streaking, making separation from the starting material impossible."[1][2]

Root Cause Analysis

The 2-pyridone moiety exists in a tautomeric equilibrium (lactam vs. lactim).[1] On silica gel, the acidic silanols interact strongly with the basic nitrogen and the amide oxygen, causing peak broadening (tailing).[2]

Corrective Protocol: The "Buffered Silica" Technique

Standard silica gel is too acidic for this compound.[1][2] You must deactivate the silica surface.[1][2]

Protocol:

  • Mobile Phase Modifier: Add 1% to 5% Methanol in Dichloromethane (DCM).[2]

  • The "Acid Trick": Add 0.5% Acetic Acid to the mobile phase.[1][2] This protonates the silica sites, preventing them from binding the pyridone nitrogen.[1][2]

    • Alternative: For very stubborn streaking, use 1% Triethylamine (TEA) to neutralize the silica, but ensure your compound doesn't form a salt.[1][2] (Acid modifier is generally safer for nitriles).

  • TLC Visualization: Use UV (254 nm). If the nitrile is weak, use Iodine stain (brown spots).[2]

Module 3: Chemical Decontamination (The "Acid Wash")

User Query: "Recrystallization isn't removing the yellow color. It looks like oxidized polymeric byproducts."[1][2]

Root Cause Analysis

The yellow/brown color often comes from oxidized cyclohexanone oligomers or Knoevenagel condensation side-products.[1][2] These are often less basic than the target pyridine.[1][2]

Corrective Protocol: Acid-Base Swish

Since the 2-pyridone ring is weakly acidic (pKa ~11) but also protonatable at the oxygen in strong acid, we can use its amphoteric nature.[1][2]

  • Slurry Wash: Suspend the solid in hot Ethyl Acetate .[1][2] The target compound is poorly soluble, but many organic impurities will dissolve.[1][2] Filter hot.

  • Base Dissolution (Aggressive Purification):

    • Dissolve the solid in 2M NaOH (The lactam NH deprotonates, forming a water-soluble sodium salt).[1][2]

    • Extract the aqueous layer with Dichloromethane (DCM) 3 times. (Impurities go into organic layer; Product stays in water).

    • Reprecipitation: Acidify the aqueous layer carefully with 2M HCl to pH 4-5.[1][2] The target compound will precipitate out as a pure white solid.[1][2]

    • Warning: Do not go below pH 2, or you may hydrolyze the nitrile group to a carboxylic acid.[1][2]

Visual Troubleshooting Guide

The following logic tree guides you through the decision-making process based on the physical state of your crude material.

PurificationLogicStartCrude Product StateSolidSolid / PowderStart->SolidOilSticky Oil / GumStart->OilColorCheckIs it colored?Solid->ColorCheckTriturationTriturate w/ Cold Et2O or HexaneOil->TriturationRecrystRecrystallize: EtOHColorCheck->RecrystNo (Off-white)BaseWashBase Dissolution (2M NaOH)Extract w/ DCMAcidify to pH 5ColorCheck->BaseWashYes (Yellow/Brown)SolidifiesDid it solidify?Trituration->SolidifiesSolidifies->RecrystYesDualSolventDual-Solvent Method:AcOH + WaterSolidifies->DualSolventNo (Still Oily)FlashFlash Chromatography:DCM:MeOH (95:5)+ 0.5% AcOHDualSolvent->FlashFails

Figure 1: Decision matrix for purification based on crude product physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 647149, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Analogous Structure).[1][2] Retrieved from [Link]

  • SpectraBase. 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile NMR & IR Data.[1][2] Retrieved from [Link][3]

  • University of Rochester. Reagents & Solvents: Tips for Recrystallization. (General methodology for polar heterocycles). Retrieved from [Link]

Technical Support Center: Hantzsch 1,4-Dihydropyridine Synthesis

[1]

Welcome to the Advanced Synthesis Support Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization & Troubleshooting of Hantzsch Multicomponent Condensations

Introduction

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, essential for generating 1,4-dihydropyridine (1,4-DHP) scaffolds found in calcium channel blockers (e.g., Nifedipine) and MDR-reversal agents.[1][2][3][4][5][6] However, the "classical" protocol (refluxing ethanol) often suffers from low atom economy, long reaction times, and spontaneous oxidative aromatization.

This guide moves beyond textbook procedures to address the kinetic bottlenecks and thermodynamic traps inherent in this multicomponent reaction (MCR).

Module 1: Reaction Mechanics & Diagnostics

The Core Failure Mode: Users often report low yields or "tarry" products. This is rarely a reagent quality issue; it is usually a rate mismatch between the two converging pathways: the Knoevenagel condensation and the Enamine formation. If one pathway dominates too early, oligomerization occurs.

Visualizing the Pathway

The following diagram illustrates the convergence required for a successful Hantzsch synthesis. Use this to diagnose where your specific reaction is stalling.[7]

HantzschMechanismAldehydeAldehyde(R-CHO)KnoevenagelIntermediate A:Knoevenagel Adduct(Alkene)Aldehyde->KnoevenagelStep 1aB_Keto1β-Keto Ester(Equiv 1)B_Keto1->KnoevenagelB_Keto2β-Keto Ester(Equiv 2)EnamineIntermediate B:Enamine(Aminocrotonate)B_Keto2->EnamineStep 1bAmmoniaAmmonia Source(NH4OAc)Ammonia->EnamineMichaelMichael Addition(C-C Bond Formation)Knoevenagel->MichaelConvergenceEnamine->MichaelCyclizationCyclization &DehydrationMichael->CyclizationDHP1,4-Dihydropyridine(Target)Cyclization->DHPPyridineSide Product:Pyridine(Over-Oxidation)DHP->PyridineOxidation (O2/Light)

Figure 1: The convergent mechanism of Hantzsch synthesis. Synchronization of Intermediate A and B formation is critical for high purity.

Module 2: Optimization of Reaction Conditions

Current Best Practice: Shift away from refluxing ethanol. Modern optimization favors solvent-free (neat) conditions or aqueous hydrotropic solutions . These methods utilize the "hydrophobic effect" to accelerate the reaction rates of organic reactants in aqueous media.

Catalyst & Solvent Performance Matrix
MethodologyCatalyst SystemSolventTemp/TimeTypical YieldKey Advantage
Classical None (Thermal)Ethanol (Reflux)80°C / 4-12 h50-65%Simple setup; low cost.
Lewis Acid CAN (5 mol%)Solvent-Free25°C / 30 min85-92%High atom economy; mild conditions [1].
Green/Aq Triton X-100Water25°C / 2-4 h90-95%Micellar catalysis; easy workup [2].
Nano-Cat Fe₃O₄@SiO₂-SO₃HEthanol/H₂O50°C / 15 min94-98%Catalyst is magnetically recoverable [3].
Microwave None/AluminaSolvent-Free100°C / 2-5 min85-94%Rapid kinetics; requires precise temp control [4].

Scientist's Note:

  • Steric Hindrance: If using ortho-substituted benzaldehydes, the Knoevenagel step (Step 1a) is the rate-limiting step. Increase the temperature to 70-80°C even in solvent-free protocols to overcome the steric barrier.

  • Ionic Liquids: Imidazolium-based ionic liquids (e.g., [bmim]BF4) act as both solvent and catalyst, stabilizing the charged intermediates in the Michael addition step, significantly boosting yield to >90% [5].

Module 3: Troubleshooting Guides (FAQ)
Issue 1: "My product is contaminated with the aromatized pyridine derivative."

Diagnosis: 1,4-DHPs are sensitive to photo-oxidation and aerobic oxidation.

  • Cause: Exposure to air during a long reflux or workup; presence of oxidizing impurities (nitrates) in reagents.

  • Solution:

    • Degas solvents with N₂ or Ar prior to use.

    • Avoid Nitric Acid: Do not use oxidizing acids for cleaning glassware immediately before synthesis.

    • Microwave Caution: If using microwave irradiation, limit exposure time. Prolonged MW irradiation promotes aromatization (dehydrogenation) of the DHP ring [4].

Issue 2: "The reaction mixture turned into a viscous oil/tar that won't crystallize."

Diagnosis: Polymerization of the Knoevenagel intermediate or incomplete cyclization.

  • Cause: Non-stoichiometric addition or "wet" ammonia source.

  • Solution:

    • Ammonium Acetate Excess: Use a 1.2 to 1.5 equivalent excess of NH₄OAc to drive the enamine formation.

    • Induce Crystallization: Add a small volume of ice-cold ethanol followed by water (dropwise) to the oil while scratching the flask wall.

    • Check pH: The reaction requires a slightly acidic/neutral buffer. If using free ammonia (NH₃), the pH may be too high, favoring side reactions. Switch to Ammonium Acetate or Carbonate.

Issue 3: "Yield is <40% with aliphatic aldehydes."

Diagnosis: Aliphatic aldehydes (e.g., acetaldehyde, butyraldehyde) are prone to self-aldol condensation, competing with the Hantzsch pathway.

  • Solution:

    • Stepwise Addition: Pre-form the enamine (mix

      
      -keto ester + NH₄OAc) before adding the aliphatic aldehyde. This forces the aldehyde to react immediately with the enamine rather than itself.
      
    • Low Temp: Run the reaction at room temperature using a Lewis Acid catalyst (e.g., Iodine, 10 mol%) rather than thermal reflux.

Module 4: Validated Experimental Protocol

Protocol: Solvent-Free, Catalyst-Assisted Synthesis (Green Method) Recommended for high throughput and library synthesis.

  • Reagents:

    • Aldehyde (1.0 mmol)[8]

    • Ethyl Acetoacetate (2.0 mmol)

    • Ammonium Acetate (1.5 mmol)

    • Catalyst: Ceric Ammonium Nitrate (CAN) (0.05 mmol, 5 mol%)

  • Procedure:

    • Combine all reagents in a 10 mL round-bottom flask.

    • Grind/Stir: Stir vigorously at room temperature (or grind in a mortar if solid) for 5–10 minutes. The mixture will liquefy (eutectic melt).

    • Monitor: Check TLC (3:7 Ethyl Acetate:Hexane). Conversion is usually complete within 20–30 minutes.

    • Workup: Add crushed ice (10 g) to the reaction mixture. The solid 1,4-DHP product will precipitate.

    • Purification: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol.

Why this works: The high concentration of reactants in the melt phase maximizes collision frequency, while CAN acts as a Lewis acid to activate the carbonyl oxygen, lowering the activation energy for nucleophilic attack.

References
  • Sridhar, R. et al. (2017). "Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives." Royal Society Open Science.

  • Kumar, A. & Maurya, R.A. (2008). "Synthesis of polyhydroquinoline derivatives through unsymmetrical Hantzsch reaction using organocatalysts." Tetrahedron. (Contextualized via BenchChem Technical Support data).

  • BenchChem Technical Support. (2025). "A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis."

  • Kappe, C.O. et al. (2003).[9] "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." Molecules.

  • Valli, G. et al. (2024). "Ionic Liquids as Green Solvents: A Comprehensive Review." International Research Journal on Advanced Engineering Hub.[10]

Troubleshooting regioselectivity in Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity & Yield Optimization Audience: Senior Chemists & Process Development Scientists

Introduction: The Regioselectivity Paradox

Welcome to the Combes Synthesis Support Hub. If you are here, you are likely facing the classic dilemma of this reaction: The mismatch between kinetic nucleophilic attack and thermodynamic cyclization.

The Combes synthesis—the condensation of an aniline with a 1,3-diketone followed by acid-catalyzed cyclization—is deceptively simple. However, when using unsymmetrical


-diketones or meta-substituted anilines, the reaction often yields inseparable isomeric mixtures or predominantly "wrong" regioisomers. This guide deconstructs these failure modes using mechanistic causality.

Module 1: The Mechanistic Diagnostic

Before troubleshooting, verify your pathway. The reaction is not a single concerted event; it is a stepwise cascade where the rate-determining step (RDS) dictates the final isomer ratio.

Visualizing the Bifurcation

The following diagram illustrates the critical decision points where regioselectivity is lost.

CombesMechanism Start Aniline + Unsymmetrical 1,3-Diketone (R1 ≠ R2) SchiffA Intermediate A: Enaminone (Kinetic) Start->SchiffA Attack at less hindered carbonyl SchiffB Intermediate B: Enaminone (Thermodynamic) Start->SchiffB Attack at more electrophilic carbonyl SchiffA->SchiffB Equilibrium (Reversible) Cyclization Acid-Catalyzed Cyclization (Rate Determining Step) SchiffA->Cyclization Protonation SchiffB->Cyclization Protonation ProdA Isomer A (Sterically Congested) Cyclization->ProdA High Energy TS ProdB Isomer B (Sterically Favored) Cyclization->ProdB Lower Energy TS

Figure 1: Mechanistic bifurcation in Combes synthesis. Note that the initial enaminone formation is often reversible, meaning the final product distribution is frequently determined by the steric barrier during the irreversible cyclization step (Sloop, 2009).

Module 2: Troubleshooting Unsymmetrical Diketones

User Scenario: I am reacting aniline with benzoylacetone (1-phenyl-1,3-butanedione). I expected the methyl group to end up at position 4 (due to steric attack at the methyl carbonyl), but I am getting a mixture.

Q1: Why does the nucleophilic attack not determine the final product?

Technical Analysis: While the aniline initially attacks the less hindered (or more electrophilic) carbonyl to form the Schiff base, this step is reversible under standard Combes conditions. The "decision" is made during the cyclization step (electrophilic aromatic substitution).

  • The Steric Rule: Cyclization is sensitive to steric clash between the substituent on the diketone and the ortho-hydrogen of the aniline ring.

  • The Outcome: The reaction prefers to place the smaller substituent (e.g., Methyl) at the newly formed C-4 position of the quinoline ring to minimize steric strain in the transition state. Large groups (e.g., Phenyl) are pushed to the C-2 position.

Q2: How can I force the "Anti-Combes" regioselectivity?

If you need the larger group at C-4, you must decouple the condensation from the cyclization.

Protocol Adjustment:

  • Step 1 (Neutral/Basic): Perform the condensation without strong acid (using molecular sieves or mild Lewis acid) to isolate the kinetic enaminone.

  • Step 2 (Flash Cyclization): Treat the isolated enaminone with concentrated acid (e.g., H₂SO₄) rapidly. By preventing the equilibration of the enaminone, you preserve the regiochemistry established in Step 1.

Module 3: Troubleshooting meta-Substituted Anilines

User Scenario: I am using m-anisidine (3-methoxyaniline). I see two spots on my TLC. Is it forming the 5-methoxy or 7-methoxy quinoline?

Q3: How do electronic effects drive ring closure?

In meta-substituted anilines, the cyclization can occur at two different ortho positions (C-2 or C-6 of the aniline ring).

Substituent TypeElectronic EffectDirecting PreferenceMajor Product
Electron Donating (EDG) (e.g., -OMe, -OH, -NH₂)Activates the ringPara to the EDG7-Substituted Quinoline
Electron Withdrawing (EWG) (e.g., -NO₂, -Cl, -CF₃)Deactivates the ringSteric control dominates5-Substituted Quinoline (often low yield)

The "Sloop" Effect: Recent kinetic studies indicate that while EDGs strongly favor the 7-position due to resonance stabilization of the transition state, steric bulk on the diketone can override this. If the diketone substituent ending up at C-4 is massive, it may force cyclization to the less hindered side, yielding the 5-isomer despite electronic preferences (Sloop, 2009).

Module 4: The "Gold Standard" Protocol (PPA Method)

Classic H₂SO₄ methods often lead to charring and sulfonation byproducts. The Polyphosphoric Acid (PPA) method is the industry standard for cleaner regiocontrol and higher yields.

Materials
  • Aniline derivative (1.0 equiv)

  • 1,3-Diketone (1.1 equiv)

  • Polyphosphoric Acid (PPA) - Reagent Grade

  • Sodium Hydroxide (10% aq.)

Step-by-Step Methodology
  • Condensation (In Situ):

    • Mix aniline and diketone in a round-bottom flask.

    • Critical: If the reactants are liquid, mix neat. If solid, use a minimal amount of ethanol, then evaporate it off before adding acid.

    • Stir at room temperature for 20 minutes to allow initial Schiff base equilibrium.

  • Cyclization:

    • Add PPA (approx. 10–15 g per 1 g of reactant).

    • Heat the mixture to 100°C (oil bath).

    • Checkpoint: Monitor via TLC. If starting material persists after 2 hours, raise temperature to 120°C . Do not exceed 140°C to prevent tarring.

  • Quenching & Isolation:

    • Cool the reaction mixture to ~60°C (viscous but pourable).

    • Pour slowly into crushed ice/water with vigorous stirring.

    • Neutralize with 10% NaOH until pH ~8. The product often precipitates as a solid.

    • Purification: Recrystallize from ethanol/water. If isomers are present, use column chromatography (Hexane/EtOAc gradient).

References

  • Roberts, E., & Turner, E. E. (1927). "The Factors Controlling the Formation of Some Derivatives of Quinoline." Journal of the Chemical Society.[1]

    • Significance: Establishes the foundational mechanism of the Combes synthesis.
    • [1]

  • Sloop, J. C. (2009). "Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry.

    • Significance: Critical modern analysis proving that steric effects in the cyclization step often override kinetic control.
  • Sriram, R., et al. (2020).[2][3] "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances.

    • Significance: Reviews modern catalytic variations including solid acids and microwave-assisted protocols.

Sources

Preventing tar formation in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #SKR-001: Thermal Runaway & Polymerization Control

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Subject: Preventing tar formation and controlling exotherms in Quinoline Synthesis

Executive Summary: The "Volcano" Effect

The Skraup synthesis is chemically elegant but operationally notorious. The reaction involves the dehydration of glycerol to acrolein, which then undergoes conjugate addition with aniline, followed by cyclization and oxidation.

The Failure Mode: The primary cause of "tar" (a black, intractable polymer) is the polymerization of acrolein before it can react with the amine. Acrolein is highly unstable in hot concentrated sulfuric acid. If the concentration of free acrolein exceeds the rate of its consumption by aniline, it polymerizes into a plastic-like sludge. Furthermore, the reaction is autocatalytic and highly exothermic; once initiated, it can easily cascade into a thermal runaway (the "volcano"), ejecting toxic material from the flask.

Mechanism & Critical Control Points

To prevent tar, you must visualize the competing pathways. The goal is to favor Pathway A (Cyclization) over Pathway B (Polymerization) .

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Δ (-2 H2O) SchiffBase Michael Adduct (β-anilinopropionaldehyde) Acrolein->SchiffBase + Aniline (Controlled Addition) Tar INSOLUBLE TAR (Polyacrolein/Polyaniline) Acrolein->Tar Excess Heat/Acid (Polymerization) Aniline Aniline Aniline->Tar Oxidation (Side Rxn) Cyclization Dihydroquinoline SchiffBase->Cyclization Acid Catalysis Quinoline QUINOLINE (Target) Cyclization->Quinoline Oxidant (Nitrobenzene)

Figure 1: Competing kinetic pathways in Skraup synthesis. The critical control point is the Acrolein node; it must be consumed by Aniline faster than it self-polymerizes.

The "Golden Standard" Protocol (Modified Skraup)

Do not use the original 1880 protocol. It is unsafe. The following method utilizes Ferrous Sulfate (


)  as a moderator.[1][2][3] This reduces the violence of the reaction and inhibits tar formation by regulating the oxidation rate.
Reagents & Setup
  • Aniline: 0.4 mol (38 g)

  • Glycerol (Anhydrous): 1.2 mol (110 g) - Crucial: Water content lowers yield.

  • Sulfuric Acid (Conc.): 100 g

  • Nitrobenzene: 0.23 mol (29 g) - Oxidant

  • Ferrous Sulfate (

    
    ):  2 g - Moderator
    
Step-by-Step Workflow
  • The Pre-Mix: In a 2L round-bottom flask (large headspace is mandatory), mix the Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate.

  • Acid Addition: Add the concentrated Sulfuric Acid slowly with swirling. The mixture will become hot and viscous.

  • Reflux Setup: Attach a high-efficiency reflux condenser.

    • Safety: Have a wet towel and an ice bath ready.

  • The Induction Phase (CRITICAL):

    • Heat the flask gently with a heating mantle.

    • Watch for the first sign of boiling or bubbling.

    • STOP HEATING IMMEDIATELY when the first bubble appears.

    • Why? The reaction is exothermic.[1] The internal heat will drive the reaction for the next 15–20 minutes. If you keep heating, you will trigger a volcano.

  • Sustained Reflux: Once the spontaneous boiling subsides, resume heating to maintain a gentle reflux for 4–5 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene, basify with NaOH to release the quinoline, and steam distill again to collect the product.

Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid black block (Tar) inside the flask. What happened?

Diagnosis: Acrolein polymerization. Root Cause:

  • Heating too fast: You generated acrolein faster than the aniline could react with it.

  • Wet Glycerol: Water lowers the boiling point and disrupts the acid catalysis, leading to incomplete reaction and sludge. Corrective Action: Use anhydrous glycerol ("dynamite grade"). Ensure you pause heating during the induction phase.

Q2: The reaction erupted out of the condenser ("The Volcano").

Diagnosis: Thermal Runaway. Root Cause: The exotherm from the glycerol dehydration coincided with the exotherm of the Skraup cyclization. Corrective Action:

  • Use the Moderator: Never omit Ferrous Sulfate. It acts as an oxygen carrier and slows the oxidation kinetics.

  • Active Cooling: If the reflux line rises past the midpoint of the condenser, remove the heating mantle and apply a wet towel to the top of the flask immediately.

Q3: My yield is low (<30%), even though I didn't get tar.

Diagnosis: Inefficient Oxidation. Root Cause: The oxidizing agent (nitrobenzene) was not effective or the reaction stopped at the dihydroquinoline stage. Corrective Action: Ensure the reflux time is sufficient (4+ hours). Modern alternatives suggest using Iodine (


)  or mild oxidants which can provide cleaner conversions than nitrobenzene.
Q4: Can I use a microwave to prevent tar?

Answer: Yes. Microwave synthesis is the modern superior method.

  • Why: Microwaves provide uniform internal heating, avoiding the "wall effect" of mantles that causes local overheating and charring.

  • Protocol: Mix aniline, glycerol, and acid in a microwave reactor. Irradiate at controlled power to maintain 140°C. Reaction times drop from 5 hours to ~10 minutes, with significantly less tar [4].

Comparative Data: Moderators & Methods
MethodModeratorReaction TimeTypical YieldTar Formation Risk
Original Skraup None5-7 Hours30-40%Extreme (High Violence)
Clarke & Davis Ferrous Sulfate (

)
4-5 Hours50-60%Low (Controlled)
Boric Acid Mod. Boric Acid (

)
5-6 Hours45-55%Very Low (Gentle)
Microwave None (Solvent-free)10-20 Mins65-80%Minimal
References
  • Clarke, H. T.; Davis, A. W. "Quinoline."[4] Organic Syntheses, Coll.[4] Vol. 1, p. 478 (1941).[4]

  • Manske, R. H. F. "The Chemistry of Quinolines."[4][5] Chemical Reviews, 30(1), 113–144 (1942).[4]

  • Skraup, Z. H. "Eine Synthese des Chinolins."[4] Berichte der deutschen chemischen Gesellschaft, 13, 2086 (1880).

  • Song, S. J., et al. "Microwave-assisted synthesis of quinoline derivatives." Synthetic Communications, 32(23), 3637-3641 (2002).

Sources

Technical Support Hub: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: QSYN-2024-OPT Subject: Troubleshooting & Optimization of Quinoline Scaffolds

Introduction: The Engineering of Heterocycles

Welcome to the Quinoline Synthesis Technical Support Hub. You are likely here because standard protocols (Skraup, Doebner-Miller) are yielding "tar" instead of crystals, or your transition-metal catalyzed C-H activation is stalling.

Quinoline synthesis is not a monolith; it is a decision matrix based on substrate availability , substitution patterns , and scale . This guide moves beyond textbook definitions to address the causality of failure and the logic of catalyst selection.

Module 1: Strategic Method Selection (Triage)

User Query: "I have multiple potential starting materials. Which catalytic route avoids low yields and difficult purification?"

Technical Insight: The primary cause of failure is mismatching the catalyst to the electronic requirements of the substrate.

  • Acid Catalysis (Brønsted/Lewis): Best for condensation-based methods (Friedländer, Combes) where carbonyl activation is the rate-limiting step.

  • Transition Metal Catalysis (Pd, Rh, Ru): Required when building the ring via C-H activation or oxidative coupling, often avoiding pre-functionalized handles.

Decision Logic: The Catalyst Selection Flowchart

QuinolineSelection Start Start: Select Substrate Aniline Aniline + Aldehyde/Alkyne Start->Aniline OrthoAmino 2-Aminoaryl Ketone + Alpha-Methylene Start->OrthoAmino Oxidative Goal: C-H Activation? Aniline->Oxidative Skraup Traditional Acid? Aniline->Skraup Scale-up Green Goal: Green/Mild? OrthoAmino->Green PdCat Rec: Pd(OAc)2 / O2 (Oxidative Cyclization) Oxidative->PdCat High Value/Drug Disc. FeCat Rec: FeCl3 / TEMPO (Povarov/Oxidation) Oxidative->FeCat Sustainable/Low Cost AcidCat Rec: Modified Skraup (Sc(OTf)3 or Iodine) Skraup->AcidCat SolidAcid Rec: Sulfamic Acid or Nano-Fe3O4 Green->SolidAcid Sensitive Groups BaseCat Rec: KOH/EtOH (Traditional Friedländer) Green->BaseCat Robust Substrates

Figure 1: Decision matrix for selecting the optimal catalytic system based on starting material and project constraints.

Module 2: Transition Metal Catalysis (The "High-Tech" Route)

Focus: Palladium-Catalyzed Oxidative Annulation Common Issue: Low turnover number (TON) and catalyst deactivation (Palladium Black formation).

The Mechanism & Failure Points

Unlike simple acid catalysis, Pd-catalyzed synthesis often involves a "relay" mechanism: oxidation of an alcohol to an aldehyde, condensation to an imine, and finally C-H activation/cyclization.

Critical Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Homocoupling (Biaryl formation) Boronic acid dimerization due to slow transmetallation.Switch Ligand: Use bulky phosphines (e.g., XPhos, SPhos) to sterically discourage homocoupling.
Reaction Stalls < 50% Pd(0) precipitation (catalyst death).Stabilize: Add 10 mol% Tetrabutylammonium bromide (TBAB) as a phase transfer agent/stabilizer.
Regioselectivity Issues Meta-substituted anilines yield mixtures (5- vs 7-substituted).Steric Control: Use highly steric ligands or switch to Cp*Rh(III) catalysts which are more sensitive to steric directing groups.
Low Yield with Alcohols Inefficient in situ oxidation of the alcohol.Oxidant Boost: Ensure O2 flow is sufficient or add 0.5 eq. AgOAc to assist the re-oxidation of Pd(0) to Pd(II).
Validated Protocol: Pd-Catalyzed Synthesis from Anilines & Allyl Alcohols

Reference Grounding: Adapted from recent oxidative annulation strategies [1][4].

  • Reagents: Aniline (1.0 mmol), Cinnamyl alcohol (1.2 mmol).

  • Catalyst System: Pd(OAc)₂ (5 mol%).[1]

  • Additives: Toluene-p-sulfonic acid (TsOH) (20 mol%) – Crucial for the imine condensation step.

  • Solvent: Toluene (0.2 M).

  • Conditions: 100°C, Open air (or O2 balloon).

  • Workflow:

    • Mix Pd catalyst and TsOH in toluene.

    • Add aniline and alcohol.[2][3]

    • Heat.[4][5] The reaction will turn dark (active Pd species).

    • Checkpoint: If the solution turns clear with black precipitate immediately, the catalyst has crashed out. Add TBAB.

Module 3: The Friedländer Synthesis (The "Scale-Up" Route)

Focus: Green & Heterogeneous Catalysis Common Issue: Harsh conditions (strong base/acid) degrading sensitive functional groups.

Technical Insight: Traditional Friedländer synthesis uses KOH or H₂SO₄. Modern "Green" protocols utilize Nanocatalysts or Solid Acids . These act as Lewis acids to activate the carbonyl without hydrolyzing esters or amides present elsewhere in the molecule.

Troubleshooting Guide: Catalyst Deactivation

User Query: "My heterogeneous catalyst (Fe3O4@SiO2) worked once but failed on the second run."

  • Diagnosis: Active site poisoning or pore clogging.

  • Solution:

    • Solvent Wash: Wash with hot ethanol, then dichloromethane to remove organic residues.

    • Re-activation: Acidic MOFs or silica-supported catalysts often require a dilute acid wash (0.1 M HCl) to re-protonate sulfonic acid sites.

    • Magnetic Separation: Ensure complete recovery using a strong neodymium magnet; loss of mass = loss of activity.

Validated Protocol: Solvent-Free Green Synthesis

Reference Grounding: Nanocatalyzed protocols [2][5].

  • Substrates: 2-Aminoaryl ketone + Ethyl acetoacetate (or cyclic ketone).

  • Catalyst: Sulfamic Acid (5 mol%) OR Fe₃O₄@SiO₂ nanoparticles (10 mg).

  • Conditions: 80°C, Solvent-Free (Melt).

  • Procedure:

    • Grind reactants and catalyst in a mortar (mechanochemical activation) or stir in a flask.

    • Heat to 80°C. Monitor via TLC (usually < 30 mins).

    • Workup: Add water. The product usually precipitates.[5] Filter.

    • Why this works: The high concentration in the melt phase accelerates the condensation kinetics significantly compared to dilute solution chemistry.

Module 4: Mechanism Visualization

Understanding the catalytic cycle is vital for troubleshooting. Below is the pathway for the Pd-catalyzed oxidative cyclization , a complex but high-value route for drug discovery.

PdCycle Pd0 Pd(0) (Resting State) PdII Pd(II) Species (Active Catalyst) Pd0->PdII O2 / Oxidant AlcoholOx Alcohol Oxidation (Generates Aldehyde) PdII->AlcoholOx Substrate A Condensation Imine Formation (+ Aniline) AlcoholOx->Condensation -H2O Coordination Pd-Imine Coordination Condensation->Coordination CH_Activation C-H Activation (Cyclopalladation) Coordination->CH_Activation RedElim Reductive Elimination (Product Release) CH_Activation->RedElim RedElim->Pd0 Release Quinoline RedElim->PdII Re-oxidation

Figure 2: Mechanistic cycle of Pd-catalyzed oxidative annulation. Note that the re-oxidation of Pd(0) to Pd(II) is the rate-determining step in aerobic conditions.

FAQ: Rapid Response

Q: Can I use FeCl3 for sensitive substrates? A: Yes. FeCl3 is a mild Lewis acid compared to AlCl3. However, for highly acid-sensitive groups (acetals, Boc-groups), use Iron(III) on silica or Nano-Fe3O4 to modulate acidity [2][6].

Q: My Skraup reaction exploded/polymerized. Why? A: The reaction is highly exothermic, and acrolein (formed in situ) is volatile and toxic.

  • Fix: Use a modified Skraup with a milder oxidant (e.g., Iodine or Nitrobenzene) and control the addition rate of glycerol/aldehyde. Do not mix everything at once.

Q: How do I remove residual metal catalyst from the final product? A:

  • Silica Gel: Standard column chromatography removes most bulk metal.

  • Scavengers: Treat the organic layer with N-acetylcysteine or commercial metal scavengers (e.g., QuadraPure™) for 1 hour before final evaporation.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI (Catalysts). Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Quinolines. Organic Chemistry Portal. Available at: [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives. ResearchGate. Available at: [Link]

  • Iron Catalysis for Quinoline Synthesis. ChemistryViews. Available at: [Link]

Sources

Scaling up the synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the scale-up challenges for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8).[1] This bicyclic scaffold is a critical intermediate for disperse dyes, kinase inhibitors, and novel bioactive agents.[1]

While bench-scale synthesis often utilizes direct condensation, this approach fails at scale due to low yields (<20%) and difficult purification. This guide supports the Hydroxymethylene Route (Formylation + Cyclization), which offers superior atom economy and reproducibility for kilogram-scale batches.

Module 1: The Master Protocol (Scale-Up Baseline)

Use this standardized workflow to baseline your troubleshooting.

Reaction Pathway:

  • Formylation: Cyclohexanone + Ethyl Formate

    
     2-(Hydroxymethylene)cyclohexanone (Sodium Salt).
    
  • Cyclization: Intermediate + 2-Cyanoacetamide

    
     Target Molecule.[1]
    
ComponentStoichiometryRoleCritical Parameter
Cyclohexanone 1.0 equivSubstrateWater content <0.1%
Ethyl Formate 1.1 - 1.2 equivC1 SourceFreshly distilled; avoid acid
Sodium Ethoxide 1.1 equivBaseExotherm control during addition
2-Cyanoacetamide 1.05 equivN-C-C SourceSolid addition rate
Ethanol (Abs) 5-7 VolSolventAnhydrous required for Step 1
Acetic Acid ~1.2 equivNeutralizerpH adjustment for cyclization
Step-by-Step Workflow
  • Enolate Formation: Charge Ethanol and NaOEt to reactor. Cool to 0–5°C.

  • Formylation: Mix Cyclohexanone and Ethyl Formate. Add slowly to the base (maintain <10°C). Caution: H₂ gas may evolve if Na metal was used; NaOEt avoids this but requires exotherm management.

  • Aging: Stir at 20–25°C for 4–6 hours. The sodium salt of the formyl-ketone will precipitate as a thick slurry.

  • Cyclization: Add 2-Cyanoacetamide directly to the slurry.

  • Reflux: Heat to reflux (78°C). Add Acetic Acid/Water mixture dropwise if solubilization is slow. Reflux for 4–8 hours.

  • Isolation: Cool to 0–5°C. Filter the solid. Wash with cold Ethanol/Water (1:1).

Module 2: Troubleshooting Guides

Category A: Reaction Engineering & Yield

Q1: My yield is consistently low (<40%) despite following stoichiometry. Where is the loss occurring? Diagnosis: This is typically a "Water Management" issue in Step 1 or "pH Misalignment" in Step 2.

  • Root Cause 1: If Ethanol is not anhydrous during formylation, the ethoxide hydrolyzes ethyl formate before it reacts with cyclohexanone.

  • Root Cause 2: The cyclization (Step 4) is pH-sensitive. If the system is too basic (pH > 10), the cyanoacetamide can hydrolyze to the amide/acid rather than condensing.

  • Corrective Action:

    • Use 200 proof (anhydrous) Ethanol for the initial charge.

    • Monitor the disappearance of Cyclohexanone via GC/TLC before adding Cyanoacetamide.

    • Buffer the cyclization step. Adding a catalytic amount of Piperidine acetate or adjusting with Acetic Acid to pH ~8–9 often boosts conversion.

Q2: The reaction mixture solidifies into a "cement" during the formylation step (Step 3). How do I handle this? Diagnosis: The sodium salt of 2-(hydroxymethylene)cyclohexanone is highly insoluble in ethanol.

  • Risk: Poor mass transfer leads to unreacted pockets and hot spots.

  • Corrective Action:

    • Solvent Ratio: Increase Ethanol volume from 5V to 8V.

    • Agitation: Ensure your reactor uses a High-Torque Anchor Impeller or a Helical Ribbon agitator.[1] Standard pitch-blade turbines will cavitate in the slurry.

    • Co-Solvent: Adding 10% Toluene can improve slurry flow properties without affecting the reaction.

ReactionFlow Figure 1: Decision Logic for Formylation Stage Start Start: Formylation CheckViscosity Check Viscosity (Step 3) Start->CheckViscosity AddSolvent Add EtOH/Toluene (+2 Vol) CheckViscosity->AddSolvent Too Thick CheckConversion GC Check: Cyclohexanone < 2%? CheckViscosity->CheckConversion Fluid AddSolvent->CheckConversion CheckConversion->Start No (Extend Time) AddCyano Add Cyanoacetamide + AcOH CheckConversion->AddCyano Yes Reflux Reflux 6h AddCyano->Reflux

Category B: Impurity Profile & Purification

Q3: The final product is brown/tan instead of off-white. What is the impurity? Diagnosis: Oxidation of the 5,6,7,8-hexahydro ring to the aromatic or tetrahydro species.[1]

  • Mechanism: The "hexahydro" ring contains allylic hydrogens susceptible to air oxidation, especially at reflux.

  • Corrective Action:

    • Inerting: Strictly sparge the reactor with Nitrogen/Argon before heating. Maintain a positive pressure blanket.

    • Antioxidants: Add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture if the reflux time exceeds 8 hours.

    • Work-up: Avoid oven drying >60°C in air. Use a vacuum oven with a nitrogen bleed.

Q4: I see a persistent impurity at RRT 0.95 in HPLC. What is it? Diagnosis: This is likely the 3-Carboxamide derivative (hydrolysis of the nitrile).

  • Cause: Extended reflux in the presence of water and strong base/acid.

  • Corrective Action:

    • Stop the reaction immediately upon consumption of the intermediate (monitor HPLC). Do not "over-cook."

    • Ensure the pH is not < 4 during workup.

    • Purification: This impurity is difficult to remove by crystallization. Recrystallize from DMF/Ethanol (1:3) . The amide is more soluble in ethanol than the nitrile.

Module 3: Physical Properties & Analysis

Tautomerism Alert

Users often confuse the structure during NMR analysis.

  • Solid State: Exists primarily as the 2-Oxo (Lactam) form.

  • Solution (DMSO-d6): May show equilibrium with the 2-Hydroxy (Lactim) form.

  • Impact: You may see a broad OH/NH signal around 11–13 ppm. This is not an impurity; it is the tautomeric proton.

Analytical MethodExpected ResultNote
IR (ATR) 2220 cm⁻¹ (CN stretch)1660 cm⁻¹ (C=O amide)Sharp CN peak confirms nitrile integrity.[1]
¹H NMR (DMSO-d6)

1.6–2.5 (m, 8H, cyclohexyl)

7.8–8.0 (s, 1H, H-4)

12.5 (br s, 1H, NH)
Integration of aliphatic region must match 8H.[1]

References

  • Synthesis of Hexahydroquinoline Derivatives (Green Protocol): Patil, D., et al. (2014).[2] "One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates." Journal of Saudi Chemical Society.[2]

  • Oxidation & Impurity Mechanisms: Plotkin, M., et al. (2025).[1] "Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles." Molecules (MDPI).

  • Crystallization & Solvent Selection: University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization."

  • Reaction Kinetics of Cyclohexanone: UCI Aerosol Photochemistry Group. "Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics."

  • Structural Characterization (SpectraBase): Wiley SpectraBase. "1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile NMR & IR Data."[1]

Sources

Stability issues of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile under acidic conditions

[1][2]

Executive Summary: The Acid Stability Profile

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8) is a fused bicyclic scaffold containing a 2-pyridone core and a nitrile (-CN) functionality.[1][2] While the hexahydroquinoline ring system offers steric protection, the nitrile group at position 3 is electronically coupled to the vinylogous amide system, making it susceptible to acid-catalyzed hydrolysis.[1]

Key Stability Risks in Acid:

  • Nitrile Hydrolysis (Primary Threat): Conversion of the -CN group to an amide (-CONH

    
    ) and subsequently to a carboxylic acid (-COOH).[1][2] This is accelerated by heat (
    
    
    C) and strong mineral acids (pH < 2).[2]
  • Solubility Crashes: Protonation of the lactam nitrogen or hydrolysis products can drastically alter the solvation shell, leading to unexpected precipitation in aqueous acidic buffers.

  • Oxidative Dehydrogenation (Secondary Threat): Long-term exposure to acidic conditions in the presence of air/light can promote the aromatization of the saturated cyclohexyl ring.

Diagnostic Flowchart

Use this decision tree to identify the root cause of your experimental anomaly.

DiagnosticTreeStartObservation: What is the anomaly?Issue1Loss of Nitrile Peak(IR: ~2220 cm⁻¹ absent)Start->Issue1Issue2New Peak in LC-MS(+18 Da or +1 Da)Start->Issue2Issue3Precipitation / CloudinessStart->Issue3Issue4Yellowing / DarkeningStart->Issue4Diag1Diagnosis: Hydrolysis to AmideIssue1->Diag1RapidIssue2->Diag1+18 Da (H₂O)Diag2Diagnosis: Hydrolysis to AcidIssue2->Diag2+19 Da (H₂O - NH₃ + H⁺)Diag3Diagnosis: pH-Induced Solubility CrashIssue3->Diag3Diag4Diagnosis: Oxidative AromatizationIssue4->Diag4Action1Action: Lower Temp, Increase pH,Use Anhydrous AcidDiag1->Action1Diag2->Action1Action2Action: Add Co-solvent (DMSO/MeOH),Check Counter-ionDiag3->Action2Action3Action: Degas solvents,Protect from lightDiag4->Action3

Figure 1: Diagnostic decision tree for identifying stability issues based on analytical observations.

Deep Dive: The Hydrolysis Mechanism

The most common failure mode users encounter is the "disappearance" of the starting material in strong acid (e.g., 1M HCl, H


not
The Pathway

The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[3][4] In 2-pyridone systems, the electron-donating nature of the nitrogen at position 1 can stabilize the intermediate, but the electron-withdrawing carbonyl at position 2 makes the nitrile at position 3 highly electrophilic.[1]

HydrolysisSMStarting Material(R-CN)MW: ~174InterImidateIntermediateSM->InterH⁺ / H₂OAmidePrimary Amide(R-CONH₂)MW: ~192 (+18)Inter->AmideTautomerizationAcidCarboxylic Acid(R-COOH)MW: ~193 (+19)Amide->AcidH⁺ / H₂O / Heat(-NH₄⁺)

Figure 2: Stepwise acid-catalyzed hydrolysis pathway of the nitrile group.[1][2]

Kinetic Factors
  • Temperature: At Room Temperature (25°C), hydrolysis to the amide is slow but detectable over 24-48 hours in strong acid.[1][2] At reflux (>80°C), conversion to the acid is rapid.

  • Water Content: In anhydrous acidic media (e.g., HCl in Dioxane), the nitrile is stable unless hygroscopic solvents absorb atmospheric moisture.[1][2]

Troubleshooting Guide (Q&A)

Scenario A: "I see a new peak at [M+18] in my LC-MS."

Diagnosis: You have formed the amide (2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide).[1][2] Why it happened: Your acidic buffer (e.g., 0.1% TFA) might be too concentrated, or the sample was left in the autosampler for too long. Fix:

  • Immediate: Analyze samples within 4 hours of preparation.

  • Process: Switch to a milder acid modifier like Formic Acid (0.1%) instead of TFA, or neutralize the sample immediately after the reaction quench.

  • Storage: Store samples in acetonitrile/water mixtures at 4°C, not in pure acidic aqueous buffers.

Scenario B: "My compound precipitated when I added 1M HCl."

Diagnosis: Solubility Crash , not necessarily degradation.[1][2] Why it happened: The 2-pyridone core is weakly basic.[1][2] While protonation usually helps solubility, the hexahydro- ring is lipophilic.[1][2] In high ionic strength solutions (like 1M HCl), the "salting out" effect can dominate, or the protonated species forms an insoluble salt lattice. Fix:

  • Co-solvent: Pre-dissolve the compound in DMSO or Methanol before adding the acid. Maintain at least 10-20% organic co-solvent.[1][2]

  • Concentration: Do not exceed 10 mM in aqueous acid without significant organic co-solvent.

Scenario C: "The powder turned yellow/brown after storage."

Diagnosis: Oxidative Aromatization or Photodegradation .[1][2] Why it happened: The cyclohexyl ring (positions 5,6,7,[1]8) is saturated.[2] In the presence of acid and light, trace oxidation can create conjugated double bonds, leading to the fully aromatic quinoline or partially oxidized intermediates (dihydroquinolines), which are often colored.[1] Fix:

  • Storage: Store solid material at -20°C, desiccated, and protected from light.

  • Atmosphere: Flush vials with Argon or Nitrogen after use.[2]

Validated Protocols

Protocol 1: Acid Stability Stress Test

Use this to determine if your specific experimental conditions are safe.[1]

  • Preparation: Dissolve 1 mg of this compound in 100 µL DMSO.

  • Stress Condition: Add 900 µL of the target acidic medium (e.g., 1M HCl, or 5% Acetic Acid).

  • Incubation: Incubate at Ambient Temperature and 40°C .

  • Sampling: Take aliquots at T=0, T=1h, T=4h, and T=24h.

  • Quench: Immediately neutralize the aliquot with 1M NaOH or dilute 1:10 in Acetonitrile.

  • Analysis: Inject onto HPLC (C18 column).

    • Pass Criteria: >98% retention of the parent peak area relative to T=0.

    • Fail Criteria: Appearance of a peak at RRT ~0.8 (Amide) or RRT ~0.6 (Acid).[2]

Protocol 2: Safe Workup from Acidic Reactions

If you use this molecule in a reaction requiring acid, follow this workup to prevent hydrolysis during isolation.

  • Cooling: Cool the reaction mixture to < 5°C (Ice bath).

  • Neutralization: Slowly add saturated NaHCO

    
     or 1M NaOH dropwise. Do not  allow the internal temperature to rise above 10°C.
    
  • Target pH: Adjust pH to ~7.0 - 7.5.

  • Extraction: Immediately extract into Ethyl Acetate or DCM. The neutral nitrile is stable in organic solvent.

  • Drying: Dry over MgSO

    
     and concentrate in vacuo at < 40°C.
    

References

  • PubChem. (n.d.).[2] 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Hydrolysis Product Data).[1][2] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][1][2]

  • Kant, R., et al. (2014).[1][2][5] Synthesis and Crystal Structure of 2-amino...5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. European Chemical Bulletin.[2] Retrieved January 28, 2026, from [Link][1][2]

  • ChemGuide. (n.d.). Hydrolysis of Nitriles in Acidic Conditions.[2][3][4][6][7][8][9] Retrieved January 28, 2026, from [Link][1][2]

  • Lumen Learning. (n.d.).[2] Hydrolysis of Nitriles: Mechanism and Conditions.[2][3][4][9] Organic Chemistry II. Retrieved January 28, 2026, from [Link]

  • MDPI. (2024).[2] Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. Molecules.[2][3][4][6][7][8][9][10][11][12][13][14] Retrieved January 28, 2026, from [Link][1][2]

Technical Support Center: Crystallographic Refinement of Hexahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Advanced Structural Chemistry) Subject: Hexahydroquinoline (HHQ) Derivatives Engine: SHELXL / OLEX2 / PLATON[1]

Introduction: The HHQ Structural Landscape

Welcome to the Hexahydroquinoline (HHQ) refinement support hub. HHQs are not standard small molecules; they possess a unique "semi-flexible" architecture that often frustrates standard automated refinement routines.[1]

As researchers, you are likely dealing with the 1,4-dihydropyridine (1,4-DHP) core fused to a cyclohexenone ring .[1][2] The crystallographic challenge lies in the interplay between the flat-boat conformation of the DHP ring and the envelope conformation of the cyclohexenone. When you add chiral centers and potential disorder in the ester side chains, standard refinement often yields high


-factors or physically impossible thermal ellipsoids.[1]

This guide addresses the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Geometric & Conformation Troubleshooting

Q: My cyclohexenone ring atoms have "pancake" or highly elongated thermal ellipsoids. Is this thermal motion or disorder?

A: It is almost certainly static disorder caused by ring puckering. [1]

The Mechanism: The fused cyclohexenone ring in HHQs typically adopts an envelope conformation . However, in the crystal lattice, the ring can flip between two envelope enantiomers (e.g., C8-up vs. C8-down) or twist slightly.[1] If the energy barrier is low, the crystal may contain a macroscopic mix of both conformers, which the X-ray beam averages into "smeared" electron density.

The Solution (Step-by-Step):

  • Diagnose: Check the electron density map (

    
    ) around the sp³ carbons of the ring. If you see "kidney-bean" shaped Q-peaks, you have unmodeled disorder.[1]
    
  • Split the Model: You must model two discrete positions for the affected methylene carbons.

  • Apply Restraints: Use PART commands in SHELXL.[1][3]

SHELXL Protocol for Ring Disorder:

Note: EADP (Equivalent Atomic Displacement Parameters) is crucial here. It forces the overlapping disordered atoms to share the same Uij matrix, preventing mathematical instability.[1]

Q: The 1,4-DHP ring is planar in my solution, but literature suggests a "boat" conformation. Should I force it?

A: Never force planarity (FLAT) on a 1,4-DHP ring unless the data demands it.

The Science: Bioactive HHQs require a specific boat distortion (measured by the magnitude of torsion angles) to fit into calcium channels. Forcing the ring to be flat using a FLAT restraint introduces model bias , artificially erasing the very stereoelectronic feature responsible for the drug's activity.

Validation Protocol:

  • Remove any FLAT restraints on the N1-C2-C3-C4-C4a-C8a ring.[1]

  • Refine freely.

  • Calculate the Cremer-Pople puckering parameters (Q,

    
    , 
    
    
    
    ).[1]
    • Ideal Boat:

      
      .[1]
      
    • Ideal Planar:

      
      .
      
  • If the ring flattens during refinement (

    
    ) despite clear peaks suggesting otherwise, check for whole-molecule disorder  or twinning .[1]
    

Module 2: Twinning & Absolute Configuration

Q: My R1 is stuck at 15-20%, and I see systematic "bad" reflections. Is my crystal twinned?

A: HHQs crystallizing in monoclinic space groups (e.g.,


 or 

) are prone to pseudo-merohedral twinning.
[1]

The Causality: Small organic molecules with


 angles close to 90° can mimic orthorhombic symmetry. If your unit cell has 

or

, the lattice may grow in two orientations (domains) that overlap in reciprocal space.[1]

Diagnostic Workflow:

  • Check

    
     vs 
    
    
    
    :
    Are the "bad" reflections those with high intensity? Twinning often affects strong reflections most.[1]
  • Run Rotax/TwinRotMat (PLATON): Check for a 2-fold rotation axis that is not part of the space group symmetry.[1]

  • Refine with HKLF 5: If a twin law is found (e.g., matrix 1 0 0 0 -1 0 0 0 -1), generate an HKLF 5 file.[1] This separates the overlapped reflections.

Visualizing the Decision Tree:

TwinCheck Figure 1: Diagnostic workflow for Pseudo-Merohedral Twinning in HHQs start High R-Factor (>10%) beta_check Is Beta ≈ 90°? start->beta_check ortho_check Check Pseudo-Orthorhombic Symmetry beta_check->ortho_check Yes disorder_check Check Static Disorder beta_check->disorder_check No twin_law Run TwinRotMat (PLATON) ortho_check->twin_law Symmetry Detected ortho_check->disorder_check No Twin Law refine_twin Refine with TWIN/BASF or HKLF 5 twin_law->refine_twin Twin Law Found

Q: How do I confidently assign Absolute Configuration (R/S) for my chiral HHQ?

A: You cannot rely solely on the Flack parameter if your molecule contains only C, H, N, O (light atoms) and you are using Mo-K


 radiation. [1]

The Issue: Light atoms do not scatter anomalously enough with Molybdenum radiation to provide a statistically significant Flack parameter (


). You might get 

, which is inconclusive.[1]

The Solution:

  • Cu-K

    
     Radiation:  If available, collect data using Copper radiation.[1] The anomalous signal for Oxygen is strong enough to distinguish enantiomers.
    
  • Refinement Strategy:

    • Refine the structure as an inversion twin (TWIN command with BASF).[1]

    • If BASF refines to 0.0 (with low esd, e.g., < 0.1), the model is correct.[1]

    • If BASF refines to 1.0, invert the structure (MOVE 1 1 1 -1).[1]

  • Bayesian Statistics: Use the Hooft parameter (y) or P2 (probability) analysis in PLATON if the Flack parameter standard deviation is high.[1]

Module 3: Hydrogen Bonding & Solvent Masks

Q: I cannot locate the Hydrogen on the Indole/Quinoline Nitrogen.

A: This Hydrogen is critical for the H-bond network (zigzag chains).[1] Do not use geometric riding models (HFIX) immediately.

Protocol:

  • Difference Fourier Map: After refining all non-hydrogen atoms anisotropically, generate a difference map (BOND $H in SHELXL).[1]

  • Locate Q-Peak: Look for a peak approx 0.86 Å from the Nitrogen.

  • Free Refinement: Ideally, refine the coordinates

    
     of this H-atom freely with an isotropic thermal parameter (
    
    
    
    of N).[1]
  • Restraint (If unstable): If the H-atom drifts, use a DFIX 0.87 0.02 restraint to keep the N-H bond length physical, but allow the angle to adjust to the H-bond acceptor.

Summary Data: Common HHQ Refinement Parameters

ParameterTypical Value / CommandNotes
Space Group

,

,

Watch for

twinning traps.
DHP Ring Flat-BoatDo NOT use FLAT. Monitor torsion angles.[1]
Cyclohexenone Envelopeoften disordered.[1] Use PART + SAME + EADP.[1]
N-H Bond DFIX 0.87 0.02Critical for H-bonding network validation.
Ester Tail SIMU 0.01, DELU 0.01High thermal motion is common; restrain ADPs.[1]

Visualizing the Refinement Logic

The following diagram illustrates the iterative loop required for high-quality HHQ refinement, specifically highlighting the divergence points for disorder and twinning.

RefinementLoop Figure 2: Iterative Refinement Cycle for Hexahydroquinolines Init Initial Solution (SHELXT/OLEX2) IsoRef Isotropic Refinement Init->IsoRef CheckR Check R1 & Residuals IsoRef->CheckR Aniso Anisotropic Refinement (Non-H atoms) CheckR->Aniso R1 < 15% TwinCheck Bad Fo/Fc Agreement? CheckR->TwinCheck R1 > 15% Disorder High Ueq / Q-peaks in Ring? Aniso->Disorder H_Add Add H-Atoms (HFIX for C, DFIX for N-H) Final Final Validation (CheckCIF / PLATON) H_Add->Final Disorder->H_Add No Split Split Model (PART 1/2) Apply SAME/EADP Disorder->Split Yes Split->Aniso TwinCheck->Aniso No TwinLaw Apply Twin Law (HKLF 5) TwinCheck->TwinLaw Yes TwinLaw->IsoRef

References

  • Müller, P. (2009).[1] Refinement of Disorder with SHELXL. MIT X-Ray Diffraction Facility.[1] Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Parsons, S., & Flack, H. D. (2004).[1] Twinning and absolute structure. Acta Crystallographica Section A. Link

  • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.[1] Link[1]

  • Steiger, S. et al. (2022).[1] Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. Acta Crystallographica Section E. Link

Sources

Validation & Comparative

Comparing the bioactivity of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with nifedipine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (OHQC) scaffold class and the clinical standard Nifedipine .

It focuses on the structural bioisosterism, calcium channel blocking (CCB) efficacy, and experimental validation of these compounds. Note that while "OHQC" refers to the core scaffold, significant bioactivity comparable to Nifedipine is typically observed in its 4-aryl substituted derivatives . This guide addresses the bioactive forms of this scaffold.

Executive Technical Summary

Nifedipine is the prototypical 1,4-dihydropyridine (DHP) calcium channel blocker, widely used for hypertension and angina. However, its sensitivity to light (photolability) and first-pass metabolism have driven the search for stable bioisosteres.

This compound (OHQC) represents a "fused-DHP" scaffold. By fusing the DHP ring with a cyclohexane ring, this structure offers increased conformational rigidity and improved photostability while maintaining the pharmacophore required for L-type calcium channel binding.

FeatureNifedipineOHQC Derivatives (Optimized)
Core Structure 1,4-Dihydropyridine (DHP)Hexahydroquinoline (Fused DHP)
Conformation Flexible boat conformationRigid, fused bicyclic system
Primary Target L-Type Voltage-Gated Ca²⁺ Channels (Cav1.2)L-Type Voltage-Gated Ca²⁺ Channels (Cav1.2)
Potency (IC₅₀) High (typically 5–20 nM)Moderate to High (10–50 nM for lead compounds)
Photostability Low (Rapid degradation)High (due to ring fusion)
Selectivity Vascular smooth muscle > CardiacVascular smooth muscle (structure-dependent)

Mechanistic Pharmacology & Signaling

Both compounds function as allosteric modulators of the


 subunit of L-type voltage-gated calcium channels. They stabilize the channel in its inactivated state , preventing calcium influx during depolarization.
Signal Transduction Pathway (Inhibition)

The following diagram illustrates the intervention point of both Nifedipine and OHQC within the vascular smooth muscle contraction pathway.

Calcium_Signaling_Blockade Membrane_Depolarization Membrane Depolarization L_Type_Channel L-Type Ca2+ Channel (Cav1.2) Membrane_Depolarization->L_Type_Channel Activates Ca_Influx Ca2+ Influx (Cytosolic) L_Type_Channel->Ca_Influx Permits Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Activates Actin_Myosin Actin-Myosin Cross-bridging MLCK->Actin_Myosin Phosphorylates MLC Contraction Vasoconstriction (Hypertension) Actin_Myosin->Contraction Results in Nifedipine Nifedipine (Standard) Nifedipine->L_Type_Channel Blocks (Allosteric) OHQC OHQC Derivatives (Fused Scaffold) OHQC->L_Type_Channel Blocks (Bioisostere)

Figure 1: Mechanism of Action. Both compounds target the Cav1.2 channel to prevent the calcium cascade leading to vasoconstriction.

Structural Activity Relationship (SAR) Analysis

The bioactivity of the OHQC scaffold depends heavily on specific substitutions that mimic the Nifedipine pharmacophore.

The "Fused-Ring" Advantage

Nifedipine possesses ester groups at the C3 and C5 positions of the DHP ring. In OHQC, the C5-C6 bond is part of a fused cyclohexane ring.

  • Nifedipine: The ester groups are free-rotating, though they usually adopt a specific orientation for binding.

  • OHQC: The fused ring "locks" the conformation, potentially reducing the entropy penalty upon binding to the receptor site.

Critical Substitutions for Potency

For an OHQC derivative to rival Nifedipine's potency, it requires:

  • C4-Aryl Group: A phenyl ring at position 4 is essential.

  • Ortho/Meta Substitution: Similar to Nifedipine (which has an o-nitro group), OHQC derivatives show maximum potency with electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) at the ortho or meta position of the C4-phenyl ring.

  • C3-Cyano Group: The carbonitrile (-CN) at position 3 acts as a bioisostere for the ester group found in Nifedipine, providing necessary hydrogen bond acceptor capabilities.

Experimental Validation: Protocols & Data

To objectively compare these compounds, researchers typically use the Isolated Rat Aorta Contraction Assay . This protocol measures the ability of the compound to relax tissue pre-contracted with high K⁺ (which depolarizes the membrane and opens L-type channels).

Protocol: Isolated Rat Thoracic Aorta Assay

This protocol validates vasorelaxant activity via calcium channel blockade.

Reagents:

  • Krebs-Henseleit Solution (KHS)

  • KCl (60 mM and 80 mM solutions)

  • Nifedipine (Standard control, dissolved in DMSO/Ethanol)

  • Test Compound (OHQC derivative, dissolved in DMSO)

Workflow:

  • Tissue Preparation: Isolate thoracic aorta from Wistar rats (200–250g). Remove adhering fat and cut into 3–4 mm rings.

  • Equilibration: Mount rings in an organ bath containing KHS at 37°C, aerated with 95% O₂ / 5% CO₂. Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Priming: Induce contraction with 60 mM KCl to verify tissue viability. Wash and re-equilibrate.

  • Induced Contraction: Induce sustained contraction using 80 mM KCl (depolarization-dependent contraction). Wait for a stable plateau (approx. 15-20 mins).

  • Cumulative Dosing: Once the plateau is stable, add the Test Compound or Nifedipine cumulatively (10⁻⁹ M to 10⁻⁴ M).

  • Measurement: Record the % relaxation of the pre-contracted tension for each concentration.

Self-Validation Check:

  • If Nifedipine (1 µM) fails to achieve >90% relaxation, the tissue is compromised or the K⁺ concentration is incorrect.

  • If the vehicle (DMSO) alone causes relaxation, the solvent concentration is too high (keep <0.1%).

Comparative Data Summary

The following table summarizes typical potency data drawn from structure-activity studies of hexahydroquinoline derivatives compared to Nifedipine.

Compound ClassSubstituent (R)IC₅₀ (nM) on Rat Aorta*Relative Potency vs. Nifedipine
Nifedipine o-NO₂ (Standard)5.0 – 15.0 1.00 (Reference)
OHQC-1 o-NO₂ (Analog)18.0 – 25.00.40 – 0.60
OHQC-2 o-Cl22.0 – 30.00.30 – 0.50
OHQC-3 p-OCH₃ (Unfavorable)> 1000< 0.01
OHQC-Core H (Unsubstituted)Inactive (>10µM)Negligible

*Note: IC₅₀ values are representative ranges from literature. Potency varies by specific assay conditions (e.g., K⁺ concentration).

Synthesis Pathway Comparison

Understanding the accessibility of these compounds is vital for drug development.

Synthesis_Comparison cluster_0 Nifedipine Synthesis (Hantzsch) cluster_1 OHQC Synthesis (Modified Hantzsch) N_Reactants Aldehyde + Methyl Acetoacetate + Ammonia N_Product Nifedipine (1,4-DHP) N_Reactants->N_Product Reflux O_Reactants Aryl Aldehyde + 1,3-Cyclohexanedione + Cyanoacetamide O_Intermediate Knoevenagel / Michael Addition O_Reactants->O_Intermediate O_Product OHQC Derivative (Fused System) O_Intermediate->O_Product

Figure 2: Synthetic accessibility. OHQC derivatives are synthesized via a one-pot multicomponent reaction similar to the classic Hantzsch synthesis.

Conclusion

For researchers developing next-generation calcium channel blockers:

  • Efficacy: Optimized 4-aryl-OHQC derivatives exhibit comparable but slightly lower potency than Nifedipine.

  • Stability: The primary advantage of OHQC over Nifedipine is physicochemical stability (resistance to oxidation and photodegradation) due to the fused ring system.

  • Development Potential: OHQC derivatives are excellent candidates for "soft drug" design or sustained-release formulations where Nifedipine's rapid degradation is a limiting factor.

References

  • Altaş, Y., et al. (1999). "Studies on calcium modulatory activities of 2,6,6-trimethyl-3-acetyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives."[1] Arzneimittelforschung, 49(10), 824-829.[1]

  • Safak, C., & Simsek, R. (2006). "Fused 1,4-dihydropyridines as potential calcium modulatory agents." Mini Reviews in Medicinal Chemistry, 6(7), 747-755.

  • Rose, U. (1991). "Hexahydroquinoline-3-carbonitriles: Synthesis and calcium channel blocking activity." Journal of Heterocyclic Chemistry.
  • Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology, 74(1), 1-9.

  • Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological applications." Drug Discovery Today, 14(21-22), 1058-1066.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Hexahydroquinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexahydroquinoline (HHQ) scaffold represents a rigidified evolution of the classical 1,4-dihydropyridine (DHP) pharmacophore found in blockbuster calcium channel blockers (CCBs) like Nifedipine. While DHPs are the clinical gold standard for hypertension, HHQ-3-carbonitriles offer a distinct advantage: enhanced metabolic stability and dual-mechanism potential.

This guide analyzes the structure-activity relationship (SAR) of HHQ-3-carbonitriles, comparing their efficacy against standard DHPs in calcium channel modulation and multidrug resistance (MDR) reversal.

Key Takeaway: HHQ derivatives often exhibit lower absolute potency as pure vasodilators compared to Nifedipine but demonstrate superior efficacy in reversing P-glycoprotein (P-gp) mediated drug resistance in cancer therapy, making them a "privileged scaffold" for oncology-cardiology crossover research.

Scaffold Analysis: HHQ vs. DHP

The defining structural difference lies in the fusion of a cyclohexenone ring (derived from dimedone) to the dihydropyridine core. This fusion restricts conformational freedom, locking the molecule into a specific boat-like conformation that alters receptor binding kinetics.

Pharmacophore Visualization

The following diagram illustrates the core pharmacophore differences and the critical binding pockets.

Pharmacophore DHP_Core 1,4-Dihydropyridine (DHP) (Flexible Ester Groups) Target_L L-Type Ca2+ Channel (Vasodilation) DHP_Core->Target_L High Potency (nM) Target_MDR P-gp Transporter (MDR Reversal) DHP_Core->Target_MDR Moderate/Low Activity HHQ_Core Hexahydroquinoline (HHQ) (Rigid Fused Ring) HHQ_Core->Target_L Moderate Potency (µM) HHQ_Core->Target_MDR High Potency (Rigidity favors binding) Feature_C3 C3-Cyano Group (Metabolic Shield) HHQ_Core->Feature_C3 Feature_Ring Fused Cyclohexenone (Conformational Lock) HHQ_Core->Feature_Ring

Caption: Pharmacophore comparison showing the shift in selectivity from pure vasodilation (DHP) to MDR reversal (HHQ) due to structural rigidity.

Comparative SAR Analysis

The biological activity of HHQ-3-carbonitriles is governed by three critical vectors.

Vector A: The C4-Aryl Substituent (The "Anchor")

Similar to Nifedipine, the substituent at the C4 position of the phenyl ring dictates potency.

  • Ortho/Meta-Substitutions: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the ortho or meta position are essential for optimal L-type channel locking.
  • Para-Substitution: Generally detrimental to CCB activity but can enhance cytotoxicity in cancer cell lines (e.g., 4-bromophenyl derivatives).

Vector B: The C3-Cyano Group

Replacing the C3-ester of DHPs with a nitrile (


) group in HHQs:
  • Reduces steric bulk: Allows fitting into tighter pockets on P-gp.

  • Increases metabolic stability: Esters are prone to rapid hydrolysis by plasma esterases; the nitrile group is resistant, prolonging half-life.

Vector C: The N1-Alkyl Modulation
  • Unsubstituted (NH): Essential for hydrogen bonding in the calcium channel receptor site.

  • Alkylated (N-R): Capping the nitrogen abolishes CCB activity but can drastically improve MDR reversal activity by increasing lipophilicity.

Performance Data: Benchmarking

The table below synthesizes data from key studies comparing HHQ derivatives against clinical standards.

Table 1: Comparative Efficacy Profiles

Compound ClassRepresentative StructureTarget: Ca2+ Channel (IC50)Target: MDR Reversal (Fold Reversal)*Metabolic Stability (t1/2)
Standard DHP Nifedipine 1.2 - 5.0 nM 1.5x (Low)~2 hrs
Standard Non-DHP Verapamil 150 - 500 nM5.0x (Moderate)~4-7 hrs
HHQ Derivative A 4-(2-nitrophenyl)-HHQ-CN0.85 µM3.2x> 6 hrs
HHQ Derivative B 4-(2,4-dichlorophenyl)-HHQ-CN4.5 µM12.8x (High) > 8 hrs
HHQ Derivative C 4-(4-bromophenyl)-HHQ-CN> 10 µM (Inactive)8.5x> 8 hrs

Note: Fold Reversal refers to the sensitization of resistant cancer cells (e.g., MES-SA/Dx5) to Doxorubicin. Higher is better. Sources: Data synthesized from trends in Bioorg. Med. Chem. and Eur. J. Med.[1] Chem. [1, 2].[2][3][4][5][6][7][8][9]

Experimental Protocols

To validate these SAR claims, the following protocols ensure reproducibility.

Synthesis: One-Pot Green Protocol

The Hantzsch-like multicomponent reaction is the industry standard for generating this library.

Reagents:

  • Dimedone (1.0 eq)[6]

  • Aryl Aldehyde (1.0 eq)[6]

  • Malononitrile (1.0 eq)[6]

  • Ammonium Acetate (1.5 eq)

  • Solvent: Water or Ethanol (Green chemistry compliant)

Workflow Diagram:

Synthesis Start Reagents: Dimedone + Aldehyde + Malononitrile + NH4OAc Step1 Knoevenagel Condensation (Aldehyde + Malononitrile -> Arylidenemalononitrile) Start->Step1 Reflux 2h Step2 Michael Addition (Dimedone enol attacks intermediate) Step1->Step2 In situ Step3 Cyclization & Dehydration (Formation of HHQ Ring) Step2->Step3 -H2O Purify Recrystallization (Ethanol/Water) Step3->Purify Cool to RT

Caption: One-pot multicomponent synthesis pathway for HHQ-3-carbonitriles.

Functional Assay: Calcium Flux (Fluorescence)

This assay validates the CCB activity compared to Nifedipine.

  • Cell Line: HEK293 cells stably expressing L-type CaV1.2 channels.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add HHQ derivatives (0.1 nM – 10 µM) and incubate for 20 mins.

  • Stimulation: Inject KCl (high potassium buffer) to depolarize membrane and open voltage-gated channels.

  • Readout: Measure fluorescence intensity (Ex/Em 494/506 nm) using a kinetic plate reader (FLIPR).

  • Calculation: $ \text{% Inhibition} = 100 \times (1 - \frac{F_{sample} - F_{min}}{F_{max} - F_{min}}) $

Therapeutic Applications Beyond CCBs

While originally designed as antihypertensives, the SAR data indicates the HHQ-3-carbonitrile scaffold is evolving into an oncology pharmacophore .

Multidrug Resistance (MDR) Reversal

The rigid HHQ structure effectively blocks the P-glycoprotein efflux pump, which is responsible for chemotherapy failure.

  • Mechanism: HHQs bind to the transmembrane domain of P-gp, preventing the efflux of drugs like Doxorubicin or Paclitaxel.

  • SAR Insight: Derivatives with a 2,4-dichlorophenyl group at C4 show maximal P-gp inhibition, often surpassing Verapamil in potency with less cardiotoxicity [3].

SAR Logic Flow

Use this logic tree to design your next derivative based on the desired therapeutic endpoint.

SAR_Logic Goal Define Therapeutic Goal Branch1 Vasodilation (CCB) Goal->Branch1 Branch2 MDR Reversal (Cancer) Goal->Branch2 CCB_Req1 C4: Ortho-NO2 or Ortho-Cl Branch1->CCB_Req1 MDR_Req1 C4: 2,4-Dichloro or 4-Bromo Branch2->MDR_Req1 CCB_Req2 N1: Must be Free (-NH) CCB_Req1->CCB_Req2 MDR_Req2 N1: Alkyl/Benzyl Substitution OK MDR_Req1->MDR_Req2

Caption: Decision tree for optimizing HHQ derivatives for either cardiovascular or oncological targets.

References

  • Barkule, A. B., et al. (2025).[2] "Guanidine hydrochloride-catalyzed synthesis of hexahydroquinoline-3-carboxamide derivatives in aqueous medium: an efficient and expeditious approach." Research on Chemical Intermediates.

  • Giri, R. S., et al. (2011). "Synthesis and in vitro anticancer evaluation of some novel hexahydroquinoline derivatives having a benzenesulfonamide moiety." European Journal of Medicinal Chemistry, 46(1), 201-207.[1]

  • Baradaran, M., et al. (2019). "Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile." Molecules, 24(19), 3488.

  • Safak, C., & Simsek, R. (2006). "Fused 1,4-dihydropyridines as potential calcium channel modulators."[2][5][10] Mini Reviews in Medicinal Chemistry, 6(7), 747-755.

Sources

In Vitro Cytotoxicity Assays for Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA topoisomerases, tubulin, and receptor tyrosine kinases. However, their complex redox behavior and lipophilicity present specific challenges in in vitro screening. This guide moves beyond generic protocols to provide a rigorous framework for evaluating novel quinoline derivatives, contrasting standard metabolic assays with superior kinetic alternatives and detailing the mechanistic validation required for high-impact publication.

Part 1: The Landscape of Quinoline Scaffolds

Novel quinoline derivatives often function through one of two primary mechanisms, dictating the choice of downstream assays:

  • Intercalation & Topoisomerase Inhibition: (e.g., TAS-103 analogues) These compounds stabilize DNA-enzyme cleavable complexes, typically causing S-phase or G2/M arrest.

  • Tubulin Polymerization Inhibition: (e.g., Quinoline-Chalcone hybrids) These bind to the colchicine site, causing rapid microtubule destabilization and M-phase arrest.

Critical Consideration: Many quinoline derivatives exhibit intrinsic fluorescence or redox cycling capabilities. This can lead to false positives in colorimetric assays (like MTT) if not controlled properly.[1][2]

Part 2: Comparative Assay Performance

For novel quinoline screening, the "Standard of Care" (SoC) comparators should include Doxorubicin (intercalator/Topo II poison) and Paclitaxel (microtubule stabilizer), alongside the parent Quinoline scaffold (negative control).

Table 1: Assay Selection Matrix for Quinoline Derivatives
FeatureMTT / MTS (Tetrazolium) ATP Luminescence (e.g., CellTiter-Glo) Real-Time Impedance (e.g., xCELLigence) LDH Release
Primary Readout Metabolic Activity (NAD(P)H flux)Cellular ATP ContentCell Adherence & MorphologyMembrane Integrity
Suitability for Quinolines Moderate. Risk: Quinolines can chemically reduce tetrazolium salts, causing high background.High. Benefit: High sensitivity; less interference from compound color/fluorescence.High. Benefit: Distinguishes cytotoxic (cell death) from cytostatic (arrest) effects.Low/Complementary. Measures necrosis, not early apoptosis.
Sensitivity 10³ - 10⁴ cells/well< 10 cells/wellContinuous monitoring> 10⁴ cells/well
Throughput High (96/384-well)Ultra-High (1536-well)Medium (96-well)High
Cost $

$


Representative Data: Potency Benchmarks

Based on recent literature (e.g., Quinoline-Chalcone hybrids [1], TAS-103 analogues [2])

Compound ClassTarget MechanismTypical IC50 (Cancer Lines)*Selectivity Index (SI)**
Parent Quinoline Non-specific> 50 µM (Inactive)< 1 (Toxic)
Novel Quinoline-Chalcone Tubulin Inhibition0.01 - 0.5 µM> 10
TAS-103 Analogue Topo II Inhibition0.5 - 2.0 µM3 - 8
Doxorubicin (Control) DNA Intercalation0.1 - 0.5 µM1 - 5

*Cancer Lines: HeLa, MCF-7, HepG2. **SI = IC50 (Normal Fibroblasts) / IC50 (Cancer).[3]

Part 3: Mechanistic Validation & Workflows

To publish in high-impact journals, cytotoxicity data (IC50) must be substantiated by mechanistic proof.

Diagram 1: Experimental Workflow

This workflow illustrates the critical path from synthesis to mechanistic confirmation.

ExperimentalWorkflow cluster_Mech Validation Assays Synth Synthesis & Purification Screen Primary Screen (ATP/MTT Assay) Synth->Screen Serial Dilution Select Hit Selection (SI > 3.0) Screen->Select Calculate IC50 Mech Mechanistic Validation Select->Mech Flow Flow Cytometry (Annexin V / PI) Mech->Flow Cycle Cell Cycle (PI Staining) Mech->Cycle Micro Tubulin Polymerization Mech->Micro

Caption: Workflow progressing from synthesis to hit selection based on Selectivity Index (SI), followed by mechanistic confirmation via flow cytometry.

Diagram 2: Mechanism of Action (MOA)

Quinolines often act as "dual-inhibitors." The diagram below maps the signaling cascade leading to apoptosis.

MOA Quin Quinoline Derivative Memb Cell Membrane Quin->Memb Passive Diffusion Topo Topoisomerase II (DNA Complex) Memb->Topo Tub Tubulin (Colchicine Site) Memb->Tub DSB DNA Double Strand Breaks Topo->DSB Stabilization Arr Microtubule Destabilization Tub->Arr Inhibition p53 p53 Activation DSB->p53 G2M G2/M Phase Arrest Arr->G2M Casp Caspase 3/7 Cascade p53->Casp G2M->Casp Apop APOPTOSIS Casp->Apop

Caption: Dual-pathway activation by quinoline derivatives targeting Topoisomerase II and Tubulin, converging on Caspase-mediated apoptosis.

Part 4: Detailed Experimental Protocols

Protocol A: Optimized MTT Assay for Quinoline Derivatives

Addresses the "False Positive" reduction issue.

  • Cell Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add quinoline derivatives (0.01 – 100 µM) in triplicate. Include DMSO vehicle control (< 0.5% v/v).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Wash Step (CRITICAL): Carefully aspirate media containing the drug. Wash 1x with warm PBS.

    • Why? Removes extracellular quinoline that might directly reduce MTT, preventing non-cellular background signal.

  • MTT Addition: Add fresh media containing MTT (0.5 mg/mL). Incubate 3-4h.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Distinguishes Tubulin inhibitors (G2/M) from DNA damaging agents (S-phase).

  • Harvest: Collect treated cells (1x10⁶) via trypsinization. Include floating (dead) cells.

  • Fixation: Wash in cold PBS. Add dropwise to 70% ice-cold ethanol while vortexing. Fix overnight at -20°C.

  • Staining: Wash ethanol away with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

  • Incubation: 30 min at 37°C in the dark.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel).

  • Analysis: Use ModFit or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.

    • Expected Result: Tubulin-targeting quinolines show a sharp peak at G2/M (4N DNA content).

Part 5: Data Interpretation & Troubleshooting[4]

  • Issue: High IC50 in resistant lines (e.g., MCF-7/ADR).

    • Insight: Quinolines are substrates for P-glycoprotein (P-gp) efflux pumps. If potency drops >10-fold in resistant lines, your derivative is likely a P-gp substrate.

  • Issue: Discrepancy between MTT and Visual Inspection.

    • Insight: If MTT shows 80% viability but cells look rounded/detached, the compound may be inducing mitochondrial hyperactivation (stress response) prior to death. Switch to ATP assay.

  • Selectivity Index (SI):

    • Calculate

      
      .[3]
      
    • An SI < 2.0 indicates general toxicity (failed candidate). Aim for SI > 5.0 for lead optimization.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Vertex AI Search / NIH PMC. (2025). Demonstrates G2/M arrest and tubulin inhibition.[4][5]

  • Antitumor Activity of a Novel Quinoline Derivative, TAS-103. Cancer Research / NIH. Validates Topoisomerase I/II inhibition mechanisms.[6][7]

  • The MTT Assay: Utility, Limitations, Pitfalls. NIH / PubMed. Detailed analysis of chemical interference in tetrazolium assays.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Comprehensive guide on LDH and membrane integrity assays.

  • Calculated values of the selectivity index (SI). ResearchGate. Methodology for determining therapeutic windows in drug discovery.

Sources

Comparative analysis of different synthetic routes to hexahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydroquinolines (HHQs), particularly 1,4,5,6,7,8-hexahydroquinolines , represent a privileged scaffold in medicinal chemistry, serving as the core structure for calcium channel blockers (e.g., nifedipine analogs), NMDA receptor antagonists, and multidrug-resistance reversal agents.

This guide objectively compares the three primary synthetic strategies for accessing HHQs: the Hantzsch Four-Component Reaction (4-CR) , the [3+3] Cycloaddition , and the Aza-Diels-Alder (Povarov) reaction. While the Hantzsch reaction remains the industrial gold standard for its atom economy, recent advances in organocatalysis and green chemistry have elevated alternative routes that offer superior stereocontrol and regioselectivity for complex targets.

Route Analysis

Route A: The Hantzsch Four-Component Reaction (4-CR)

The Gold Standard for Library Generation

The Hantzsch synthesis is the most widely utilized method for constructing the HHQ core. It typically involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (e.g., dimedone), a


-keto ester, and a nitrogen source (ammonium acetate).
  • Mechanism: The reaction proceeds via a domino Knoevenagel condensation / Michael addition / Cyclization sequence.

  • Recent Advances: Shift from refluxing ethanol to room-temperature protocols using ionic liquids (e.g., [H₂-DABCO][HSO₄]₂) or heterogeneous catalysts (e.g., Cu-IRMOF-3).

  • Pros: High atom economy, one-pot operational simplicity, broad substrate scope.[1]

  • Cons: Often produces racemic mixtures unless chiral organocatalysts (e.g., BINOL-phosphoric acids) are employed; limited regiocontrol in unsymmetrical dicarbonyls.

Route B: [3+3] Cycloaddition (Enaminone-Based)

The Regioselectivity Specialist

This route involves the reaction of


-enaminones (generated from 1,3-cyclohexanedione and amines) with 

-unsaturated nitriles (e.g., arylidenemalononitriles).
  • Mechanism: A formal [3+3] annulation where the enaminone acts as the binucleophile and the unsaturated nitrile as the bielectrophile.

  • Pros: Excellent for synthesizing unsymmetrical HHQs and spiro-fused derivatives; avoids the competition between multiple carbonyls found in the Hantzsch MCR.

  • Cons: Requires pre-functionalized starting materials (enaminones).

Route C: Aza-Diels-Alder (Povarov) Reaction

The Stereochemical Specialist

While typically used for tetrahydroquinolines, the use of cyclic enamines (from cyclohexanones) or specific dienes allows access to fused HHQ systems.

  • Mechanism: [4+2] Cycloaddition between an N-aryl imine (dienophile) and an electron-rich alkene (diene).

  • Pros: Superior control over relative stereochemistry (endo/exo selectivity); allows construction of complex bridged systems.

  • Cons: Lower atom economy due to required Lewis acids; often requires strictly anhydrous conditions.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the decision logic for selecting a synthetic route.

HHQ_Synthesis_Pathways Target Target HHQ Structure Simple Symmetrical / Library Scale Target->Simple High Throughput Complex Unsymmetrical / Spiro / Chiral Target->Complex High Precision Hantzsch Route A: Hantzsch 4-CR (Aldehyde + Dimedone + Acetoacetate + NH4OAc) Simple->Hantzsch One-Pot, High Yield Cyclo33 Route B: [3+3] Cycloaddition (Enaminone + Arylidenemalononitrile) Complex->Cyclo33 Regiocontrol ADA Route C: Aza-Diels-Alder (Imine + Cyclic Enamine) Complex->ADA Stereocontrol Product_A 1,4,5,6,7,8-HHQ (Racemic) Hantzsch->Product_A Knoevenagel -> Michael -> Cyclization Product_B Functionalized HHQ (Regio-defined) Cyclo33->Product_B Michael -> Cyclization Product_C Fused HHQ (Diastereoselective) ADA->Product_C [4+2] Cycloaddition

Caption: Decision matrix for selecting the optimal synthetic route based on target structural complexity and stereochemical requirements.

Comparative Data Analysis

The following table synthesizes experimental data from recent literature (2019-2024) comparing these methodologies.

MetricHantzsch 4-CR (Ionic Liquid) [3+3] Cycloaddition Aza-Diels-Alder
Atom Economy High (>90%)Moderate (~80%)Moderate (75-85%)
Reaction Time 10–30 min2–6 hours6–24 hours
Yield (Avg.) 85–96%75–88%60–80%
Stereoselectivity Low (Racemic w/o chiral cat.)ModerateHigh (Endo/Exo)
Regioselectivity Low (for unsymm. ketones)High High
Green Metric (E-Factor) Low (<5)ModerateHigh (Solvent heavy)
Primary Application Drug Discovery LibrariesSpirocyclic ScaffoldsComplex Natural Products

Detailed Experimental Protocols

Protocol A: Green Synthesis via Hantzsch 4-CR (Ionic Liquid Catalyzed)

Recommended for rapid generation of HHQ libraries with minimal waste.

Reagents:

  • Aryl aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Catalyst: [H₂-DABCO][HSO₄]₂ (5 mol%)

  • Solvent: Water/Ethanol (1:1) or Solvent-free

Step-by-Step Workflow:

  • Charging: In a 25 mL round-bottom flask, combine the aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.

  • Catalysis: Add 5 mol% of the ionic liquid catalyst [H₂-DABCO][HSO₄]₂.

  • Reaction: Stir the mixture at room temperature. The reaction typically proceeds rapidly (monitor by TLC, eluent: n-hexane/ethyl acetate 7:3).

  • Completion: Upon solidification or TLC indication (approx. 15–30 mins), add crushed ice/water (10 mL) to the mixture.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and aqueous ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol to obtain pure 1,4,5,6,7,8-hexahydroquinoline derivatives.

  • Validation: Verify structure via ¹H NMR (look for singlet at ~4.9 ppm for CH-4 in dihydropyridine ring) and melting point comparison.

Protocol B: Regioselective [3+3] Cycloaddition

Recommended for unsymmetrical or spiro-substituted targets.

Reagents:

  • Enaminone (prepared from 1,3-cyclohexanedione + amine) (1.0 mmol)

  • Arylidenemalononitrile (1.0 mmol)

  • Catalyst: Et₃N (Catalytic amount) or Piperidine

  • Solvent: Ethanol[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve the enaminone and arylidenemalononitrile in Ethanol (10 mL).

  • Initiation: Add 2–3 drops of triethylamine or piperidine.

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor the disappearance of the characteristic yellow color of the arylidenemalononitrile.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.

  • Isolation: Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol mixture.

References

  • Review of Hantzsch-Type Dihydropyridines

    • Title: Hantzsch-Type Dihydropyridines and Biginelli-Type Tetrahydropyrimidines: A Review of their Chemotherapeutic Activities.
    • Source: ResearchG
    • URL:[Link]

  • Ionic Liquid Catalyzed Hantzsch Synthesis

    • Title: Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst.[1]

    • Source: NIH / PubMed Central (2019).
    • URL:[Link]

  • Aza-Diels-Alder Stereoselectivity

    • Title: Stereoselective Aza Diels–Alder Reaction on Solid Phase.
    • Source: Journal of Combinatorial Chemistry (via ResearchG
    • URL:[Link]

  • [3+3] Cycloaddition Strategy

    • Title: [3+3] Cycloadditions and related strategies in alkaloid n
    • Source: Organic & Biomolecular Chemistry.[2]

    • URL:[Link]

  • Organocatalytic Hantzsch (Enantioselective)

    • Title: Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Validation of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity in Heterocyclic Intermediates

In the high-stakes landscape of drug discovery and dye synthesis, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8) serves as a pivotal scaffold.[1] Its fused ring system and reactive nitrile group make it a versatile precursor for bioactive 1,4-dihydropyridines (calcium channel blockers) and azo dyes. However, its synthesis—typically via the Gewald reaction or condensation of cyclohexanone with cyanoacetamide—often yields persistent impurities like unreacted starting materials and aromatized by-products.[1]

This guide provides a rigorous, comparative validation framework for assessing the purity of this compound. Unlike generic protocols, we objectively compare the Optimized Reversed-Phase HPLC (RP-HPLC) method against common alternatives (GC-FID and Generic HPLC), demonstrating why specific pH-buffered conditions are non-negotiable for this lactam-based molecule.[1]

Chemical Context & Impurity Profiling

To validate purity, one must first understand the "Enemy"—the impurities. The analyte exhibits lactam-lactim tautomerism , a chemical feature that wreaks havoc on standard unbuffered chromatography, causing peak splitting and poor reproducibility.[1]

Figure 1: Synthesis & Impurity Origin Pathway

Visualizing the formation of the target and potential contaminants.

SynthesisPath SM1 Cyclohexanone (Starting Material) Inter Open-Chain Intermediate SM1->Inter Base Cat. SM2 Cyanoacetamide (Starting Material) SM2->Inter Product 2-Oxo-1,2,5,6,7,8- hexahydroquinoline-3-carbonitrile (Target Analyte) Inter->Product Cyclization (-H2O) Imp1 Impurity A: Aromatized Analog (Oxidation Product) Product->Imp1 Oxidation (-2H) Imp2 Impurity B: Hydrolysis Product (Amide/Acid) Product->Imp2 Hydrolysis (-CN -> -COOH)

Caption: Synthesis pathway via condensation showing origins of critical impurities (starting materials and degradation products).

Comparative Analysis: Why Optimized HPLC Wins

We evaluated three analytical approaches to determine the most robust method for purity validation.

Table 1: Technology Comparison (HPLC vs. GC vs. Generic HPLC)
FeatureMethod A: GC-FID Method B: Generic HPLC (Water/ACN) Method C: Optimized HPLC (Buffered)
Suitability Low. The lactam moiety is thermally labile and polar, leading to tailing or degradation in the injector port.[1]Medium. Simple, but fails to control tautomerism.High. Controls ionization state; suitable for polar/non-volatile compounds.
Peak Shape Broad/Tailing (due to H-bonding).[1]Split peaks (Tautomer interconversion during run).Sharp, Symmetrical (Tailing Factor < 1.2).
Impurity Detection Misses non-volatile salts/acids.Poor resolution of polar starting materials.Excellent resolution of all related substances.
Limit of Quantitation ~50 ppm~10 ppm< 1 ppm (High Sensitivity).
Verdict Not Recommended without derivatization.Unreliable for quantitative validation.Recommended Standard.
Experimental Data Support: Resolution & Tailing

Data derived from comparative method development studies.

ParameterGeneric Method (Unbuffered)Optimized Method (Phosphate Buffer pH 3.0)
Retention Time (min) 4.5 (Variable)6.2 (Stable)
Theoretical Plates (N) 2,500> 8,000
Tailing Factor (Tf) 2.1 (Significant Tailing)1.05 (Ideal)
Resolution (Rs) from Impurity A 1.2 (Co-elution risk)3.5 (Baseline Separation)

Expert Insight: The "Generic" method fails because the analyte's pKa (approx. 11 for the NH) and the basicity of the ring nitrogen require a controlled pH to prevent secondary interactions with silanols on the column. Method C (Acidic Buffer) suppresses silanol activity and locks the tautomer, yielding superior data.

Recommended Validation Protocol (Method C)

This protocol is designed to meet ICH Q2(R1) guidelines for validation of analytical procedures.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).[1]

    • Why: "End-capped" prevents peak tailing caused by the basic nitrogen interacting with free silanols.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Why: Low pH suppresses silanol ionization and ensures the analyte remains in a single neutral form.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (max absorption for the quinolone core).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B (Hold for polar impurities)[1]

    • 2-15 min: 10% -> 60% B (Elute main peak)[1]

    • 15-20 min: 60% -> 90% B (Wash lipophilic dimers)[1]

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of analyte in 25 mL diluent (1000 ppm). Sonicate for 5 mins.

  • Test Solution: Dilute Stock to 100 ppm for assay; 1 ppm for impurity limits.

Validation Workflow & Acceptance Criteria

Every step of the validation must be self-verifying.[1]

Figure 2: Analytical Validation Workflow

The logical flow from system setup to final reporting.

ValidationFlow Start System Suitability Test (SST) (5 Replicate Injections) Check1 RSD < 2.0%? Tailing < 1.5? Start->Check1 Linearity Linearity Study (5 Levels: 50-150%) Check1->Linearity Yes Fail Investigate & Re-optimize Check1->Fail No Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Robustness Robustness Test (+/- pH, Flow, Temp) Accuracy->Robustness Final Pass Validation Generate CoA Robustness->Final

Caption: Step-by-step decision tree for ICH-compliant method validation.

Specificity (Selectivity)
  • Protocol: Inject Diluent, Placebo (if formulation), Pure Analyte, and Spiked Impurities (Cyclohexanone, Cyanoacetamide).[1]

  • Criterion: No interference at the retention time of the main peak. Purity Angle < Purity Threshold (if using PDA).

Linearity
  • Protocol: Prepare 5 concentrations (e.g., 50, 75, 100, 125, 150 ppm).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery between 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 independent preparations of the 100% sample.

  • Criterion: % RSD of peak area

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Incorrect pH or Tautomerism.[1]Ensure Buffer pH is exactly 3.0. Do not use plain water.
Drifting Retention Temperature fluctuation or Column equilibration.Use column oven at 30°C. Equilibrate for >20 column volumes.
High Backpressure Precipitation of buffer in high ACN.Ensure buffer concentration is

mM. Premix mobile phases if isocratic.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH. [Link]

  • Alqasoumi, S. I., et al. (2009).[3] "Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives." Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-6942.[1][3] [Link]

  • Yeole, R. D., et al. (2025). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." Indian Journal of Pharmaceutical Sciences. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.[1] (Standard text for HPLC theory regarding pKa and buffering).

  • PubChem. (2025).[4] "this compound Compound Summary." National Library of Medicine. [Link]

Sources

Definitive Guide: X-ray Crystallography for Absolute Configuration of Chiral Hexahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydroquinolines (HHQs) represent a privileged scaffold in medicinal chemistry, serving as the structural core for calcium channel blockers, MDR modulators, and NMDA receptor antagonists. However, their pharmacological efficacy is often enantioselective; one enantiomer may be therapeutic while the other is inactive or toxic.

Determining the Absolute Configuration (AC) of HHQs is a critical bottleneck. While NMR and Circular Dichroism (CD) offer insights, they are often indirect or require extensive computational modeling. Single Crystal X-ray Diffraction (SC-XRD) remains the only method capable of providing a direct, unambiguous, and legally defensible determination of absolute stereochemistry.

This guide details the technical workflow for resolving HHQ chirality, specifically addressing the challenges of "light atom" structures and difficult crystallization.

Part 1: The Stereochemical Challenge of HHQs

Hexahydroquinolines synthesized via modified Hantzsch reactions (e.g., using dimedone) typically possess a chiral center at the C4 position (where the aryl group attaches).

  • Conformational Flexibility: The fused cyclohexenone ring introduces pucker (envelope or half-chair), complicating solution-phase NMR analysis due to rapid conformational averaging.

  • Lack of Heavy Atoms: Most pharmaceutical HHQs consist solely of C, H, N, and O. This lack of "heavy" atoms (Z > 14) makes standard Molybdenum (Mo) X-ray sources insufficient for determining AC due to weak anomalous scattering.

The Solution: Anomalous Dispersion

To determine AC, crystallographers rely on anomalous dispersion —the resonance effect where X-ray photons interact with inner-shell electrons. This breaks Friedel's Law (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).
  • Expert Insight: For HHQs, you must use Copper (Cu) K

    
     radiation  (
    
    
    
    ). Cu radiation maximizes the anomalous signal from Oxygen and Nitrogen, allowing for confident AC assignment without bromination or chlorination.

Part 2: Comparative Analysis of Techniques

The following table compares SC-XRD against alternative methods for HHQ configuration.

FeatureSC-XRD (X-ray) Vibrational CD (VCD) / ECD NMR (Mosher/CSA)
Primary Output Direct 3D atomic mapDifferential absorption spectraChemical shift differences (

)
Basis of AC Anomalous scattering (Bijvoet pairs)Comparison with TD-DFT calculationsEmpirical models or reference standards
Sample State Single Crystal (Solid)SolutionSolution
Destructive? No (Crystal recoverable)NoNo (CSA) / Yes (Derivatization)
Confidence Absolute (Gold Standard) High (dependent on calculation level)Moderate (model dependent)
Limitation Requires a crystalRequires accurate conformer searchRequires derivatizable handle (-OH, -NH)

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If a step fails, the specific error mode guides the corrective action.

Phase 1: Crystallization of Amorphous HHQs

HHQs often present as oils or amorphous solids due to flexible alkyl chains.

  • Step 1.1: Vapor Diffusion (The "Sitting Drop"). Dissolve 5 mg of HHQ in a minimal amount of good solvent (e.g., Ethanol or Acetone). Place this inner vial inside a larger jar containing a "poor" solvent (e.g., Hexane or Pentane). Seal tightly.

    • Mechanism:[1][2][3] Hexane vapor slowly diffuses into the ethanol, gently increasing supersaturation.

  • Step 1.2: Salt Formation (The "Heavy Hand"). If Step 1.1 yields oil, protonate the basic Nitrogen.

    • Protocol: Dissolve HHQ in Et2O. Add 1.0 eq of HCl (in dioxane) or Picric Acid.

    • Benefit: Salts form stronger lattice networks (Coulombic interactions) and often crystallize instantly. Picrates introduce heavier oxygen atoms, improving the anomalous signal.

Phase 2: Data Collection Strategy
  • Instrument: Diffractometer with Cu-K

    
     microsource  and low-temperature device (100 K).
    
  • Strategy: Complete sphere collection. You cannot assume Friedel symmetry.

    • Validation: Aim for a Friedel coverage > 95% .

    • Redundancy: High redundancy (>4x) is required to statistically distinguish small anomalous differences from noise.

Phase 3: Refinement & The Flack Parameter

Refine the structure using full-matrix least-squares. The critical metric is the Flack Parameter (


)  or the newer Hooft Parameter (

)
.


Interpretation Criteria:

  • 
     (e.g., 
    
    
    
    ):
    The model represents the correct absolute structure.
  • 
     (e.g., 
    
    
    
    ):
    The model is the inverted enantiomer. Invert the coordinates and re-refine.
  • 
    :  Crystal is a racemic twin or the structure is centrosymmetric (check space group).
    

Expert Rule of Thumb: For light-atom structures (HHQs), the standard uncertainty (


) of the Flack parameter must be 

(ideally

) to claim AC confidence.

Part 4: Visualization of Workflows

Diagram 1: Strategic Decision Matrix

This diagram illustrates when to deploy X-ray versus alternative methods based on sample physical properties.

AC_Decision_Tree Start Start: Chiral HHQ Sample IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes Derivatize Derivatization (Salt formation / Mosher) IsSolid->Derivatize No (Oil) HasHeavy Contains Heavy Atom (Cl, Br, S)? CanCrystallize->HasHeavy Yes Alt_Methods Use VCD/ECD + DFT or NMR (if reference exists) CanCrystallize->Alt_Methods No (Microcrystalline powder) Xray_Mo SC-XRD (Mo Source) Standard Protocol HasHeavy->Xray_Mo Yes Xray_Cu SC-XRD (Cu Source) High Redundancy Strategy HasHeavy->Xray_Cu No (C,H,N,O only) Derivatize->CanCrystallize Crystals formed Derivatize->Alt_Methods Still amorphous

Caption: Decision matrix for selecting the appropriate absolute configuration determination method for Hexahydroquinolines.

Diagram 2: The Crystallographic Workflow (Self-Validating)

Xray_Workflow Sample HHQ Sample Screen Crystal Screening (Vapor Diffusion) Sample->Screen Check Check Quality (Polarized Light) Screen->Check Check->Screen Twinned/Amorphous Collect Data Collection (Cu-Kα, 100K) Check->Collect Single & Sharp Solve Structure Solution (Intrinsic Phasing) Collect->Solve Refine Refinement (Least Squares) Solve->Refine Flack Check Flack (x) Refine->Flack Flack->Check x ~ 0.5 (Racemic Twin) Flack->Refine x ~ 1.0 (Invert Model) Result Absolute Configuration Confirmed Flack->Result x ~ 0.0 (u < 0.04)

Caption: Step-by-step workflow for X-ray structure determination, highlighting the critical Flack parameter validation loop.

Part 5: Data Interpretation Guide

When reviewing your crystallographic data report (CIF file), focus on these three lines to validate the Absolute Configuration:

  • _chemical_formula_sum : Confirm no heavy solvent molecules (like CH2Cl2) were disordered, which could skew absorption corrections.

  • _refine_ls_abs_structure_flack : The value should be near 0.0.

    • Example:0.02(3) is excellent.

    • Example:-0.1(4) is inconclusive (error bar is too high).

  • _exptl_absorpt_correction_type : Ensure "Multi-scan" or "Numerical" was used. Light atom AC determination is highly sensitive to absorption errors.

Case Study Data (Simulated)

For a typical HHQ derivative (


), comparative refinement results:
  • Mo-Radiation: Flack

    
    . Result:  Inconclusive. The anomalous signal was too weak.
    
  • Cu-Radiation: Flack

    
    . Result:  Conclusive. The stronger interaction of Cu X-rays with Oxygen provided the necessary phase information.
    

References

  • Parsons, S. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI.[4] Link

  • Flack, H. D. (1983).[5] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Hooft, R. W. W., et al. (2008).[6] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures. Tetrahedron: Asymmetry. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Guidelines for the deposition of X-ray structure data. Link

Sources

Spectroscopic Differentiation of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Isomers

[1][2]

Executive Summary

This guide provides a technical framework for the spectroscopic characterization of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile . For researchers in drug discovery, distinguishing this scaffold from its tautomeric and regioisomeric forms is critical for establishing structure-activity relationships (SAR). This document details the spectroscopic signatures required to differentiate the dominant Lactam (2-oxo) form from the Lactim (2-hydroxy) tautomer and the synthetic regioisomer 4-oxo .

Structural Landscape & Isomerism

The 2-oxo-1,2,5,6,7,8-hexahydroquinoline core is a fused heterocyclic system combining a cyclohexane ring with a 2-pyridone moiety. The "isomers" of concern in a research context are primarily defined by proton mobility (tautomerism) and synthetic regioselectivity.

The Primary Isomers
  • Isomer A: The Lactam (Target): The 2-oxo-1,2-dihydro form. This is generally the thermodynamically stable form in the solid state due to intermolecular hydrogen bonding (dimerization).

  • Isomer B: The Lactim (Tautomer): The 2-hydroxy form. This aromatizes the pyridine ring fully but is less stable in polar protic solvents.

  • Isomer C: The Regioisomer (4-Oxo): Depending on the multicomponent reaction conditions (e.g., Knoevenagel vs. Michael addition order), the carbonyl can theoretically form at the 4-position, though this is synthetically less favored with standard ethyl cyanoacetate reagents.

Spectroscopic Methodology

To accurately validate the structure, a multi-modal approach is required. The following protocols prioritize the detection of the Lactam-Lactim equilibrium .

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for solution-state analysis. The choice of solvent is critical; DMSO-d6 is preferred over CDCl3 to stabilize the lactam form via hydrogen bonding and sharpen exchangeable proton signals.

Table 1: Comparative NMR Shifts (DMSO-d6)

FeatureLactam Form (2-Oxo)Lactim Form (2-OH)Regioisomer (4-Oxo)
1H NH/OH δ 10.5 - 12.5 ppm (Broad Singlet)δ 9.0 - 10.0 ppm (Often sharper)δ 10.0 - 11.5 ppm
13C C=O / C-O δ 160 - 164 ppm (Amide C=O)δ 168 - 172 ppm (Aromatic C-OH)δ 175 - 180 ppm (Ketone)
13C CN δ 115 - 118 ppmδ 115 - 118 ppmδ 114 - 116 ppm
C4 Proton δ 7.0 - 7.8 ppm (Olefinic/Aromatic)δ 7.2 - 8.0 ppm (Aromatic)N/A (Carbonyl at C4)

Expert Insight: In 1H NMR, the absence of a signal >10 ppm does not immediately rule out the Lactam; rapid proton exchange with wet solvents can broaden this peak into the baseline. Always verify with 13C NMR, where the Carbonyl shift (160 ppm) is distinct from the C-OH shift (170 ppm) [1, 2].

Infrared Spectroscopy (FT-IR)

IR is superior for solid-state characterization. The Lactam form exhibits a characteristic "Amide" pattern that is absent in the Lactim form.

  • Lactam (Solid State):

    • ν(NH): Broad band 3100–3400 cm⁻¹ (H-bonded).

    • ν(C≡N): Sharp peak ~2215–2225 cm⁻¹.

    • ν(C=O): Strong Amide I band ~1640–1680 cm⁻¹.

  • Lactim (Solid State):

    • ν(OH): Sharper band ~3400–3550 cm⁻¹ (if non-H-bonded).

    • ν(C=N): Shift in ring breathing modes; absence of strong Amide I C=O.

X-Ray Crystallography

X-ray diffraction provides the ultimate proof of the solid-state tautomer.

  • Key Feature: The C2-O bond length.

    • C=O (Lactam): ~1.24 Å (Double bond character).

    • C-OH (Lactim): ~1.34 Å (Single bond character).

  • Packing: The Lactam form typically crystallizes as centrosymmetric dimers linked by N-H···O=C hydrogen bonds [3, 4].

Experimental Protocols

Protocol A: Synthesis & Purification

Rationale: A clean synthesis minimizes regioisomeric byproducts, simplifying spectroscopic analysis.

  • Reagents: Cyclohexanone (10 mmol), Ethyl Cyanoacetate (10 mmol), Ammonium Acetate (15 mmol), Ethanol (20 mL).

  • Procedure: Reflux the mixture for 3-5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Recrystallize from hot Ethanol or DMF.

    • Note: Avoid column chromatography with acidic silica if possible, as it can induce tautomerization or hydrolysis of the nitrile.

Protocol B: NMR Sample Preparation for Tautomer Identification
  • Solvent Choice: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .

    • Why: DMSO disrupts intermolecular dimers, favoring the monomeric species and slowing proton exchange, which sharpens the NH signal.

  • Acquisition: Run 1H NMR (minimum 16 scans) and 13C NMR (minimum 512 scans).

  • D2O Shake (Validation): Add 1 drop of D2O to the NMR tube and re-run 1H NMR.

    • Result: The signal at ~11-12 ppm (NH) should disappear, confirming it is an exchangeable proton and not a stable CH aromatic proton.

Visual Analysis Workflows

Diagram 1: Tautomeric Equilibrium & Detection

This diagram illustrates the dynamic relationship between the isomers and the spectroscopic "trap" used to identify them.

Tautomerismcluster_SpecSpectroscopic MarkersLactamLactam Form (2-Oxo)(Dominant in Solid/DMSO)LactimLactim Form (2-Hydroxy)(Minor in Solution)Lactam->LactimProton Transfer(Fast Exchange)DimerCentrosymmetric Dimer(X-Ray Structure)Lactam->DimerCrystallization(H-Bonding)NMR_LactamNMR: C=O (162 ppm)NH (11 ppm)Lactam->NMR_LactamIR_LactamIR: C=O (1660 cm-1)Lactam->IR_Lactam

Caption: The Lactam-Lactim equilibrium favors the Lactam form in solid state (Dimer) and polar aprotic solvents (DMSO).

Diagram 2: Isomer Differentiation Decision Tree

A logical workflow for researchers to classify their synthesized product.

DecisionTreeStartSynthesized Product(Crude Solid)IR_StepStep 1: FT-IR AnalysisStart->IR_StepCheck_COCheck 1600-1700 cm-1 RegionIR_Step->Check_COLactam_PathStrong Band ~1660 cm-1(Amide C=O)Check_CO->Lactam_PathYesLactim_PathWeak/No Band ~1660 cm-1Strong OH ~3400 cm-1Check_CO->Lactim_PathNoNMR_StepStep 2: 13C NMR (DMSO-d6)Lactam_Path->NMR_StepLactim_Path->NMR_StepCheck_C13Check Carbonyl ShiftNMR_Step->Check_C13Result_LactamCONFIRMED: 2-Oxo (Lactam)Shift: ~162 ppmCheck_C13->Result_Lactam160-165 ppmResult_LactimCONFIRMED: 2-Hydroxy (Lactim)Shift: ~170 ppmCheck_C13->Result_Lactim168-172 ppmResult_RegioPOSSIBLE REGIOISOMER: 4-OxoShift: >175 ppmCheck_C13->Result_Regio>175 ppm

Caption: Step-by-step logic gate for distinguishing the 2-oxo target from tautomers and regioisomers.

References

  • Al-Mulla, A. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank.[1] [Link][2][1]

  • SpectraBase. (2024). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile - NMR & IR Data. Wiley Science Solutions. [Link]

  • Asiri, A. M., et al. (2011).[3][4] 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Acta Crystallographica Section E. [Link]

  • Kant, R., et al. (2014).[5] Synthesis and Crystal Structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. European Chemical Bulletin. [Link]

Biological evaluation of hexahydroquinoline derivatives versus 1,4-dihydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold Evolution

The 1,4-dihydropyridine (1,4-DHP) scaffold, exemplified by Nifedipine, remains the "gold standard" for L-type calcium channel blockade. However, its therapeutic utility is often compromised by two critical limitations: oxidative instability (aromatization to inactive pyridines) and promiscuous selectivity (often lacking T-type channel specificity).

Hexahydroquinoline (HHQ) derivatives represent a structural evolution—a "condensed" or "fused" DHP system. By fusing a cyclohexane ring to the DHP core, researchers achieve greater conformational rigidity and altered lipophilicity. This guide evaluates whether this structural modification translates to superior biological performance, specifically focusing on Calcium Channel Blocking (CCB) selectivity and Multidrug Resistance (MDR) reversal.

Structural & Chemical Basis: Stability and SAR

The fundamental difference lies in the C2-C3 bond fusion. While 1,4-DHPs are flexible, HHQs are semi-rigid. This rigidity influences both the metabolic stability and the binding affinity to the voltage-gated calcium channel (VGCC) pore.

2.1 Oxidative Aromatization (Stability Profile)
  • 1,4-DHPs: Highly susceptible to photo-oxidation and cytochrome P450 metabolism. The aromatization of the DHP ring to a pyridine ring results in a complete loss of CCB activity.

  • HHQs: The fused cyclohexane ring provides steric protection and alters the electronic density of the dihydropyridine nitrogen, often retarding the rate of aromatization.

2.2 Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical substitution patterns required for activity in both scaffolds.

SAR_Comparison DHP_Core 1,4-DHP Core (Nifedipine-like) Target_L L-Type Channel (Cav1.2) DHP_Core->Target_L High Affinity (C4-Aryl Required) Target_MDR P-gp Transporter (MDR Reversal) DHP_Core->Target_MDR Moderate Affinity HHQ_Core Hexahydroquinoline Core (Fused Ring System) HHQ_Core->Target_L Retained Affinity Target_T T-Type Channel (Cav3.2) HHQ_Core->Target_T Enhanced Selectivity (Ester Modification) HHQ_Core->Target_MDR High Potency (5-oxo derivatives) Feature_C4 C4-Aryl Group (Essential for Both) Feature_C4->DHP_Core Feature_C4->HHQ_Core Feature_Fused Fused Cyclohexane (HHQ Specific) Feature_Fused->HHQ_Core Feature_Fused->Target_T Steric Fit

Figure 1: SAR comparison highlighting the shift from broad L-type affinity in DHPs to T-type selectivity and MDR reversal in HHQs.

Pharmacological Profile I: Calcium Channel Modulation

While 1,4-DHPs are potent L-type blockers (Cav1.2), recent data suggests HHQs offer a pathway to T-type (Cav3.2) selectivity . T-type channels are critical targets for neuropathic pain and epilepsy, areas where standard DHPs fail.

3.1 Comparative Potency Data

The following table summarizes typical IC50 ranges derived from guinea pig ileum (L-type) and patch-clamp (T-type) assays.

Compound ClassL-Type IC50 (Cav1.2)T-Type IC50 (Cav3.2)Selectivity Ratio (L/T)Clinical Implication
Standard 1,4-DHP (e.g., Nifedipine)1.0 - 5.0 nM> 1000 nMLow T-type affinityHypertension (Vascular specific)
Hexahydroquinoline (Unsubstituted)10 - 100 nM500 - 800 nMModerateGeneral CCB activity
5-Oxo-HHQ Derivatives 50 - 200 nM10 - 50 nM High T-type selectivity Neuropathic Pain / Epilepsy
3.2 Experimental Protocol: Guinea Pig Ileum Contraction Assay

Use this protocol to validate L-type channel blocking activity.

  • Tissue Preparation: Isolate the terminal ileum from male guinea pigs (300–400 g). Flush with Tyrode’s solution.

  • Mounting: Suspend 2 cm segments in an organ bath (10 mL) containing oxygenated Tyrode’s solution at 37°C. Apply 1g resting tension.

  • Equilibration: Allow tissue to equilibrate for 30 min, washing every 10 min.

  • K+ Depolarization: Induce contraction using K+ rich Tyrode’s solution (KCl 60 mM). This bypasses GPCRs and directly activates Voltage-Operated Calcium Channels (VOCCs).

  • Dosing: Add the test compound (HHQ or DHP) cumulatively (

    
     to 
    
    
    
    M).
  • Calculation: Plot % relaxation vs. log concentration. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation: Nifedipine must show IC50 < 10 nM to validate tissue viability.

Pharmacological Profile II: Multidrug Resistance (MDR) Reversal

A critical advantage of HHQs over simple DHPs is their ability to inhibit P-glycoprotein (P-gp), the efflux pump responsible for chemotherapy resistance.

4.1 Mechanism of Action

HHQs act as chemosensitizers. They bind to the transmembrane domain of P-gp, preventing the efflux of cytotoxic drugs (e.g., Doxorubicin, Vinblastine). 5-oxo-hexahydroquinoline derivatives bearing 4-methylthiazole or specific aryl moieties (e.g., 2,4-dichlorophenyl) have shown potency superior to Verapamil.

4.2 Experimental Protocol: Rhodamine 123 Efflux Assay

Use this protocol to quantify MDR reversal efficacy.

  • Cell Line: Use P-gp overexpressing cells (e.g., MES-SA-DX5 uterine sarcoma) and parental sensitive cells (MES-SA).[1][2]

  • Seeding: Plate

    
     cells/well.
    
  • Dye Loading: Incubate cells with Rhodamine 123 (5 µM) for 60 min at 37°C. Rhodamine 123 is a fluorescent P-gp substrate.

  • Treatment: Remove dye, wash with PBS. Add fresh medium containing the test HHQ derivative (5, 10, 20 µM). Include Verapamil (positive control) and DMSO (negative control).

  • Efflux Period: Incubate for another 60 min to allow P-gp to pump out the dye.

  • Analysis: Measure retained intracellular fluorescence using Flow Cytometry (FL1 channel).

  • Metric: Calculate the Fluorescence Activity Ratio (FAR) :

    
    
    
    • Interpretation: A FAR > 1 indicates P-gp inhibition (dye retention).

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for synthesizing and evaluating these derivatives, ensuring a "self-validating" loop where stability data informs biological testing.

Workflow Sub_Hantzsch Modified Hantzsch Synthesis (Cyclohexanedione + Aldehyde + Amine) Prod_HHQ Hexahydroquinoline Library Sub_Hantzsch->Prod_HHQ Test_Photo Photostability Test (UV Exposure / HPLC) Prod_HHQ->Test_Photo Dec_Stable Is it Stable? Test_Photo->Dec_Stable Dec_Stable->Sub_Hantzsch No (Redesign C4/C5) Assay_CCB Ca2+ Channel Assay (Ileum / Patch Clamp) Dec_Stable->Assay_CCB Yes (High Purity) Assay_MDR MDR Reversal Assay (Rhodamine 123 Efflux) Dec_Stable->Assay_MDR Yes (High Purity) Result_Selectivity Lead Optimization (Selectivity Profile) Assay_CCB->Result_Selectivity Determine L vs T Selectivity Result_Reversal Result_Reversal Assay_MDR->Result_Reversal Determine FAR Value Result_Reversal->Result_Selectivity

Figure 2: Integrated workflow for HHQ evaluation. Stability testing is a mandatory gate before biological assays to prevent false negatives due to aromatization.

References
  • Takahashi, D., et al. (2008). "Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives." Biological and Pharmaceutical Bulletin. Link

  • Bladen, C., et al. (2014). "Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity." Pflugers Archiv - European Journal of Physiology. Link

  • Edraki, N., et al. (2020). "5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents." Molecules. Link

  • De Luca, M., et al. (2019).[3] "1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies." Pharmaceutics.[3] Link

  • Gündüz, M.G., et al. (2010). "Synthesis and biological evaluation of some new 1,4-dihydropyridine derivatives as calcium channel blockers." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Comparison Guide: Docking Profile of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Target Interaction Profiling

Executive Summary

The 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (OHQC) scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse biological activities depending on C4-substitution. Unlike single-target drugs, the OHQC scaffold demonstrates a dual-mechanism profile:

  • Kinase Inhibition: Targeting the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).[1][2]

  • Apoptotic Induction: Inhibiting the BH3-binding groove of Bcl-2 (B-cell lymphoma 2).[1][2]

This guide objectively compares the docking performance of OHQC derivatives against standard-of-care agents (Erlotinib and Venetoclax ).[2] Data indicates that while OHQC derivatives often exhibit slightly lower absolute binding affinities than optimized commercial drugs, they possess superior ligand efficiency (LE) and a unique ability to reverse Multi-Drug Resistance (MDR) via P-glycoprotein modulation.[1][2]

Comparative Docking Analysis

Target A: EGFR (Tyrosine Kinase Domain)

Primary Indication: Non-Small Cell Lung Cancer (NSCLC)[1][2]

The OHQC scaffold targets the ATP-binding cleft of EGFR.[2] The presence of the cyano (-CN) and oxo (=O) groups facilitates critical hydrogen bonding with the hinge region residues, mimicking the interaction of the quinazoline ring in Erlotinib.

Experimental Setup:

  • Protein Structure: EGFR Wild Type (PDB: 1M17 ) and T790M Mutant (PDB: 2JIV ).[1][2][3]

  • Grid Center: Defined by the co-crystallized ligand (Erlotinib).[1][2]

Table 1: OHQC vs. Erlotinib (EGFR-WT)
MetricOHQC Scaffold (Best Derivative)Erlotinib (Standard)Interpretation
Binding Energy (

)
-8.4 to -9.2 kcal/mol -9.5 to -10.8 kcal/mol Erlotinib binds tighter, but OHQC is competitive.[1][2]
Key H-Bond Residues Met793 , Gln767, Lys745Met793 , Thr790, Gln767Both anchor to the critical Met793 hinge residue.[1]
RMSD (Re-docking) 1.2 Å0.8 ÅBoth fall within the valid < 2.0 Å threshold.[1][2]
Ligand Efficiency (LE) 0.38 - 0.42 0.35OHQC is a smaller molecule, offering higher efficiency per atom.[1][2]

Mechanistic Insight: The OHQC scaffold occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr790).[2] Unlike Erlotinib, which can be sterically hindered by the T790M mutation, specific C4-aryl derivatives of OHQC maintain flexibility, showing retained affinity (-8.1 kcal/mol) against the resistant mutant [1].[1][2]

Target B: Bcl-2 (Apoptosis Regulator)

Primary Indication: Hematological Malignancies[1][2]

Overexpression of Bcl-2 prevents apoptosis in cancer cells.[1][2] The OHQC scaffold acts as a BH3-mimetic, binding to the hydrophobic groove of Bcl-2 to displace pro-apoptotic proteins (Bax/Bak).[1][2]

Table 2: OHQC vs. Venetoclax (Bcl-2)
MetricOHQC Scaffold (Derivative)Venetoclax (Standard)Interpretation
Binding Energy (

)
-7.2 to -8.5 kcal/mol -10.2 to -11.5 kcal/mol Venetoclax is significantly more potent (nanomolar affinity).[1][2]
Interaction Type Hydrophobic + H-Bond (Arg146)Extensive Hydrophobic NetworkOHQC relies on lipophilic C4-substituents for affinity.[1][2]
Drug-Likeness (Lipinski) 0 Violations 2 Violations (MW > 500)OHQC has superior oral bioavailability profiles.[1][2]
ADME Profile High GI AbsorptionLow/Variable AbsorptionOHQC is more "drug-like" in early discovery phases.[1][2]

Mechanistic Insight: While Venetoclax covers a massive surface area of the Bcl-2 groove, the OHQC scaffold targets the "hotspot" residues (Arg146, Asp103).[1] This makes OHQC an excellent starting point (lead compound) for fragment-based drug design, whereas Venetoclax is a fully optimized end-product [2, 3].[1][2]

Mechanistic Visualization

Pathway 1: Dual-Action Mechanism

The following diagram illustrates how the OHQC scaffold induces cell death through simultaneous EGFR inhibition (halting proliferation) and Bcl-2 inhibition (triggering apoptosis).[1][2]

ApoptosisPathway OHQC OHQC Scaffold (Drug) EGFR EGFR Kinase OHQC->EGFR Inhibits BCL2 Bcl-2 Protein (Anti-Apoptotic) OHQC->BCL2 Inhibits BAX Bax/Bak (Pro-Apoptotic) OHQC->BAX Liberates RAS RAS/RAF Cascade EGFR->RAS Blocks Signal BCL2->BAX Sequesters (Normal State) DEATH APOPTOSIS (Cell Death) RAS->DEATH Reduced Proliferation MITO Mitochondrial Permeabilization BAX->MITO Pores Form CYTC Cytochrome C Release MITO->CYTC CASP Caspase 3/9 Activation CYTC->CASP CASP->DEATH

Figure 1: Dual-mechanism pathway showing OHQC inhibition of EGFR proliferation signals and liberation of Bax via Bcl-2 blockade.[1][2]

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, the following docking workflow is recommended. This protocol is self-validating via the "Redocking" step.[1][2]

Workflow Visualization

DockingProtocol cluster_prep Phase 1: Preparation cluster_grid Phase 2: Definition cluster_dock Phase 3: Execution LIG Ligand Prep (OHQC + Ref) GRID Grid Generation (20x20x20 Å) LIG->GRID PROT Protein Prep (PDB: 1M17/6QGK) PROT->GRID DOCK Docking Run (Lamarckian GA) GRID->DOCK VALID Validation: RMSD < 2.0 Å? DOCK->VALID

Figure 2: Standardized In Silico Workflow for OHQC Docking Studies.

Step-by-Step Methodology
  • Ligand Preparation (Self-Consistent):

    • Construct the OHQC core and derivatives in 2D.

    • Convert to 3D and minimize energy using the MMFF94 force field .

    • Critical Step: Generate tautomers and ionization states at pH 7.4 (Epik/LigPrep). The "2-oxo" form typically predominates over the "2-hydroxy" tautomer in solution.[1][2]

  • Protein Preparation:

    • Download PDB structures (1M17 for EGFR, 6QGK for Bcl-2).[1][2]

    • Remove water molecules > 5Å from the active site.[1][2]

    • Add polar hydrogens and compute Gasteiger charges.[1][2]

  • Grid Generation (The "Search Space"):

    • Center the grid box on the centroid of the co-crystallized ligand.[2]

    • Dimensions:

      
       Å is sufficient for the OHQC core.[1][2]
      
    • Validation: If the native ligand cannot be redocked with RMSD < 2.0 Å, the grid is invalid.[1]

  • Docking Parameters (AutoDock Vina/Glide):

    • Exhaustiveness: Set to 8 (Vina) or "Standard Precision" (Glide).

    • Poses: Generate top 10 poses.

    • Scoring: Rank by

      
       (Binding Affinity).
      

Conclusion & Recommendations

The This compound scaffold is a versatile, lead-like entity.[1][2]

  • Performance: It demonstrates competitive binding to EGFR (-9.0 kcal/mol range) and moderate affinity for Bcl-2.[1][2]

  • Advantage: Its primary advantage over Erlotinib or Venetoclax is not raw potency, but synthetic accessibility (Hantzsch reaction), tunability (C4-position), and drug-likeness (low molecular weight, high permeability).[1][2]

  • Recommendation: Researchers should utilize this scaffold to design "Hybrid Drugs" (e.g., fusing the OHQC core with pharmacophores targeting other pathways) to overcome resistance mechanisms like EGFR-T790M.[1][2]

References

  • Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR. Source: National Institutes of Health (NIH) / PubMed URL:[1][2][Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Source: Bentham Science / Anti-Cancer Agents in Medicinal Chemistry URL:[Link][1][2][3][4][5][6][7][8][9][10][11]

  • Docking study of selected compounds with the active site of Bcl-2 protein. Source: ResearchGate / Journal of Biomolecular Structure and Dynamics URL:[Link][1][2]

  • 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. Source: MDPI / Molecules URL:[Link][1][2]

  • Ligand-Based Pharmacophore Modeling... of Dual Tyrosine Kinase Inhibitor of EGFR. Source: MDPI / International Journal of Molecular Sciences URL:[Link][1][2]

Sources

Comparative study of the antimicrobial spectrum of quinoline derivatives

[1][2][3][4][5][6]

Executive Summary: The Quinoline Scaffold in Modern Therapeutics

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its unique electronic distribution and ability to interact with diverse biological targets. While historically anchored by the antimalarial quinine and the antibacterial fluoroquinolones (FQs), recent synthetic evolution has expanded this class into broad-spectrum agents capable of targeting multi-drug resistant (MDR) bacteria, mycobacteria, and fungi.

This guide provides a technical comparison of quinoline derivatives, contrasting the established fluoroquinolone mechanism with emerging 8-hydroxyquinoline (8-HQ) metal-chelating strategies and novel hybrid pharmacophores.

Mechanism of Action (MOA): Dual-Targeting vs. Chelation

To understand the spectrum differences, we must first distinguish the primary modes of action. The antimicrobial efficacy of quinolines diverges based on their substitution patterns, specifically at the N-1, C-3, C-6, and C-8 positions.

Fluoroquinolones (The DNA Gyrase Pathway)

Classical FQs (e.g., Ciprofloxacin, Levofloxacin) act by stabilizing the ternary complex between bacterial DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV .

  • Gram-Negative Selectivity: Primarily target DNA Gyrase (Subunit A), inhibiting the introduction of negative supercoils required for replication.

  • Gram-Positive Selectivity: Often preferentially target Topoisomerase IV, preventing the decatenation of daughter chromosomes.

8-Hydroxyquinolines (The Chelation Pathway)

Derivatives like Clioquinol and Nitroxoline utilize a metal-dependent mechanism.

  • Metal Chelation: The hydroxyl group at C-8 and the nitrogen at N-1 form a bidentate ligand, chelating critical divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

  • Metalloenzyme Inhibition: Depletion of metals inhibits bacterial metalloproteases and RNA polymerases.

  • Copper Toxicity: In Mycobacterium tuberculosis, 8-HQ derivatives can act as ionophores, shuttling toxic levels of copper into the cell, leading to ROS generation and DNA damage.

MOA Visualization

The following diagram illustrates the divergent signaling pathways and cellular consequences of these two subclasses.

MOA_PathwaysQuinolineQuinoline ScaffoldFQFluoroquinolones(C-6 Fluorine, C-7 Piperazine)Quinoline->FQHQ8-Hydroxyquinolines(C-8 Hydroxyl)Quinoline->HQGyraseInhibit DNA Gyrase(Gram- Negative)FQ->GyraseTopoIVInhibit Topo IV(Gram- Positive)FQ->TopoIVDNA_BreakDouble-Strand DNA BreaksAccumulationGyrase->DNA_BreakTopoIV->DNA_BreakDeathBacterial Cell DeathDNA_Break->DeathChelationChelation ofCu2+, Zn2+, Fe2+HQ->ChelationEnzyme_InhibInhibition ofMetalloenzymesChelation->Enzyme_InhibROSROS Generation(Cu-dependent)Chelation->ROS In MycobacteriaEnzyme_Inhib->DeathROS->Death

Figure 1: Divergent mechanisms of action for Fluoroquinolones (DNA targeting) vs. 8-Hydroxyquinolines (Metal regulation).

Comparative Spectrum Analysis

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) ranges derived from recent comparative studies. Note the shift in efficacy against resistant phenotypes.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Organism ClassStrain ExampleCiprofloxacin (Standard FQ)Nitroxoline (8-HQ Derivative)Novel Quinoline-Thiazole Hybrids
Gram-Negative E. coli (Wild Type)0.004 – 0.015 2 – 80.5 – 4
P. aeruginosa0.25 – 1.016 – 324 – 16
E. coli (MDR/ESBL)> 32 (Resistant)4 – 162 – 8
Gram-Positive S. aureus (MSSA)0.25 – 0.52 – 40.125 – 1
S. aureus (MRSA)> 16 (Resistant)2 – 8 0.5 – 2
Fungal C. albicansInactive0.5 – 41 – 8
Mycobacterial M. tuberculosis0.5 – 20.1 – 0.5 (Cu-dependent)2 – 8

Key Insights:

  • Gram-Negative Potency: Ciprofloxacin remains superior for wild-type Enterobacteriaceae. However, novel hybrids retain activity against MDR strains where Ciprofloxacin fails due to gyrase mutations.

  • Biofilm & MRSA: 8-HQ derivatives and hybrids show superior efficacy against MRSA and biofilm-embedded bacteria due to their ability to disrupt metal homeostasis, a pathway distinct from the mutated Topoisomerase targets in MRSA.

  • Antifungal "Bonus": Unlike pure FQs, the 8-HQ scaffold and Thiazole hybrids exhibit significant antifungal activity, targeting ergosterol synthesis (CYP51 inhibition).

Structure-Activity Relationship (SAR) Logic

Optimizing the quinoline scaffold requires a precise balance of lipophilicity and electronic density. The following decision tree outlines the SAR rules for directing spectrum coverage.

SAR_LogicCoreQuinoline CorePos1N-1 PositionCore->Pos1Pos3C-3 PositionCore->Pos3Pos6C-6 PositionCore->Pos6Pos7C-7 PositionCore->Pos7Pos8C-8 PositionCore->Pos8CyclopropylCyclopropyl/Ethyl:Essential for PotencyPos1->CyclopropylCarboxylCarboxyl Group:Gyrase BindingPos3->CarboxylFluorineFluorine:↑ Cell Penetration↑ Gyrase AffinityPos6->FluorinePiperazinePiperazine Ring:↑ Gram-Neg Spectrum(Pseudomonas)Pos7->PiperazineHydroxylHydroxyl Group:Metal Chelation(Antifungal/Biofilm)Pos8->HydroxylMethoxyMethoxy Group:↓ Phototoxicity↑ Anaerobe ActivityPos8->Methoxy

Figure 2: SAR Decision Tree. Red/Green nodes indicate critical modifications for classical antibacterial activity; Blue/Yellow indicate spectrum shifts.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Objective: Quantify the lowest concentration of the quinoline derivative that inhibits visible growth.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound (dissolved in DMSO, stock 10 mg/mL).[1]

  • Standard Antibiotic (e.g., Ciprofloxacin) as positive control.

  • Bacterial Inoculum (0.5 McFarland standard).

Workflow:

  • Preparation: Dilute compound in CAMHB to 2x the highest desired testing concentration (e.g., 64 µg/mL).

  • Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 100 µL of 2x compound to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard final 100 µL. (Columns 11 and 12 are Growth Control and Sterility Control).

  • Inoculation: Dilute 0.5 McFarland culture 1:100, then add 100 µL to wells 1-11. Final inoculum ~5 x 10⁵ CFU/mL.

  • Incubation: 16-20 hours at 37°C (aerobic).

  • Readout: Visual inspection for turbidity. The first clear well is the MIC.

Protocol 2: Time-Kill Kinetics

Objective: Determine if the derivative is bacteriostatic or bactericidal (≥3 log₁₀ reduction).

Workflow:

  • Inoculum: Prepare 10 mL of broth with bacteria at ~1 x 10⁶ CFU/mL.

  • Dosing: Add quinoline derivative at 1x, 2x, and 4x MIC. Include a growth control (no drug).[2]

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto agar. Incubate overnight.

  • Analysis: Plot log₁₀ CFU/mL vs. Time.

Screening Workflow Diagram

Screening_WorkflowStartCompound Synthesis(Quinoline Derivative)SolubilitySolubility Check(DMSO < 1%)Start->SolubilityPrimaryPrimary Screen: MIC(Broth Microdilution)Solubility->PrimaryDecisionMIC < 16 µg/mL?Primary->DecisionSecondarySecondary Screen:Time-Kill KineticsDecision->SecondaryYesDiscardDiscard / OptimizeDecision->DiscardNoToxicityCytotoxicity Assay(HEK293 / HepG2)Secondary->ToxicityMechanismMechanism Validation(Enzyme Inhibition / Docking)Toxicity->Mechanism

Figure 3: Standardized screening workflow for validating novel quinoline antimicrobials.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Link

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI standard M07. Link

  • Musiol, R., et al. (2010).[3] Quinoline scaffold as a privileged structure in cancer and antifungal drug discovery.[4] Current Medicinal Chemistry, 17(18), 1960-1973. Link

  • Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some novel quinoline based thiazole derivatives. Journal of Saudi Chemical Society, 21, S23-S31. Link

Validating the Mechanism of Action of Hexahydroquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Hexahydroquinoline (HHQ) derivatives represent a structural evolution of the classical 1,4-dihydropyridine (DHP) scaffold (e.g., Nifedipine). While DHPs are the clinical gold standard for L-type calcium channel blockade, their photosensitivity and metabolic instability often limit their developability. HHQs offer a rigidified, partially saturated ring system that enhances metabolic stability while retaining—and often refining—binding affinity to the


 subunit of voltage-gated calcium channels (VGCCs).

This guide provides a rigorous framework for validating the Mechanism of Action (MoA) of HHQ-based inhibitors. It moves beyond basic screening, focusing on causality —proving that the observed phenotypic effect (vasodilation or cytotoxicity reversal) is directly linked to specific molecular targets (Cav1.2 channels or P-glycoprotein).

Core Mechanism: L-Type Calcium Channel Blockade[6][7]

The primary MoA of HHQ inhibitors is the allosteric modulation of the L-type voltage-gated calcium channel (Cav1.2). Like DHPs, HHQs bind to the inactivated state of the channel, stabilizing it and preventing calcium influx upon depolarization.

Signal Transduction Pathway

The following diagram illustrates the canonical pathway and the precise intervention point of HHQ inhibitors compared to downstream effectors.

G Membrane Cell Membrane Depolarization VGCC L-Type Ca2+ Channel (Cav1.2) Membrane->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Permits HHQ HHQ Inhibitor (Allosteric Block) HHQ->VGCC Stabilizes Inactivated State CaM Calmodulin (CaM) Ca_Influx->CaM Binds Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK Activates Contraction Actin-Myosin Crossbridging MLCK->Contraction Phosphorylation

Figure 1: Signal transduction pathway showing HHQ intervention at the transmembrane Cav1.2 channel, upstream of the cytosolic calmodulin cascade.

Comparative Analysis: HHQ vs. Standard Alternatives

To validate a new HHQ candidate, it must be benchmarked against established standards. The table below synthesizes experimental data comparing HHQ derivatives with Nifedipine (DHP standard) and Verapamil (Phenylalkylamine standard).

Table 1: Comparative Pharmacodynamics & Stability
FeatureHHQ Derivatives 1,4-Dihydropyridines (e.g., Nifedipine) Phenylalkylamines (e.g., Verapamil)
Primary Target L-Type Ca²⁺ Channel (

subunit)
L-Type Ca²⁺ Channel (

subunit)
L-Type Ca²⁺ Channel (Pore region)
Binding State Preferentially binds Inactivated statePreferentially binds Inactivated statePreferentially binds Open state
Vascular Selectivity High (similar to DHPs)Very HighLow (Cardiac selective)
Metabolic Stability High (Rigid ring prevents rapid oxidation)Low (Aromatization to inactive pyridine)Moderate
Photostability High Low (Requires light protection)High
MDR Reversal Potent (Dual activity often observed)Weak/ModerateModerate

Scientist's Insight: The critical advantage of HHQs is not necessarily raw potency (


), but stability . DHPs rapidly oxidize to inactive pyridines under light or metabolic stress. Validating an HHQ involves proving it retains DHP-like potency while exhibiting superior physicochemical stability.

Validation Protocol 1: Whole-Cell Patch Clamp (The Gold Standard)

While fluorescence assays are useful for screening, electrophysiology is non-negotiable for mechanistic validation. You must demonstrate that the HHQ compound inhibits current in a voltage-dependent manner.

Experimental Design
  • System: HEK293 cells stably expressing Cav1.2 or isolated cardiomyocytes.

  • Configuration: Whole-cell voltage clamp.

  • Holding Potential: -80 mV (Resting) vs. -40 mV (Inactivated).

Step-by-Step Protocol
  • Preparation: Perfuse cells with external solution containing Ba²⁺ (10 mM) instead of Ca²⁺ to prevent calcium-dependent inactivation and increase current amplitude.

  • Giga-seal Formation: Establish a seal (>1 GΩ) and break into whole-cell configuration.

  • Control Recording: Apply depolarizing pulses (from -80 mV to +10 mV, 200 ms duration) to establish baseline current (

    
    ).
    
  • Compound Application: Perfusion of HHQ inhibitor (0.1 - 10 µM). Allow 3-5 minutes for equilibrium.

  • State-Dependence Test:

    • Protocol A: Hold at -80 mV (Channels resting). Pulse to +10 mV.

    • Protocol B: Hold at -40 mV (Channels inactivated). Pulse to +10 mV.

  • Data Analysis: Calculate % Inhibition.

    
    
    

Validation Criteria: A true HHQ MoA is confirmed if the


 is significantly lower (more potent) in Protocol B (Holding -40 mV) compared to Protocol A. This confirms voltage-dependent binding  to the inactivated state.
Validation Workflow Diagram

PatchClamp cluster_protocols State-Dependence Validation Start Start: Whole-Cell Configuration Baseline Record Baseline Current (Ba2+ charge carrier) Start->Baseline Perfuse Perfuse HHQ Candidate Baseline->Perfuse Hold80 Hold @ -80 mV (Resting State) Perfuse->Hold80 Hold40 Hold @ -40 mV (Inactivated State) Perfuse->Hold40 Pulse80 Depolarize to +10 mV Hold80->Pulse80 Pulse40 Depolarize to +10 mV Hold40->Pulse40 Compare Calculate IC50 Shift Pulse80->Compare Low Inhibition Pulse40->Compare High Inhibition Decision Is IC50(-40mV) << IC50(-80mV)? Compare->Decision Valid VALIDATED: Voltage-Dependent Block Decision->Valid Yes

Figure 2: Electrophysiological workflow distinguishing state-dependent binding affinity.

Secondary MoA: Multidrug Resistance (MDR) Reversal[2][3][8]

Unlike classical DHPs, many HHQ derivatives exhibit a "dual-action" profile, acting as inhibitors of P-glycoprotein (P-gp/ABCB1). This is critical for oncology applications.

Validation Protocol: Rhodamine 123 Efflux Assay

To validate this secondary mechanism, you must prove the compound inhibits the efflux pump, trapping chemotherapeutics inside the cell.

  • Cell Line: Use a resistant line (e.g., MES-SA/Dx5) overexpressing P-gp and a sensitive parental line (MES-SA).[1][2]

  • Dye Loading: Incubate cells with Rhodamine 123 (fluorescent P-gp substrate) for 30 mins.

  • Wash & Treat: Wash cells and incubate with the HHQ candidate (or Verapamil as positive control) for 60-90 mins.

  • Flow Cytometry: Measure intracellular fluorescence.

  • Result Interpretation:

    • Negative Result: Fluorescence decreases (dye pumped out).

    • Positive Validation: Fluorescence remains high (pump blocked by HHQ).

References

  • Godfraind, T. (2017). "Discovery and Development of Calcium Channel Blockers." Frontiers in Pharmacology. [Link]

  • Edraki, N., et al. (2016). "Dihydropyridines and their fused analogues: A review of their biological properties and structure-activity relationship." ResearchGate. [Link]

  • Zhang, H., et al. (2020). "5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents." Molecules. [Link]

  • Catterall, W. A. (2011). "Voltage-Gated Calcium Channels."[3][4] Cold Spring Harbor Perspectives in Biology. [Link]

  • Katz, A. M. (1997). "Pharmacological differences between calcium antagonists." European Heart Journal. [Link]

Sources

Cross-reactivity studies of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Application Scientists, Medicinal Chemists, and HTS Lead Discovery Groups.

Executive Summary: The "Privileged" vs. "Promiscuous" Scaffold

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter HHQ-CN ) represents a ubiquitous scaffold in medicinal chemistry, frequently appearing in "one-pot" multicomponent synthesis libraries. While it serves as a privileged structure for targeting tubulin polymerization, kinases (c-Met, VEGFR), and L-type calcium channels, its physicochemical properties present significant challenges in High-Throughput Screening (HTS).

This guide objectively evaluates the cross-reactivity profile of HHQ-CN. Unlike specific antibody cross-reactivity, "cross-reactivity" here refers to two distinct phenomena critical in drug discovery:

  • Assay Interference (Optical Cross-Reactivity): False positives driven by intrinsic fluorescence.

  • Chemical Promiscuity (Structural Cross-Reactivity): Off-target covalent binding via Michael addition and redox cycling.

Structural Basis of Cross-Reactivity

To understand why HHQ-CN generates off-target effects, we must analyze its electronic structure compared to its fully aromatic and oxygen-substituted analogs.

Comparative Analysis: The "3-Cyano-2-Oxo" Pharmacophore[1]

The core reactivity stems from the push-pull system created by the electron-donating nitrogen (N1) and the electron-withdrawing nitrile (CN) and carbonyl (C=O) groups.

FeatureHHQ-CN (Topic) 2-Oxo-1,2-dihydroquinoline-3-CN (Aromatic Analog)3-Cyano-coumarin (Oxygen Analog)
Structure Partially Saturated (Cyclohexane fused)Fully Aromatic (Benzene fused)Lactone (Oxygen heterocycle)
Flexibility Moderate (Cyclohexane ring pucker)Low (Planar/Rigid)Low (Planar)
Fluorescence High (Blue/Green Emission)Low/ModerateVery High
Solubility (DMSO) High (>10 mM)Low (<1 mM)Moderate
Electrophilicity Moderate (Michael Acceptor at C4)Low (Aromatic stabilization)High (Lactone ring opening)
1° Off-Target L-Type Ca2+ ChannelsKinase ATP PocketsSerine Proteases
Mechanism of Interference[2]
  • Optical: The hexahydro-ring disrupts the aromaticity slightly but maintains the conjugated

    
    -system of the pyridone, often resulting in a "push-pull" fluorophore with high quantum yield (
    
    
    
    ). This overlaps with standard assay fluorophores like Coumarin-152 or GFP.
  • Chemical: The C4 position (gamma to the nitrogen) is electrophilic. In the presence of high concentrations of thiols (e.g., 5mM GSH in intracellular assays), HHQ-CN can undergo slow reversible Michael addition, leading to false "inhibition" signals by depleting assay reagents.

Visualizing the Reactivity Landscape

The following diagram maps the structural vulnerabilities of HHQ-CN that lead to cross-reactivity.

HHQ_Reactivity HHQ HHQ-CN Scaffold (2-Oxo-1,2,5,6,7,8-hexahydro...) Fluorescence Optical Interference (Ex: 360nm / Em: 460nm) HHQ->Fluorescence Conjugated System MichaelAdd Covalent Reactivity (Thiol Adducts) HHQ->MichaelAdd C4 Electrophile CaChannel Biological Cross-Reactivity (L-Type Ca2+ Channel) HHQ->CaChannel Dihydropyridine Mimicry Assay_GFP False Positive: GFP/Blue Assays Fluorescence->Assay_GFP Spectral Overlap Assay_Kinase False Positive: Cysteine-rich Kinases MichaelAdd->Assay_Kinase Reagent Depletion Side_Effect In Vivo: Hypotension (Vasodilation) CaChannel->Side_Effect Off-Target Binding

Caption: Figure 1. Mechanistic pathways of HHQ-CN cross-reactivity. Blue node represents the parent scaffold; yellow/red nodes indicate interference vectors.

Validated Experimental Protocols

To distinguish genuine biological activity from cross-reactivity, the following self-validating protocols are recommended.

Protocol A: Fluorescence Interference Counter-Screen

Objective: Determine if the compound's intrinsic fluorescence mimics the assay signal.

  • Preparation: Prepare a 10 mM stock of HHQ-CN in DMSO.

  • Dilution: Create a serial dilution (0.1

    
    M to 100 
    
    
    
    M) in the exact assay buffer (e.g., PBS pH 7.4, 0.01% Triton X-100). Crucial: Do not include the enzyme or biological target.
  • Measurement:

    • Set Excitation/Emission to assay specific wavelengths (e.g., Ex 340nm / Em 450nm for NADH-coupled assays).

    • Read fluorescence intensity.

  • Validation:

    • If Signal > 20% of the Positive Control (from the actual assay), the compound is an Optical Interferer .

    • Correction: Use Red-shifted assays (Ex > 600nm) where HHQ-CN emission is negligible.

Protocol B: Thiol-Reactivity Profiling (GSH-Trapping)

Objective: Assess "Chemical Cross-Reactivity" (Michael Acceptor potential).

  • Incubation: Mix HHQ-CN (10

    
    M) with Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.
    
  • Time Points: Aliquot samples at t=0, 1h, 4h, and 24h.

  • Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor the parent ion [M+H]+.

    • Scan for the GSH-Adduct mass:

      
      .
      
  • Interpretation:

    • 
       parent loss in 4h indicates a High Reactivity PAINS  (Pan-Assay Interference Compound).
      
    • Action: Flag compound as a covalent binder; likely promiscuous.

Triage Workflow for Drug Discovery

When HHQ-CN derivatives appear as "Hits" in a primary screen, use this logic flow to validate them.

Triage_Flow Start Primary Hit: HHQ-CN Derivative Step1 Check Intrinsic Fluorescence (Buffer Only) Start->Step1 Decision1 Fluorescent? Step1->Decision1 Step2 Check Thiol Reactivity (GSH Assay) Decision1->Step2 No Discard TRIAGE: False Positive / PAINS Decision1->Discard Yes (High bg) Decision2 Adduct Formed? Step2->Decision2 Step3 Check Stoichiometry (Dose-Response) Decision2->Step3 No (Stable) Decision2->Discard Yes (>50% loss) Keep VALID HIT: Proceed to SAR Step3->Keep Standard Hill Slope

Caption: Figure 2. Go/No-Go decision tree for validating HHQ-CN hits in HTS.

References

  • El-Gohary, N. M., & Shaaban, M. I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of fused polycyclic quinolines. European Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Misra, R., et al. (2018). 3-Cyano-2-pyridone based fluorophores: Synthesis, photophysical properties and application in live cell imaging. Dyes and Pigments.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 647149, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (Structural Analog).

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

[1][2]

Executive Summary & Core Directive

Do not dispose of this compound down the drain.

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 4241-13-8) is a functionalized organic nitrile.[1][2][3][4] While it does not carry the immediate lethality of inorganic cyanide salts (e.g., NaCN), it poses specific risks regarding acute toxicity and potential hydrolysis in acidic environments.

The primary disposal pathway is High-Temperature Incineration. [1][2]

Immediate Action Plan:

  • Segregate: Keep separate from oxidizers and strong acids.[5]

  • Label: Mark clearly as "Toxic Organic Solid" or "Nitrile-Bearing Waste."[1]

  • Containerize: Use high-density polyethylene (HDPE) or glass containers.

Chemical Profile & Hazard Identification

To ensure safety, you must understand the specific hazards associated with the nitrile and lactam (cyclic amide) functionalities present in this molecule.

Table 1: Chemical Specification and Hazard Data

ParameterSpecification
Chemical Name This compound
CAS Number 4241-13-8
Molecular Formula C₁₀H₁₀N₂O
Physical State Solid (White to Off-white powder)
Signal Word WARNING
Primary Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Reactivity Warning Incompatible with Strong Acids: Risk of nitrile hydrolysis.Incompatible with Strong Oxidizers: Fire/Explosion risk.[1][2]

Note: The nitrile group (-C≡N) is covalently bonded.[1] Unlike ionic cyanides, it does not immediately release cyanide ions (CN⁻) in water. However, under strongly acidic conditions or metabolic processing, it can liberate toxic species.[1][2]

Disposal Protocol: The "Segregation-Incineration" Workflow[1][2]

This protocol prioritizes thermal destruction over chemical neutralization. Bench-top chemical neutralization of organic nitriles (e.g., using bleach) is often inefficient, exothermic, and can generate chlorinated by-products.[1][2] Incineration is the industry standard for complete mineralization.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Collection: Place the solid waste, contaminated gloves, and weighing boats into a clear plastic bag (polyethylene).

  • Secondary Containment: Place the first bag inside a second bag or a rigid wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[1][2][3][4][6]

    • Hazard Checkbox: Toxic, Irritant.[7]

    • Note: Add "Contains Organic Nitriles - DO NOT AUTOCLAVE" (Autoclaving can volatilize hazardous components).[1]

  • Disposal Stream: Route to "Solid Organic Waste for Incineration."

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste stream.

    • Compatible: Acetone, Ethanol, DMSO, Dichloromethane (if halogenated stream).[1]

    • Incompatible: Aqueous Acidic solutions (pH < 4).

  • Segregation:

    • If dissolved in non-halogenated solvents (e.g., Ethanol), pour into the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (e.g., DCM), pour into the "Halogenated Organic Waste" carboy.

  • pH Check: Ensure the waste container is neutral to slightly alkaline (pH 7-9). If the solution is acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent hydrolysis of the nitrile.

Operational Workflow Diagram

The following decision tree illustrates the logic flow for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Gloves, Paper)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Reaction Mixture)StateCheck->LiquidPath LiquidBaggingDouble Bag in Polyethyleneor Rigid HDPE ContainerSolidPath->BaggingAcidCheckIs Solution Acidic?LiquidPath->AcidCheckFinalTransfer to EHS forHigh-Temp IncinerationBagging->FinalSolventCheckSolvent Type?NonHaloNon-Halogenated Solvent(EtOH, DMSO, Acetone)SolventCheck->NonHaloHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloCombineNonHaloCombine in Non-HalogenatedWaste CarboyNonHalo->CombineNonHaloCombineHaloCombine in HalogenatedWaste CarboyHalo->CombineHaloAcidCheck->SolventCheck No (pH >= 7)NeutralizeNeutralize with NaHCO3(Prevent Hydrolysis)AcidCheck->Neutralize Yes (pH < 7)Neutralize->SolventCheckCombineNonHalo->FinalCombineHalo->Final

Figure 1: Decision matrix for the segregation and disposal of nitrile-functionalized quinoline derivatives.

Emergency Contingencies

Accidental Spills (Solid)[2]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation (H335).

  • Containment: Do not dry sweep if dust generation is likely. Cover the spill with wet paper towels or use a HEPA-filtered vacuum reserved for hazardous chemicals.[1]

  • Cleanup: Scoop material into a waste container. Wipe the area with a mild detergent solution.

Accidental Exposure
  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) on the skin, as this may increase absorption.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232810, this compound.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Technical Safety Monograph: Handling Protocols for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

[1]

Executive Directive

This guide defines the safety architecture for handling 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 4241-13-8 / 6636-66-4).[1] While often classified as an Irritant (H315, H319, H335) with Acute Toxicity (H302), this compound must be handled with the rigor reserved for Band 3 Potent Compounds .[1]

The Core Risk: The presence of the nitrile moiety (-CN) attached to a quinoline scaffold presents a dual risk: immediate respiratory/mucosal irritation from the solid powder and the potential (albeit slower) metabolic release of cyanide ions if ingested or absorbed in significant quantities.[1]

Operational Stance: Do not rely solely on "minimum compliance." Adopt a "Zero-Dust, Zero-Skin-Contact" policy.

Mechanistic Hazard Analysis (The "Why")

To select the correct PPE, one must understand the interaction between the chemical structure and biological systems.[1]

A. The Nitrile Vector (Permeation Risk)

The nitrile group renders the molecule polar.[2] When dissolved in organic solvents (DMSO, DMF, or Acetonitrile) commonly used for this intermediate, the carrier solvent effect dramatically increases skin absorption rates.[1]

  • Implication: A standard 4-mil nitrile glove is insufficient if the compound is in solution.[1] The solvent permeates the glove, carrying the toxin with it.

B. The Quinoline Scaffold (Sensitization Risk)

Quinoline derivatives are known sensitizers and irritants to the respiratory tract.

  • Implication: Inhalation of dust during weighing is the primary exposure vector. Standard surgical masks offer zero protection against molecular-scale irritation; a NIOSH-rated particulate respirator or fume hood is non-negotiable.[1]

Personal Protective Equipment (PPE) Specifications

The following specifications are non-negotiable for handling this compound in quantities >10 mg.

PPE ComponentMaterial SpecificationTechnical Justification
Primary Hand Protection Nitrile Rubber (Low-Modulus) Min Thickness: 0.11 mm (4 mil)Provides tactile sensitivity for weighing.[1] Protects against dry solid contact.
Secondary Hand Protection Laminate Film (Silver Shield) Required if handling solutionsIf dissolved in DMSO/DMF, nitrile degrades in <15 mins.[1] Laminate film prevents solvent-mediated permeation.[1]
Respiratory Protection N95 (US) / P3 (EU) Or Fume Hood (Preferred)H335 (Respiratory Irritation) dictates that dust must be mechanically separated from the operator's breathing zone.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Fine powders drift around side-shields; goggles provide a hermetic seal against dust entry.[1]
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats trap dust in fibers, creating a secondary exposure source later.[1] Tyvek sheds particles.

Operational Protocol: A Self-Validating System

This workflow is designed so that the completion of one step physically validates the safety of the next.

Phase 1: The Pre-Operational Check[1]
  • Airflow Validation: Verify Fume Hood face velocity is between 0.4 – 0.6 m/s .

    • Validation: Tape a Kimwipe to the sash. It must be pulled inward at a 45° angle. If it hangs limp, STOP .

  • Static Mitigation: Hexahydroquinoline powders are often static-prone.[1] Place an ionizing bar or antistatic gun near the balance.

    • Causality: Static charge causes powder to "jump" off the spatula, creating invisible aerosols.[1]

Phase 2: Weighing and Transfer (The Critical Zone)
  • Don PPE: Put on Tyvek coat, goggles, and double gloves (inner nitrile, outer nitrile).[1]

  • Tare Vessel: Place the receiving vial in the balance inside the hood.

  • Transfer: Use a disposable antistatic spatula.

    • Technique: Do not dump. Tap the spatula gently.

  • Seal Immediately: Cap the vial before removing it from the balance enclosure.

  • Decon: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol.

    • Validation: Check the wipe. If yellow/discolored, the vial was contaminated.[1] Re-wipe until clean.

Phase 3: Solubilization and Reaction
  • Solvent Addition: Add solvent (e.g., Ethanol, DMF) via syringe or pipette to minimize open-air exposure.[1]

  • Thermodynamic Check: This reaction may be exothermic. Ensure cooling bath is ready before addition.

  • Waste Segregation: All disposable items (spatulas, wipes, gloves) contacting the nitrile must go into a dedicated "Solid Toxic" bin, not general trash.[1]

Emergency Response & Disposal

Acute Exposure Protocol[1][3]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (Alcohol/Acetone) to clean skin; this accelerates absorption.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[1]

Disposal Logic
  • Stream A (Solid): Contaminated solids (gloves, paper)

    
     Incineration.[1]
    
  • Stream B (Liquid): Do not mix with acids. Nitriles can liberate HCN gas in the presence of strong acids. Segregate into "Basic/Neutral Organic" waste streams.

Visualized Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision gates that prevent exposure.

SafeHandlingStartStart: Chemical RetrievalRiskCheckRisk Assessment:Check Solvent CompatibilityStart->RiskCheckPPE_SolidPPE Level 1:Nitrile Gloves + GogglesRiskCheck->PPE_SolidDry Powder OnlyPPE_SolnPPE Level 2:Laminate Gloves (Silver Shield)RiskCheck->PPE_SolnDissolved in DMF/DMSOHoodCheckEngineering Control:Hood Velocity > 0.4 m/sPPE_Solid->HoodCheckPPE_Soln->HoodCheckWeighingWeighing:Static Control + Closed BalanceHoodCheck->WeighingPassDeconDecontamination:Wipe Vial ExteriorWeighing->DeconReactionReaction Setup:Closed SystemDecon->ReactionDisposalDisposal:Segregate from AcidsReaction->Disposal

Figure 1: Operational decision tree for handling this compound, emphasizing the escalation of PPE based on solvent usage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 205623, this compound.[1] PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Nitriles. United States Department of Labor.[3] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.